molecular formula C5H4Cl2N2O B1427247 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1048340-09-5

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1427247
CAS No.: 1048340-09-5
M. Wt: 179 g/mol
InChI Key: UGGVYWVYYZYMNZ-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS 1048340-09-5) is a versatile chemical reagent prized as a key synthetic intermediate in organic chemistry and drug discovery research . This compound features two distinct and highly reactive chlorine sites: an acyl chloride group, which readily undergoes nucleophilic substitution to form amides and esters, and a chloro substituent on the pyrazole ring, which is amenable to metal-catalyzed cross-coupling reactions . This dual functionality makes it a valuable building block for the construction of more complex molecules, particularly in the synthesis of potential pharmaceutical candidates and agrochemicals. The compound has a molecular formula of C 5 H 4 Cl 2 N 2 O and a molecular weight of 179.00 g/mol . Its structure is characterized by the SMILES code O=C(Cl)C1=NN(C)C=C1Cl . Researchers utilize this reagent to efficiently introduce a functionalized pyrazole core into target structures. This product is intended for Research and Development use only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-1-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGVYWVYYZYMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive and versatile synthetic intermediate, playing a pivotal role in the construction of complex molecular architectures. While it may not have a dedicated CAS number due to its primary use as a transient species, its precursor, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, is well-documented with the CAS number 84547-85-3 [1][2]. This guide, prepared from the perspective of a Senior Application Scientist, delves into the synthesis, key chemical properties, and significant applications of this pyrazole derivative, with a particular focus on its utility in pharmaceutical and agrochemical research. The pyrazole scaffold is a "biologically privileged" structure, frequently found in active pharmaceutical ingredients (APIs), underscoring the importance of its derivatives in drug discovery programs[3][4].

Physicochemical Properties and Characterization

While the carbonyl chloride is typically generated and used in situ, its properties can be inferred from its structure and the known characteristics of its carboxylic acid precursor.

PropertyValue (for the precursor carboxylic acid)Reference
CAS Number 84547-85-3[1][2]
Molecular Formula C5H5ClN2O2[1][2]
Molecular Weight 160.56 g/mol [1][2]
Melting Point 219-221 °C[1]
Boiling Point 327 °C at 760 mmHg[1]
Density 1.56 g/cm³[1]

The introduction of the carbonyl chloride functionality dramatically increases the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. This high reactivity is the cornerstone of its synthetic utility.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction Mechanism: Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a well-established transformation in organic synthesis. The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent nucleophilic attack of the chloride on the carbonyl carbon. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

G cluster_0 Synthesis of this compound start 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid product 4-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride start->product Chlorination reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) reagent->product byproducts Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) product->byproducts

Caption: General synthesis pathway.

Experimental Protocol

This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids and is adapted from similar transformations found in the literature[5].

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (2.0-3.0 eq) or Oxalyl chloride (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or toluene as solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Add anhydrous DCM or toluene to the flask to create a suspension.

  • Slowly add thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is typically used immediately in the subsequent reaction step without further purification.

Applications in Drug Development and Agrochemicals

The primary utility of this compound lies in its ability to readily react with nucleophiles to form a variety of derivatives. Its most significant application is in the synthesis of amides through reaction with primary or secondary amines. This is a cornerstone of medicinal chemistry, as the amide bond is a fundamental linkage in a vast number of pharmaceutical compounds.

G cluster_1 Key Reactions and Applications acyl_chloride 4-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride amide Pyrazole-3-carboxamides (e.g., APIs, Agrochemicals) acyl_chloride->amide ester Pyrazole-3-carboxylates acyl_chloride->ester amine Primary or Secondary Amine amine->amide Amide Formation alcohol Alcohol alcohol->ester Esterification

Caption: Synthetic utility workflow.

The resulting pyrazole carboxamides are key components in a range of biologically active molecules, including:

  • Insecticides and Herbicides: Many commercial agrochemicals are based on the pyrazole carboxamide scaffold[2].

  • Pharmaceuticals: Pyrazole derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[4]. The ability to easily synthesize a library of amide derivatives from this compound makes it an invaluable tool in structure-activity relationship (SAR) studies during lead optimization.

Safety and Handling

As with all acyl chlorides, this compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Reactivity: It is highly reactive and will react violently with water and other protic solvents. All reactions should be carried out under anhydrous conditions.

  • Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.

  • Toxicity: Inhalation of its vapors can cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber).

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

All manipulations should be performed in a well-ventilated chemical fume hood. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a quintessential example of a reactive intermediate that, while often generated and consumed in the same synthetic step, is fundamental to the construction of a diverse range of valuable molecules. Its straightforward synthesis from the corresponding carboxylic acid and its high reactivity make it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the development of novel chemical entities.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • A kind of preparation method of pyrazole derivatives - Google Patents. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid - ChemBK. (n.d.). Retrieved from [Link]

  • Process for the preparation of pyrazole and its derivatives - Google Patents. (n.d.).
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents. (n.d.).
  • 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem. (n.d.). Retrieved from [Link]

  • Preparation of 4-chloropyrazoles - Google Patents. (n.d.).
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. (n.d.). Retrieved from [Link]

  • 4-Chloro-5-methyl-1H-​pyrazole-​3-​carboxylic acid methyl ester, 97%. (n.d.). Retrieved from [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. (n.d.). Retrieved from [Link]

  • A kind of preparation method of 4-chloropyrazole derivative - Google Patents. (n.d.).
  • (12) United States Patent - Googleapis.com. (2017, December 22). Retrieved from [Link]

  • Compound 4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine--hydrogen chloride (1/2) -... (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Synthesis

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive acyl chloride that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the pyrazole scaffold is a common feature in biologically active compounds.[1] This guide provides a detailed examination of the physical and chemical properties of this important synthetic intermediate, starting with its precursor, and outlines best practices for its synthesis, handling, and application in a research and development setting.

Part 1: Physicochemical Properties of the Precursor: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

A thorough understanding of the starting material is paramount before discussing the highly reactive acid chloride. The direct precursor, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 84547-85-3), is a stable, solid compound.[2][3] Its properties provide a baseline for understanding the structural and electronic characteristics of the pyrazole ring system.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂[2][3]
Molecular Weight 160.56 g/mol [2][3]
Appearance White solid[2]
Melting Point 219-221 °C[2][3]
Boiling Point (Predicted) 327.0 ± 22.0 °C at 760 mmHg[2][3]
Density (Predicted) 1.56 ± 0.1 g/cm³[2][3]
Flash Point (Predicted) 151.6 °C[2][3]
pKa (Predicted) 2.78 ± 0.25[2]
Solubility Soluble in many organic solvents, such as ethanol and dichloromethane.[2]

Part 2: Synthesis and Inferred Properties of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process replaces the hydroxyl group of the carboxylic acid with a chlorine atom, dramatically increasing the electrophilicity of the carbonyl carbon and rendering the molecule highly reactive towards nucleophiles.

Synthesis Workflow

The synthesis of this compound is typically achieved by treating the precursor carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_byproducts Byproducts A 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid D 4-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride A->D Chlorination B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->D C Inert Solvent (e.g., DCM, Toluene) Reflux or Room Temperature E SO₂ (gas) + HCl (gas) D->E Formation of

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene to the flask.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction: The reaction mixture is typically heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure. The crude this compound is often used immediately in the next synthetic step without further purification due to its reactive nature.

Inferred Physical and Chemical Properties

Due to its high reactivity, detailed experimental data for the isolated this compound is scarce. However, its properties can be reliably inferred based on the behavior of analogous acyl chlorides.

  • Appearance: Likely a solid or a high-boiling liquid at room temperature.

  • Molecular Formula: C₅H₄Cl₂N₂O

  • Molecular Weight: 179.01 g/mol

  • Boiling Point: Expected to be lower than the parent carboxylic acid but still relatively high. Distillation, if attempted, should be performed under high vacuum to prevent decomposition.

  • Solubility: Expected to be soluble in a wide range of aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene.

  • Stability: Highly sensitive to moisture and protic solvents (e.g., water, alcohols, amines). It will readily hydrolyze back to the carboxylic acid in the presence of water. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[2]

Part 3: Reactivity and Applications in Synthesis

The primary utility of this compound lies in its function as a potent electrophile for the introduction of the 4-chloro-1-methyl-1H-pyrazole-3-carbonyl moiety.

Core Reactivity Profile

The carbonyl carbon of the acyl chloride is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in constructing more complex molecules.

G cluster_core Core Reagent cluster_nucleophiles Nucleophiles cluster_products Products A 4-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride B Amine (R-NH₂) C Alcohol (R-OH) D Water (H₂O) E Amide B->E Amidation F Ester C->F Esterification G Carboxylic Acid (Hydrolysis Product) D->G Hydrolysis

Caption: Key reactions of this compound with common nucleophiles.

This reactivity makes it an ideal precursor for the synthesis of amides and esters, which are prevalent functional groups in many pharmaceutical agents. The pyrazole core is a well-established pharmacophore, and the ability to readily form amide and ester linkages allows for the rapid generation of libraries of compounds for biological screening.[1]

Part 4: Safety, Handling, and Storage

Given the highly reactive and corrosive nature of acyl chlorides, stringent safety protocols must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)
  • Corrosive: Acyl chlorides react with moisture on the skin and in the respiratory tract to produce hydrochloric acid, causing severe burns.

  • Lachrymator: Vapors are highly irritating to the eyes.

  • Reactive: Reacts violently with water and other protic solvents.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).

  • Body Protection: A flame-retardant laboratory coat and appropriate protective clothing should be worn.

  • Respiratory Protection: All manipulations should be conducted in a certified chemical fume hood. For situations with a potential for exposure, a respirator with an appropriate acid gas cartridge may be necessary.

Handling and Storage Procedures
  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere of nitrogen or argon to prevent hydrolysis.

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent decomposition and ensure reaction efficiency.

  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases. Refrigeration is recommended for long-term storage.

Conclusion

This compound is a valuable yet challenging reagent that requires a high level of technical expertise to handle safely and effectively. While specific experimental data for the isolated compound is limited due to its inherent reactivity, a thorough understanding of its precursor, its synthesis, and the general behavior of acyl chlorides allows for its successful application in the laboratory. Its ability to readily form amide and ester bonds makes it an indispensable tool for medicinal chemists and other scientists working on the synthesis of novel pyrazole-containing molecules. Adherence to strict safety protocols is not merely a recommendation but a necessity for the well-being of the researcher and the integrity of the experimental outcome.

References

  • ChemBK. (2024-04-10). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

  • PubChem. 4-chloro-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Oakwood Chemical. 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Google Patents. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • (Reference not directly used for cit
  • (Reference not directly used for cit
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  • Journal of Organic Chemistry & Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

As a key building block in modern medicinal chemistry, 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is instrumental in the synthesis of novel therapeutic agents. However, its utility is matched by its reactivity. The presence of an acyl chloride functional group dictates a stringent set of handling protocols necessary to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide moves beyond a standard safety data sheet (SDS) to provide a deeper, mechanistic understanding of the hazards involved and to establish self-validating protocols for its safe use, storage, and disposal.

The Chemistry of Hazard: Understanding the Core Reactivity

The primary driver of this compound's hazardous nature is the acyl chloride moiety. This functional group is highly electrophilic, making it an excellent acylating agent but also exceptionally reactive towards nucleophiles.

Causality Behind Hazard: The principal and most immediate danger stems from its violent reaction with water, including atmospheric moisture.[1][2] This hydrolysis reaction is rapid and highly exothermic, liberating corrosive and toxic hydrogen chloride (HCl) gas.[2][3]

  • Reaction: R-COCl + H₂O → R-COOH + HCl(g)

This reaction underscores why this chemical is designated as corrosive. The generated HCl can cause severe burns to the skin, eyes, and respiratory tract.[3][4] Inhalation of the vapors can lead to delayed and life-threatening conditions such as pulmonary edema.[2] Therefore, all manipulations must be conducted under strictly anhydrous conditions.

Hazard Identification and Classification

While a specific, universally adopted GHS classification for this compound is not consistently published, its classification can be expertly inferred from its structural components—the acyl chloride and the chlorinated pyrazole core. It is analogous to other reactive acyl chlorides.[5]

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.[5]
Serious Eye Damage1Causes serious eye damage.[5][6]
Acute Toxicity (Inhalation)3/4Toxic or harmful if inhaled (due to HCl release).[7]
Specific Target Organ Toxicity3May cause respiratory irritation.[6][8]

This table is a scientifically informed projection based on the reactivity of the acyl chloride functional group and data from similar chemical structures.

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System

The primary directive is to prevent contact and inhalation. Engineering controls are the first and most critical line of defense, with PPE serving as the essential final barrier.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, MUST be performed inside a certified chemical fume hood to contain corrosive vapors and HCl gas.[1][3]

  • Inert Atmosphere: Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[1][9] This also mitigates the risk of side reactions, ensuring experimental integrity.

  • Emergency Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area.[1][9] Their functionality must be verified on a regular basis.

Personal Protective Equipment (PPE)

A self-validating PPE protocol requires not just wearing the equipment, but understanding its limitations and actively inspecting its integrity.

PPE ItemSpecifications and RationaleSelf-Validation Check
Eye/Face Protection Tightly fitting chemical splash goggles AND a full-face shield.[1] The face shield is mandatory to protect against splashes during reactive quenching or accidental container pressurization.Before each use, inspect for cracks, scratches, or fogging that could impair vision. Ensure a proper seal around the eyes.
Hand Protection Butyl rubber or heavy-duty nitrile gloves.[1] Acyl chlorides and their hydrolysis product (HCl) can degrade standard thin nitrile or latex gloves. Always double-glove.Before use, inflate gloves with air to check for pinholes. After handling, remove the outer glove using a technique that avoids skin contact and inspect the inner glove for any signs of contamination.
Body Protection A flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe leather or rubber shoes.[1]Ensure the lab coat is clean and free of contamination from previous work. Avoid exposed skin between the shoe and ankle.
Respiratory Protection A full-face respirator with an appropriate acid gas cartridge should be available for emergency situations (e.g., large spills).[1] Routine use should not be necessary if work is conducted properly within a fume hood.Respirator cartridges have a limited lifespan and must be replaced according to a schedule or after a known exposure. A fit test is required for all users.

Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is non-negotiable.

Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height.

  • Inerting: Purge all reaction glassware with an inert gas (nitrogen or argon) by gentle heating under vacuum and backfilling. Use septa and needles for reagent transfers whenever possible.

  • Transfer: Use grounded, spark-proof tools for transfers.[2][10] If transferring from a larger container, do so under a positive pressure of inert gas. Containers must be carefully resealed after use.[1]

  • Reaction Quenching: Never quench a reaction containing residual acyl chloride with water or protic solvents directly. A safer method is to slowly add the reaction mixture to a cooled, stirred solution of a mild base (e.g., saturated sodium bicarbonate) or a non-protic solvent like isopropanol.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the material. A common method is a slow, careful rinse with an alcohol (like isopropanol) to convert the residual acyl chloride to a less reactive ester, followed by an aqueous wash.

Storage Protocol
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3] The storage area should be separate from incompatible materials.

  • Incompatibilities: Keep away from water, alcohols, strong bases, oxidizing agents, and amines.[1][9]

  • Inert Gas Blanket: For long-term storage, the container should be sealed under an inert gas to prevent degradation from atmospheric moisture.[1]

Emergency Procedures: A Workflow for Response

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Workflow

The following diagram outlines the decision-making process for a chemical spill.

SpillResponse start Spill Occurs alert Alert personnel in the immediate area start->alert assess Assess Spill Size & Location alert->assess small_spill Small Spill (<100 mL) Contained in Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>100 mL) or Outside Containment assess->large_spill Large or Uncontained cleanup Don appropriate PPE. Neutralize with sodium bicarbonate or absorb with inert material (e.g., vermiculite). Collect waste in a sealed container. small_spill->cleanup evacuate Evacuate the area immediately. Close doors. large_spill->evacuate decontaminate Decontaminate the area and all equipment used for cleanup. cleanup->decontaminate notify_ehs Report to Emergency Personnel & EHS/Safety Office evacuate->notify_ehs end Procedure Complete notify_ehs->end decontaminate->end

Caption: Decision workflow for handling a chemical spill.

Exposure First Aid
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, holding the eyelids open.[2][4] Remove contact lenses if possible. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Waste Disposal

All waste containing this compound or its residues must be treated as hazardous waste.[2]

  • Neutralization: Small amounts of residual material can be slowly and carefully neutralized by reacting with an alcohol (e.g., isopropanol) in a fume hood to form the corresponding ester.

  • Collection: Collect all contaminated materials (including absorbents from spills, gloves, and empty containers) in a dedicated, properly labeled, and sealed hazardous waste container.[2][12]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[2]

Conclusion

This compound is a powerful reagent for chemical synthesis. Its reactivity demands a comprehensive and proactive safety culture. By understanding the chemical principles behind its hazards and adhering to the detailed protocols outlined in this guide, researchers can leverage its synthetic utility while ensuring a safe and controlled laboratory environment.

References

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

  • Emergency and Spill Response Procedures. Auburn University. [Link]

  • Emergency Procedure Guide - Corrosive Liquids. National Chemical Emergency Centre. [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem, National Institutes of Health. [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • Chemical Spills - Emergency Management. Florida State University. [Link]

  • 4-chloro-1-methyl-1H-pyrazole. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

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An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical laboratory protocols for the preparation of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride, a pivotal building block in modern medicinal and agrochemical research.

Strategic Importance and Synthetic Overview

This compound is a highly reactive and versatile intermediate. Its trifunctional nature—a chlorinated pyrazole core, an N-methyl group, and an acyl chloride moiety—makes it an invaluable precursor for the synthesis of a wide array of complex molecules, including fungicides, herbicides, and active pharmaceutical ingredients (APIs).[1][2][3] The pyrazole scaffold itself is a "biologically privileged" structure, frequently found in commercially available drugs.[4]

The synthesis is most effectively approached as a multi-step sequence, culminating in the conversion of a stable carboxylic acid precursor to the final, highly reactive acyl chloride. This strategy ensures that the moisture-sensitive acyl chloride is generated in the final step, maximizing its utility for subsequent reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into its key precursors. The primary disconnection is at the acyl chloride, leading back to the more stable 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This intermediate can be further deconstructed through the removal of the chloro and methyl groups and the formation of the pyrazole ring itself.

G Target This compound Acid 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Target->Acid Acyl Chloride Formation (e.g., + SOCl₂) Ester Ethyl 1-methyl-1H-pyrazole-3-carboxylate Acid->Ester Chlorination & Saponification Dicarbonyl 1,3-Dicarbonyl Precursor (e.g., Ethyl 2,4-dioxovalerate) Ester->Dicarbonyl Knorr Pyrazole Synthesis Methylhydrazine Methylhydrazine Ester->Methylhydrazine Knorr Pyrazole Synthesis

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the Key Intermediate: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

The most robust and widely adopted route involves a three-stage process: (I) formation of the N-methylated pyrazole ring system via cyclocondensation, (II) electrophilic chlorination at the C4 position, and (III) hydrolysis of an ester to yield the desired carboxylic acid.

Stage I: Pyrazole Ring Formation via Knorr Synthesis

The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole core.[5][6] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8] By using methylhydrazine, the required N-methyl group is incorporated directly and regioselectively, avoiding a separate N-alkylation step which could yield isomeric mixtures.

The choice of the 1,3-dicarbonyl compound is critical. Using a precursor like ethyl 2,4-dioxovalerate provides the necessary carbon backbone and installs an ester group at the C3 position, which is readily hydrolyzed to a carboxylic acid in a later step.

G cluster_reactants Reactants cluster_products Product Dicarbonyl Ethyl 2,4-dioxovalerate Product Ethyl 1-methyl-1H-pyrazole-3-carboxylate + 2 H₂O Dicarbonyl->Product + Methylhydrazine Methylhydrazine Methylhydrazine->Product

Caption: Knorr synthesis for the pyrazole ester intermediate.

The reaction proceeds through initial formation of a hydrazone, followed by intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring.[7]

Stage II: Electrophilic Chlorination of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position.[9] Various chlorinating agents can be employed. While industrial processes may use systems like HCl/H2O2[10] or electrochemical methods[11][12], a common and reliable laboratory-scale method is the use of N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Mechanism Insight: The reaction with NCS, for example, involves the attack of the electron-rich C4 position of the pyrazole on the electrophilic chlorine atom of NCS. The resulting intermediate is then deprotonated to restore aromaticity, yielding the 4-chloropyrazole derivative.

Stage III: Saponification to the Carboxylic Acid

The final step in forming the key intermediate is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved via saponification, a robust reaction involving heating the ester with a strong base, such as sodium hydroxide (NaOH) in an alcoholic solvent, followed by acidification.[13]

Protocol 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

  • Ring Formation: To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at 0-5 °C. Allow the mixture to warm to room temperature and then heat at reflux for 4 hours. Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure to yield crude ethyl 1-methyl-1H-pyrazole-3-carboxylate.

  • Chlorination: Dissolve the crude ester in a suitable solvent such as acetonitrile. Add N-Chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 40 °C. Stir the mixture for 2-3 hours until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

  • Saponification: Dissolve the crude chlorinated ester in ethanol and add an aqueous solution of NaOH (2.5 eq). Heat the mixture at reflux for 2 hours. Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with dichloromethane to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated HCl to a pH of 2-3. The product, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, will precipitate as a white solid.[1] Filter the solid, wash with cold water, and dry under vacuum.

Final Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It activates the carboxyl group, transforming the poor hydroxyl leaving group into an excellent chloride leaving group, thus facilitating nucleophilic acyl substitution.[14]

Choice of Reagent: Thionyl Chloride (SOCl₂)

Thionyl chloride is the reagent of choice for this transformation for several key reasons:[15]

  • High Efficacy: It reliably converts a wide range of carboxylic acids to their corresponding acyl chlorides.[16]

  • Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[17][18] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high yield.[18]

  • Ease of Purification: The gaseous nature of the byproducts simplifies workup, as they are easily removed, often leaving a relatively pure product after solvent evaporation.

Mechanism of Acyl Chloride Formation with SOCl₂

The reaction proceeds via a highly reactive chlorosulfite intermediate.

G Acid R-COOH (Carboxylic Acid) Intermediate1 Chlorosulfite Intermediate Acid->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate1 Chloride Cl⁻ Intermediate1->Chloride releases Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ (attack) Chloride->Intermediate2 Product R-COCl (Acyl Chloride) Intermediate2->Product Collapse Byproducts SO₂ + HCl Intermediate2->Byproducts releases

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

  • Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[17][19]

  • Intermediate Formation: A proton transfer and loss of a chloride ion results in the formation of a reactive acyl chlorosulfite intermediate.[16]

  • Nucleophilic Acyl Substitution: The released chloride ion acts as a nucleophile, attacking the carbonyl carbon.[14]

  • Collapse and Product Formation: The resulting tetrahedral intermediate collapses, eliminating the final products: the acyl chloride, sulfur dioxide gas, and hydrogen chloride gas.[18][19]

Protocol 2: Synthesis of this compound

Safety Note: Thionyl chloride is corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂ gases), add 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add excess thionyl chloride (SOCl₂, ~3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane or toluene can be used. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to accelerate the reaction.[18]

  • Reaction: Gently heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a trap containing a base solution like NaOH). The remaining crude product, this compound, is often of sufficient purity for subsequent steps. If higher purity is required, distillation under high vacuum can be performed.

Data Summary and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

CompoundFormulaM.W. ( g/mol )AppearanceM.P. (°C)
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acidC₅H₅ClN₂O₂160.56White solid219-221[1]
This compoundC₅H₄Cl₂N₂O191.01Colorless/pale yellow oil/solidN/A

Key Spectroscopic Signatures:

  • Carboxylic Acid (Intermediate): A broad O-H stretch in the IR spectrum (~2500-3300 cm⁻¹) and a D₂O-exchangeable proton signal in the ¹H NMR spectrum.

  • Acyl Chloride (Product): Disappearance of the O-H signals in IR and ¹H NMR. A characteristic C=O stretch in the IR spectrum at a higher frequency (~1750-1800 cm⁻¹) compared to the carboxylic acid.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The pathway, proceeding through the stable 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid intermediate, offers a reliable and scalable method for producing this high-value building block. A thorough understanding of the underlying mechanisms, particularly for the key chlorination and acyl chloride formation steps, is essential for optimizing reaction conditions and ensuring the safe and efficient production of this versatile chemical intermediate for applications in drug discovery and development.

References

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4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid to carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Introduction: The Strategic Importance of Pyrazole Acyl Chlorides

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, pyrazole scaffolds are of paramount importance. The derivative, this compound, serves as a highly valuable and reactive intermediate. Its utility stems from the electrophilic nature of the acyl chloride group, which allows for facile introduction of the pyrazole moiety into larger, more complex molecules through reactions with a wide array of nucleophiles. This guide provides a comprehensive overview of the synthetic conversion of its parent carboxylic acid, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, into this key building block, focusing on the underlying mechanisms, detailed experimental protocols, and critical safety considerations.

Pillar 1: Synthetic Strategy and Mechanistic Causality

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation designed to activate the carboxyl group for subsequent nucleophilic acyl substitution. The hydroxyl (-OH) of a carboxylic acid is a poor leaving group, making it relatively unreactive.[1] To overcome this, the -OH group is converted into a better leaving group. While several reagents can accomplish this, including phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are most commonly employed in research and industrial settings.[2][3][4] The primary advantage of these two reagents is that their byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies product isolation and purification.[2][4]

Mechanism 1: The Thionyl Chloride (SOCl₂) Route

The reaction with thionyl chloride proceeds through the formation of a highly reactive acyl chlorosulfite intermediate.[1] This mechanism ensures a robust and often high-yielding conversion.

  • Nucleophilic Attack: The synthesis begins with the lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacking the electrophilic sulfur atom of thionyl chloride.[5][6]

  • Intermediate Formation: This attack, followed by the reformation of the S=O double bond, expels a chloride ion and forms a protonated acyl chlorosulfite.[1]

  • Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[5][6]

  • Product Formation: The tetrahedral intermediate collapses, and the acyl chlorosulfite moiety departs. This leaving group is unstable and fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and another chloride ion, which deprotonates the carbonyl, yielding the final acyl chloride product and hydrogen chloride (HCl) gas.[5]

Thionyl_Chloride_Mechanism Start 4-Chloro-1-methyl-1H-pyrazole- 3-carboxylic acid + SOCl₂ Step1 Nucleophilic attack by carboxylic acid on SOCl₂ Start->Step1 1 Intermediate Protonated Acyl Chlorosulfite Intermediate Step1->Intermediate 2 Step2 Chloride ion attack on carbonyl carbon Intermediate->Step2 3 Tetrahedral Tetrahedral Intermediate Step2->Tetrahedral 4 Step3 Collapse of intermediate & fragmentation of leaving group Tetrahedral->Step3 5 Product 4-Chloro-1-methyl-1H-pyrazole- 3-carbonyl chloride + SO₂ (gas) + HCl (gas) Step3->Product 6 Oxalyl_Chloride_Workflow Start Carboxylic Acid + Oxalyl Chloride Reaction Reaction of Acid with Vilsmeier Reagent Start->Reaction Catalyst Catalytic DMF Vilsmeier Vilsmeier Reagent Formation Catalyst->Vilsmeier activates Vilsmeier->Reaction Product Acyl Chloride Reaction->Product Byproducts Gaseous Byproducts (CO, CO₂, HCl) Reaction->Byproducts

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride/DMF.

Pillar 2: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification strategies. All operations must be conducted within a certified chemical fume hood. [7]

Protocol 1: Synthesis using Thionyl Chloride

This method is robust and widely applicable. The reaction is typically driven to completion by heating under reflux.

Materials and Equipment:

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 5.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat)

  • Catalytic N,N-dimethylformamide (DMF) (optional, 1-2 drops)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution)

  • Heating mantle

  • Rotary evaporator and vacuum pump for distillation

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is moisture-free by oven-drying or flame-drying under an inert atmosphere.

  • Charging Reagents: To the flask, add 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. If using a solvent, add it now (approx. 5-10 mL per gram of acid).

  • Addition of SOCl₂: Slowly add thionyl chloride to the stirred suspension at room temperature. The reaction can be exothermic, and vigorous gas evolution (HCl, SO₂) will occur. If desired, add one drop of DMF, which can significantly accelerate the reaction. [8]4. Reaction: Heat the mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken to trap the volatile, corrosive vapors.

  • Purification: The resulting crude this compound can often be used directly or purified further by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

This is a milder alternative, often providing cleaner products with easier work-up.

Materials and Equipment:

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF) (1 drop)

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Gas outlet to a scrubber

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM.

  • Catalyst Addition: Add a single drop of DMF to the stirred suspension.

  • Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add the oxalyl chloride dropwise via a dropping funnel over 15-30 minutes. [9]Control the addition rate to manage the evolution of CO, CO₂, and HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until gas evolution stops.

  • Work-up and Purification: Remove the solvent and all volatile components under reduced pressure. The resulting crude acyl chloride is typically of high purity and can be used without further purification.

Pillar 3: Data, Safety, and Authoritative Grounding

Comparative Reaction Data
ParameterThionyl Chloride MethodOxalyl Chloride Method
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Stoichiometry 2.0 - 5.0 equivalents1.5 - 2.0 equivalents
Catalyst DMF (optional)DMF (essential)
Solvent Toluene, DCM, or neatDichloromethane (DCM)
Temperature Reflux (76-110°C)0°C to Room Temperature
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Work-up Evaporation / DistillationEvaporation
Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Expect a strong, characteristic C=O stretching absorption in the range of 1750-1800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the pyrazole ring structure and the presence of the carbonyl carbon.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Critical Safety and Handling

Trustworthiness in chemical synthesis is rooted in safety. The reagents and byproducts in this synthesis are hazardous and demand strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield. [7][10]* Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic and corrosive vapors. [7][10]* Reagent Hazards:

    • Thionyl Chloride & Oxalyl Chloride: Both are highly corrosive, toxic, and react violently with water to release HCl gas. [7][10][11]Avoid contact with skin and eyes, and prevent exposure to moisture. [10][11][12] * Gaseous Byproducts: HCl, SO₂, and CO are all toxic and corrosive. Ensure the reaction setup is vented to a basic scrubber to neutralize these gases.

  • Emergency Preparedness: Ensure safety showers and eyewash stations are immediately accessible. [7]In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water. [13]In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [7][10]

Overall Synthesis Workflow

Synthesis_Workflow Start 4-Chloro-1-methyl-1H-pyrazole- 3-carboxylic acid Reaction Reaction under Anhydrous Conditions (in Fume Hood) Start->Reaction Reagents Chlorinating Agent (SOCl₂ or (COCl)₂) + Anhydrous Solvent + Catalyst (DMF) Reagents->Reaction Workup Removal of Excess Reagent & Solvent via Rotary Evaporation Reaction->Workup Purification Purification (Vacuum Distillation or Direct Use) Workup->Purification Product Pure 4-Chloro-1-methyl-1H-pyrazole- 3-carbonyl chloride Purification->Product Analysis Characterization (IR, NMR, MS) Product->Analysis

Caption: General experimental workflow for the synthesis and purification.

References

  • preparation of acyl chlorides (acid chlorides) . Chemguide. [Link]

  • Preparation of Acyl Chlorides . Chemistry LibreTexts. [Link]

  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . YouTube. [Link]

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  • 19.2 PREPARATION OF ACYL CHLORIDES . ResearchGate. [Link]

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  • Safety Data Sheet: Thionyl chloride . Carl ROTH. [Link]

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An In-depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds and agrochemicals. Its strategic importance lies in the reactive acid chloride functionality, which allows for facile derivatization, and the substituted pyrazole core, a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will delve into two principle approaches: the functionalization of a pre-formed pyrazole ring and the de novo construction of the pyrazole nucleus from acyclic precursors. Detailed experimental insights, comparative analysis of reagents, and process optimization are discussed to equip researchers with the knowledge to efficiently synthesize this valuable compound.

Introduction

The pyrazole moiety is a cornerstone in the design of modern pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound makes it a particularly sought-after intermediate. The chloro substituent at the 4-position can influence the electronic properties of the ring and provide a handle for further functionalization, while the methyl group at the 1-position and the carbonyl chloride at the 3-position are crucial for modulating activity and enabling amide bond formation, respectively.

The synthesis of this molecule is not without its challenges, primarily concerning regioselectivity and the introduction of the chloro and carbonyl functionalities. This guide will navigate these challenges by presenting established and innovative synthetic pathways, providing a clear roadmap for its preparation in a laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (I), points to its immediate precursor, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (II). The conversion of a carboxylic acid to an acid chloride is a standard and high-yielding transformation. The core of the synthetic challenge, therefore, lies in the efficient and regioselective synthesis of the chloro-substituted pyrazole carboxylic acid (II).

Two primary retrosynthetic strategies for the formation of intermediate (II) will be explored:

  • Strategy A: Functional Group Interconversion on a Pre-formed Pyrazole Ring. This approach begins with a simpler pyrazole derivative and sequentially introduces the required chloro and carboxyl functionalities.

  • Strategy B: Pyrazole Ring Construction from Acyclic Precursors. This strategy involves the cyclization of acyclic starting materials to directly or indirectly form the desired substituted pyrazole ring.

G target This compound (I) intermediate_acid 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (II) target->intermediate_acid Acid Chlorination strategy_A Strategy A: Functional Group Interconversion intermediate_acid->strategy_A strategy_B Strategy B: Ring Construction intermediate_acid->strategy_B precursor_A1 1-Methyl-3-bromo-4-chloropyrazole strategy_A->precursor_A1 Carbonylation/ Hydrolysis precursor_A2 1-Methyl-1H-pyrazole-3-carboxylic acid strategy_A->precursor_A2 Chlorination precursor_B1 Acyclic Precursors (e.g., β-ketoesters, hydrazines) strategy_B->precursor_B1 Cyclization & Functionalization

Caption: Retrosynthetic analysis of this compound.

Strategy A: Synthesis via Functionalization of a Pre-formed Pyrazole Ring

This strategy leverages the availability of simpler pyrazole starting materials and introduces the desired functionalities in a stepwise manner.

Route 1: From 1-Methyl-3-bromo-4-chloropyrazole

One of the most direct routes to the key carboxylic acid intermediate (II) involves a halogen-metal exchange followed by carboxylation of a di-halogenated pyrazole.

Step 1: Synthesis of 1-Methyl-3-bromo-4-chloropyrazole

The regioselective synthesis of this key intermediate is critical. A common approach involves the direct halogenation of 1-methylpyrazole. The pyrazole ring is susceptible to electrophilic substitution, and controlling the position of halogenation can be achieved by careful selection of reagents and reaction conditions.

Experimental Protocol: Synthesis of 1-Methyl-3-bromo-4-chloropyrazole

  • To a solution of 1-methylpyrazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent (e.g., N-bromosuccinimide, NBS) and a chlorinating agent (e.g., N-chlorosuccinimide, NCS) sequentially. The order of addition and reaction temperature are crucial for achieving the desired regioselectivity. Generally, bromination at the 3-position is followed by chlorination at the 4-position.

  • The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

  • Work-up involves quenching the reaction with a reducing agent (e.g., sodium thiosulfate), followed by extraction with an organic solvent and purification by column chromatography or distillation.

Step 2: Conversion to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

With the di-halo pyrazole in hand, a lithium-halogen exchange at the more reactive 3-position (C-Br bond) followed by quenching with carbon dioxide affords the desired carboxylic acid.

Experimental Protocol: Carboxylation of 1-Methyl-3-bromo-4-chloropyrazole

  • Dissolve 1-methyl-3-bromo-4-chloropyrazole in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to effect the lithium-halogen exchange.

  • After stirring for a short period, bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench with water.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration and purified by recrystallization.

Route 2: Chlorination of 1-Methyl-1H-pyrazole-3-carboxylic acid

An alternative approach within Strategy A is to start with 1-methyl-1H-pyrazole-3-carboxylic acid and introduce the chloro group at the 4-position.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic acid

This precursor can be synthesized from the hydrolysis of its corresponding ester, which is accessible through the condensation of ethyl 2-formyl-3-oxobutanoate with methylhydrazine. A more direct laboratory-scale method involves the regioselective lithiation of 1-methylpyrazole at the 3-position followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic acid via Lithiation

  • In a flame-dried flask under an inert atmosphere, dissolve 1-methylpyrazole in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of n-butyllithium and allow the mixture to stir at low temperature to ensure complete deprotonation at the 3-position.

  • Quench the reaction with an excess of crushed dry ice.

  • Upon warming to room temperature, add water and perform an acidic work-up as described in the previous protocol to isolate the carboxylic acid.

Step 2: Chlorination of 1-Methyl-1H-pyrazole-3-carboxylic acid

The chlorination of the pyrazole ring at the 4-position can be achieved using various chlorinating agents.

Experimental Protocol: Chlorination using Sulfuryl Chloride

  • Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent such as dichloromethane or chloroform.

  • Slowly add sulfuryl chloride (SO₂Cl₂) at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction until complete consumption of the starting material.

  • The reaction is then carefully quenched, and the product is isolated by extraction and purified by recrystallization.

A greener alternative for the chlorination step involves the use of hydrochloric acid and an oxidizing agent like hydrogen peroxide, which avoids the use of harsh chlorinating agents.

Strategy B: Synthesis via Pyrazole Ring Construction

This approach builds the substituted pyrazole ring from acyclic precursors, offering a high degree of flexibility in introducing the desired substituents.

Route 3: Cyclization of a β-Dicarbonyl Compound with Methylhydrazine

A classic and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To obtain the desired substitution pattern, a suitably functionalized dicarbonyl compound is required.

Step 1: Preparation of a Suitable β-Ketoester

To introduce the carboxylic acid functionality at the 3-position of the pyrazole, one can start with a β-ketoester that already contains a latent or protected carboxyl group. For example, the condensation of diethyl 2-chloro-3-oxosuccinate with methylhydrazine.

Step 2: Cyclization and Functionalization

Experimental Protocol: Pyrazole Synthesis from Diethyl 2-chloro-3-oxosuccinate

  • React diethyl 2-chloro-3-oxosuccinate with methylhydrazine in a suitable solvent like ethanol. The reaction typically proceeds at reflux temperature.

  • The initial cyclization product is ethyl 4-chloro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • The hydroxyl group can be removed through a two-step process: conversion to a chloro group using a chlorinating agent like phosphoryl chloride (POCl₃), followed by reductive dehalogenation.

  • Finally, the ester is hydrolyzed to the carboxylic acid under basic or acidic conditions.

Final Step: Conversion of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid to the Acid Chloride

The conversion of the carboxylic acid (II) to the final product, this compound (I), is a standard transformation. Two common reagents for this are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Comparison of Chlorinating Agents for Acid Chloride Formation

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Inexpensive, byproducts (SO₂ and HCl) are gaseous and easily removed.Can be harsh, may not be suitable for sensitive substrates.
Oxalyl Chloride ((COCl)₂) **Milder reaction conditions, byproducts (CO, CO₂, and HCl) are gaseous.More expensive than thionyl chloride.

Experimental Protocol: Acid Chloride Formation with Thionyl Chloride

  • To the dry 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, add an excess of thionyl chloride, optionally in an inert solvent like dichloromethane or toluene.

  • A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • The mixture is typically heated to reflux until the evolution of gas ceases.

  • Excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can often be used without further purification.

G cluster_0 Synthesis of this compound start Starting Materials pyrazole 1-Methylpyrazole start->pyrazole dihalo_pyrazole 1-Methyl-3-bromo-4-chloropyrazole pyrazole->dihalo_pyrazole Halogenation (NBS/NCS) acid_precursor 1-Methyl-1H-pyrazole-3-carboxylic acid pyrazole->acid_precursor 1. n-BuLi 2. CO2 chloro_acid 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid dihalo_pyrazole->chloro_acid 1. n-BuLi 2. CO2 acid_precursor->chloro_acid Chlorination (SO2Cl2) acid_chloride This compound chloro_acid->acid_chloride SOCl2 or (COCl)2

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes. The choice of a particular strategy will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The functionalization of a pre-formed pyrazole ring offers a more direct approach if the appropriate precursors are accessible. Conversely, the de novo construction of the pyrazole ring provides greater flexibility and control over the substitution pattern. For the final conversion to the acid chloride, both thionyl chloride and oxalyl chloride are effective, with the latter being preferable for milder conditions. This guide provides the foundational knowledge and practical insights for researchers to confidently undertake the synthesis of this important chemical intermediate.

References

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (URL: [Link])

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (URL: [Link])

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (URL: [Link])

  • Synthesis of carboxylic acids by oxidation of aldehydes. (URL: [Link])

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (URL: [Link])

The Pyrazole Carbonyl Chloride Moiety: A Highly Electrophilic Scaffold for Amide Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Activated Pyrazoles

In the landscape of modern medicinal chemistry, pyrazole derivatives are a cornerstone scaffold, present in a multitude of blockbuster drugs valued for their diverse pharmacological activities.[1] Their utility stems from a unique combination of metabolic stability, hydrogen bonding capabilities, and the ability to be readily functionalized.[2] Among the most powerful intermediates for derivatization are pyrazole carbonyl chlorides. The incorporation of the acyl chloride functional group transforms the relatively stable pyrazole ring into a highly reactive, electrophilic building block, primed for facile amide bond formation—a critical linkage in countless pharmaceutical agents.[3][4] This guide provides a comprehensive overview of the inherent electrophilic nature of pyrazole carbonyl chlorides, the factors governing their reactivity, and field-proven protocols for their synthesis and application.

The Electronic Architecture: Understanding the Source of Reactivity

The potent electrophilicity of a pyrazole carbonyl chloride is not merely a property of the acyl chloride group alone; it is a synergistic effect arising from the interplay between the carbonyl carbon and the attached pyrazole ring.

1. The Acyl Chloride Group: The primary driver of reactivity is the carbon-chlorine bond within the carbonyl chloride moiety. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O double bond. This effect is significantly amplified by the presence of the chlorine atom, a highly electronegative and excellent leaving group. This combination creates a strongly electron-deficient carbon center, highly susceptible to attack by nucleophiles.[5]

2. The Pyrazole Ring's Influence: The pyrazole ring itself, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, generally acts as an electron-withdrawing group.[6] This property further depletes electron density from the attached carbonyl carbon, enhancing its electrophilic character. The precise electronic influence depends on the point of attachment and the substitution pattern on the ring.[7] For instance, electron-donating groups on the pyrazole ring may slightly temper the reactivity, whereas additional electron-withdrawing substituents will further enhance it. This tunable electronic nature allows for the fine-control of reactivity in complex synthetic schemes.

The general mechanism for the reaction of a pyrazole carbonyl chloride with a nucleophile, such as a primary amine, follows the classic nucleophilic acyl substitution pathway. This process involves a two-step addition-elimination sequence, proceeding through a tetrahedral intermediate.[4][8]

G start Pyrazole Carboxylic Acid (Precursor) acid_chloride Crude Pyrazole Carbonyl Chloride (Highly Reactive Intermediate) start->acid_chloride Acid Chloride Formation (0°C to RT, 1-3h) reagents SOCl₂ or (COCl)₂ Catalytic DMF Anhydrous Solvent (DCM/THF) reagents->acid_chloride workup Aqueous Workup & Purification acid_chloride->workup Amide Formation (0°C to RT, 2-16h) amine Desired Amine (R-NH₂) Base (e.g., Triethylamine) Anhydrous Solvent (DCM) amine->workup final_product Purified Pyrazole Carboxamide (Final Product) workup->final_product

Caption: Synthetic Workflow for Pyrazole Carboxamides.

Field-Proven Experimental Protocols

The following protocols provide a validated methodology for the synthesis of a pyrazole carbonyl chloride and its subsequent conversion to a pyrazole carboxamide.

Protocol 1: Synthesis of Pyrazole Carbonyl Chloride [9][10]

  • Objective: To convert a pyrazole-carboxylic acid to its corresponding pyrazole-carbonyl chloride.

  • Materials:

    • Pyrazole-carboxylic acid (1.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)

    • Oxalyl chloride or Thionyl chloride (1.5 - 2.0 eq)

  • Procedure:

    • In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-carboxylic acid in anhydrous DCM.

    • Add a catalytic drop of DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride dropwise. Vigorous gas evolution (HCl, CO, CO₂ or SO₂) will be observed.

      • Causality Insight: This step must be performed in a well-ventilated fume hood. The dropwise addition at 0°C is crucial to control the exothermic reaction and prevent potential side reactions.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.

    • Remove the solvent and excess reagent in vacuo.

      • Causality Insight: This step yields the crude pyrazole-carbonyl chloride. Due to its high reactivity and moisture sensitivity, this intermediate is almost always used immediately in the next step without purification.

Protocol 2: Amide Coupling with Pyrazole Carbonyl Chloride [9][10]

  • Objective: To synthesize a pyrazole carboxamide via nucleophilic acyl substitution.

  • Materials:

    • Crude pyrazole-carbonyl chloride from Protocol 1

    • Anhydrous Dichloromethane (DCM)

    • Desired primary or secondary amine (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Procedure:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC.

      • Causality Insight: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure pyrazole carboxamide.

Characterization and Data Analysis

The formation of the pyrazole carbonyl chloride and its subsequent conversion to an amide can be monitored and confirmed using standard analytical techniques. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are particularly informative.

Compound ClassFunctional GroupIR C=O Stretch (cm⁻¹)¹³C NMR Carbonyl δ (ppm)Key Observations
Pyrazole Carboxylic AcidR-COOH1690 - 1760 [5]170 - 185 [11]Broad O-H stretch also present in IR spectrum.
Pyrazole Carbonyl Chloride R-COCl ~1800 [12]165 - 180 (approx.) High-frequency C=O stretch is characteristic. Highly deshielded carbonyl carbon in ¹³C NMR.
Pyrazole CarboxamideR-CONH₂1630 - 1695160 - 180Lower frequency C=O stretch due to resonance. N-H stretches appear in IR if primary/secondary amide.

Note: Exact spectroscopic values can vary based on substitution, solvent, and other structural features. The significant shift of the carbonyl stretching frequency to a higher wavenumber (around 1800 cm⁻¹) is a key diagnostic indicator for the successful formation of the acyl chloride intermediate. [12][13]

Conclusion

Pyrazole carbonyl chlorides are exceptionally valuable intermediates in synthetic and medicinal chemistry. Their heightened electrophilicity, driven by the inherent properties of the acyl chloride group and augmented by the electron-withdrawing nature of the pyrazole ring, makes them ideal precursors for the rapid and efficient construction of pyrazole carboxamides. A thorough understanding of their electronic properties and the application of robust, validated synthetic protocols, such as those detailed in this guide, empowers researchers to leverage these potent building blocks in the design and development of novel therapeutic agents.

References

  • Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. Available at: [Link]

  • Venkatesh, P. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Molecules, 28(14), 5439. Available at: [Link]

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • PubChem. (n.d.). Pyrazole-1-carbonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Ozer, I., Onal, Z., & Saripinar, E. (2005). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Turkish Journal of Chemistry, 29(1), 29-38. Available at: [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • Leonti, F., et al. (2015). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 58(21), 8514–8528. Available at: [Link]

  • Infrared Spectroscopy. (n.d.). University of Babylon. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.
  • El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Ozer, I., Bahadir, O., Onal, Z., & Saripinar, E. (2006). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 18(1), 133. Available at: [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Targets in Heterocyclic Systems (Vol. 22, pp. 320-349). Italian Society of Chemistry. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8931–8939. Available at: [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

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An In-depth Technical Guide to Key Intermediates in Pyrazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Its remarkable versatility stems from its unique physicochemical properties: the N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[4] This structural feature is a key reason why over 40 pyrazole-containing drugs have received FDA approval for a wide array of clinical conditions, including inflammation, cancer, cardiovascular diseases, and viral infections.[4]

The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®) has cemented the importance of this heterocycle, driving extensive research into its synthesis.[5][6] At the heart of this research lies the strategic synthesis and manipulation of key chemical intermediates. Understanding these foundational building blocks is not merely an academic exercise; it is fundamental to the efficient, scalable, and innovative development of next-generation pharmaceuticals.

This guide provides an in-depth exploration of the core intermediates in pyrazole-based drug discovery. We will dissect the causality behind common synthetic strategies, provide field-proven experimental protocols, and illustrate the logical flow from simple building blocks to complex active pharmaceutical ingredients (APIs).

The Foundational Reaction: Paal-Knorr Pyrazole Synthesis

The most prevalent and straightforward method for constructing the pyrazole ring is the Paal-Knorr synthesis, first reported by Ludwig Knorr in 1883.[5][7][8] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative .[1][7][9] The enduring prominence of this method is due to its simplicity, use of readily available starting materials, and general reliability.[10]

The mechanism proceeds via an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[7][11]

G START 1,3-Dicarbonyl Compound HYDRAZONE Hydrazone Intermediate START->HYDRAZONE Condensation (-H2O) HYDRAZINE Hydrazine Derivative HYDRAZINE->HYDRAZONE Condensation (-H2O) CYCLIC_INT Cyclic Hemiaminal Intermediate HYDRAZONE->CYCLIC_INT Intramolecular Cyclization PYRAZOLE Aromatic Pyrazole Product CYCLIC_INT->PYRAZOLE Dehydration (-H2O)

Caption: General mechanism of the Paal-Knorr pyrazole synthesis.

A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][7] The outcome is governed by the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH.[7][8]

Key Intermediate Class I: 1,3-Dicarbonyl Compounds

These molecules provide the three-carbon backbone of the pyrazole ring. Their structure directly dictates the substitution pattern at positions 3 and 5 of the final product. The versatility of synthetic methods to produce a wide array of 1,3-dicarbonyls allows for immense chemical diversity in the resulting pyrazoles.

A classic method for synthesizing unsymmetrical 1,3-diketones is the Claisen condensation , which involves the reaction of an ester with a ketone in the presence of a strong base.

Experimental Protocol: Synthesis of a 1,3-Diketone via Claisen Condensation

This protocol describes the synthesis of 1-phenyl-1,3-butanedione, a common precursor for 3-methyl-1-phenyl-pyrazoles.

Materials:

  • Acetophenone

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether. To this suspension, add a solution of acetophenone (1.0 equivalent) and ethyl acetate (1.5 equivalents) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by adding 1 M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-phenyl-1,3-butanedione can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Key Intermediate Class II: Hydrazine Derivatives

Hydrazines are the essential N-N building blocks, providing the two nitrogen atoms for the pyrazole core. While hydrazine hydrate is used for N-unsubstituted pyrazoles, substituted hydrazines (e.g., phenylhydrazine, sulfonyl hydrazines) are critical for installing specific functionalities at the N-1 position, which is often crucial for modulating a drug's pharmacokinetic and pharmacodynamic properties.

A prime example is the synthesis of 4-hydrazinobenzenesulfonamide hydrochloride , a key intermediate for the COX-2 inhibitor, Celecoxib.[12][13] This intermediate is typically prepared from sulfanilamide via a diazotization reaction followed by reduction.

Experimental Protocol: Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride

This protocol is based on established multi-step syntheses for this crucial intermediate.[14]

Materials:

  • Sulfanilamide (p-aminobenzenesulfonamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium sulfite (Na₂SO₃) or Stannous chloride (SnCl₂)

  • Deionized water

Procedure:

  • Diazotization:

    • In a beaker, dissolve sulfanilamide (1.0 equivalent) in a mixture of concentrated HCl and water, then cool the solution to 0-5 °C in an ice-salt bath.

    • Separately, prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the sulfanilamide solution while maintaining the temperature below 5 °C and stirring vigorously. The formation of the diazonium salt is typically rapid.[14]

  • Reduction:

    • In a separate, larger reaction vessel, prepare a cold (0-10 °C) solution of a reducing agent, such as sodium sulfite or stannous chloride, in water.

    • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution. Maintain the temperature below 10 °C throughout the addition.

  • Acidification and Isolation:

    • Once the reduction is complete, acidify the reaction mixture with concentrated HCl. This protonates the hydrazine and initiates precipitation of the hydrochloride salt.

    • Stir the mixture in an ice bath for 30-60 minutes to maximize crystallization.

  • Filtration and Drying:

    • Collect the white precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold water, followed by a cold non-polar solvent (e.g., diethyl ether) to aid drying.

    • Dry the product under vacuum to yield 4-hydrazinobenzenesulfonamide hydrochloride.

Case Study I: Celecoxib (Celebrex®) Intermediates

The synthesis of Celecoxib is a textbook example of the Paal-Knorr reaction in drug manufacturing. It relies on the precise condensation of two key intermediates.[12]

Intermediate NameCAS NumberRole in Synthesis
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione720-94-5Provides the C3, C4, and C5 atoms of the pyrazole ring and introduces the trifluoromethyl and p-tolyl groups.[12][15]
4-Hydrazinobenzenesulfonamide hydrochloride17852-52-7Provides the N1 and N2 atoms and the critical benzenesulfonamide moiety responsible for COX-2 selectivity.[12][13]

The trifluoromethyl group on the diketone intermediate is crucial for the drug's activity, while the sulfonamide group on the hydrazine intermediate selectively targets the COX-2 enzyme.[15]

G DIKETONE 4,4,4-Trifluoro-1-(p-tolyl) -1,3-butanedione CONDENSATION Regioselective Cyclocondensation DIKETONE->CONDENSATION HYDRAZINE 4-Hydrazinobenzene- sulfonamide HCl HYDRAZINE->CONDENSATION CELECOXIB Celecoxib CONDENSATION->CELECOXIB Dehydration

Caption: Synthetic workflow for Celecoxib from key intermediates.

Case Study II: Sildenafil (Viagra®) Intermediates

The development of the commercial synthesis for Sildenafil demonstrates a critical principle in process chemistry: the evolution from a linear to a convergent synthesis to improve efficiency and safety.[16][17] The initial route involved forming the pyrazole ring and then performing a hazardous chlorosulfonation step late in the synthesis.[17]

The improved, convergent route synthesizes two complex intermediates separately before coupling them. The formation of the core 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid intermediate is a foundational part of this process.[18]

G DIKETOESTER Ethyl 2,4-dioxoheptanoate (1,3-Dicarbonyl) PYRAZOLE_ESTER Pyrazole Ester Intermediate DIKETOESTER->PYRAZOLE_ESTER Cyclocondensation HYDRAZINE Hydrazine Hydrate HYDRAZINE->PYRAZOLE_ESTER Cyclocondensation METHYLATION N-Methylation PYRAZOLE_ESTER->METHYLATION METHYL_ESTER N-Methyl Pyrazole Ester METHYLATION->METHYL_ESTER HYDROLYSIS Hydrolysis METHYL_ESTER->HYDROLYSIS PYRAZOLE_ACID 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid HYDROLYSIS->PYRAZOLE_ACID

Caption: Synthesis of the core pyrazole acid intermediate for Sildenafil.

Experimental Protocol: Formation of the Sildenafil Pyrazole Ring

This protocol outlines the initial cyclocondensation step as described in early synthetic routes.[18][19]

Materials:

  • A suitable 1,3-diketoester (e.g., ethyl 2,4-dioxo-heptanoate)

  • Hydrazine hydrate

  • Glacial acetic acid or ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketoester (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) for 1-2 hours. Monitor the reaction's completion using TLC.[7]

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation/crystallization of the pyrazole product.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and air dry.[7] The crude pyrazole can be further purified by recrystallization from ethanol to yield the desired pyrazole ester intermediate.

Conclusion and Future Outlook

The strategic synthesis of pyrazole-based drugs is fundamentally reliant on the mastery of two key classes of intermediates: 1,3-dicarbonyl compounds and hydrazine derivatives . The classic Paal-Knorr synthesis remains the workhorse for constructing the pyrazole core, as exemplified in the manufacturing of major pharmaceuticals like Celecoxib and Sildenafil.

For the modern drug development professional, a deep understanding of these intermediates is paramount. The choice of substituents on each building block directly translates to the final drug's biological activity, selectivity, and pharmacokinetic profile. As the field advances, innovations in continuous flow chemistry and multicomponent reactions are providing new, efficient pathways to these vital intermediates, promising to accelerate the discovery and development of the next generation of pyrazole-based therapeutics.[20]

References

  • Benchchem. detailed experimental protocol for Knorr pyrazole synthesis.
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Methodological & Application

Protocol for Amide Synthesis Utilizing 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: A Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole moiety is a cornerstone of modern medicinal chemistry, present in a wide array of approved pharmaceuticals.[1][2][3] Pyrazole carboxamides, in particular, are a privileged scaffold, exhibiting a broad spectrum of biological activities.[2][4] This application note provides a detailed, field-proven protocol for the synthesis of N-substituted pyrazole carboxamides using the versatile building block, 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide a troubleshooting guide to ensure successful and reproducible outcomes in a research and development setting.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that has become an increasingly vital component in drug design.[3][5] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive bioisostere for various aromatic systems.[3] Consequently, pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antibacterial, and antiviral agents, among others.[1][5]

The synthesis of amide bonds is one of the most frequently performed transformations in medicinal chemistry.[6] The reaction of an acyl chloride with a primary or secondary amine is a robust and efficient method for creating this crucial linkage. This compound serves as a highly reactive and valuable electrophile for introducing the substituted pyrazole core onto a wide range of amine-containing molecules, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. This reaction is frequently conducted under Schotten-Baumann conditions , which involve the use of a base to neutralize the hydrochloric acid (HCl) byproduct.[7][8][9][10]

The mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[8][10]

  • Chloride Elimination and Deprotonation: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. Simultaneously, a base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and the HCl byproduct to drive the reaction to completion.[8][11]

Figure 1: General mechanism for amide synthesis.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the coupling of an amine with this compound using an organic base.

Materials and Equipment
  • Reagents:

    • This compound

    • Primary or secondary amine of interest

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), freshly distilled

    • 1 M Hydrochloric acid (HCl) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glassware for purification (e.g., chromatography column)

Safety Precautions
  • Acyl Chlorides: this compound is a reactive acyl chloride. It is corrosive, a lachrymator, and moisture-sensitive.[9] Handle it exclusively in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Solvents: Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).

    • Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

    • Add the tertiary amine base (e.g., triethylamine, 1.2–1.5 equivalents). The slight excess ensures complete neutralization of the HCl byproduct.

    • Cool the stirring solution to 0 °C using an ice-water bath. This is critical for controlling the initial exothermic reaction and minimizing potential side reactions.[9][13]

  • Addition of Acyl Chloride:

    • In a separate dry vial, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. A slight excess of the acyl chloride can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

    • Using a syringe, add the acyl chloride solution dropwise to the cold, stirring amine solution over 5-10 minutes. Slow addition is crucial to maintain temperature control.[9]

    • A precipitate, the triethylammonium chloride salt, will likely form upon addition.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2 to 16 hours.[11][14] The exact time will depend on the reactivity of the specific amine substrate.

    • Monitor the reaction's progress by TLC, checking for the consumption of the starting amine.[14] A typical eluent system for these compounds is a mixture of ethyl acetate and hexanes.

  • Workup and Isolation:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess tertiary amine base).

      • Saturated NaHCO₃ solution (to remove any unreacted acyl chloride via hydrolysis to the more soluble carboxylate salt).

      • Brine (to remove residual water).[14]

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[14]

  • Purification:

    • The resulting crude solid or oil can be purified to homogeneity.

    • Column Chromatography: This is the most common method. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.[14][15]

    • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective alternative for purification.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification setup1 1. Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous DCM. setup2 2. Cool solution to 0 °C. setup1->setup2 add2 4. Add acyl chloride solution dropwise to the amine mixture. setup2->add2 add1 3. Dissolve acyl chloride (1.05 eq) in anhydrous DCM. add1->add2 react1 5. Warm to room temperature. add2->react1 react2 6. Stir for 2-16 hours. react1->react2 react3 7. Monitor by TLC. react2->react3 workup1 8. Dilute with DCM and perform aqueous washes (HCl, NaHCO3, Brine). react3->workup1 workup2 9. Dry organic layer (Na2SO4) and concentrate. workup1->workup2 purify 10. Purify via column chromatography or recrystallization. workup2->purify final_product Pure Amide Product purify->final_product

Figure 2: Step-by-step experimental workflow.

Data and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for this generalized protocol. Yields are highly dependent on the steric and electronic properties of the amine substrate.

ParameterRecommended Value/ConditionRationale
Stoichiometry Amine:Acyl Chloride:Base ≈ 1:1.05:1.2Ensures complete consumption of the limiting amine and neutralization of HCl.
Solvent Anhydrous DCM or THFAprotic solvents that do not react with the acyl chloride.
Base Triethylamine (Et₃N) or DIPEANon-nucleophilic organic bases that scavenge HCl without competing with the amine.
Temperature Initial addition at 0 °C, then warm to RTControls the initial exotherm and prevents side reactions.
Reaction Time 2-16 hoursSubstrate-dependent; monitor by TLC for completion.
Expected Yield 65-95%Generally high-yielding for unhindered primary and secondary amines.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. Non-anhydrous conditions.3. Sterically hindered amine.1. Use fresh or newly purchased acyl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction time, warm gently (e.g., to 40 °C), or consider using a more powerful coupling reagent.
Multiple Spots on TLC 1. Incomplete reaction.2. Side product formation.1. Allow the reaction to stir longer or add a small additional amount of acyl chloride.2. Ensure slow addition at 0 °C to minimize side reactions. Purify carefully by column chromatography.
Product is the Carboxylic Acid Hydrolysis of the acyl chloride.This is the primary competing side reaction.[9] Meticulously use anhydrous solvents and reagents and maintain a dry atmosphere (N₂ or Ar).
Difficulty Removing Salt Byproduct The ammonium salt is partially soluble in the organic phase.Perform the aqueous washes thoroughly. A final wash with water before the brine wash can help dissolve remaining salts.

Conclusion

The reaction between this compound and various amines under Schotten-Baumann conditions is a reliable and high-yielding method for the synthesis of novel pyrazole carboxamides. By carefully controlling reaction parameters, particularly temperature and moisture, researchers can efficiently generate diverse libraries of these medicinally important compounds. This protocol provides a robust foundation for exploration in drug discovery and development programs.

References

  • Schotten–Baumann reaction - Grokipedia. (n.d.).
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  • Synthesis and analysis of amides - Chemistry Education. (n.d.).
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  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Retrieved January 19, 2026, from [Link]

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  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Retrieved January 19, 2026, from [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. (2014). Retrieved January 19, 2026, from [Link]

  • 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester - Oakwood Chemical. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents. (n.d.).
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  • 4-chloro-1-methyl-1H-pyrazole - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - ACS Omega. (2020). Retrieved January 19, 2026, from [Link]

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Application Note: A Practical Guide to Ester Synthesis using 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This guide provides a comprehensive technical overview and detailed protocols for the esterification of alcohols using 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride. Pyrazole-containing esters are significant scaffolds in medicinal chemistry and materials science.[1][2][3] This document outlines the reaction mechanism, key experimental parameters, step-by-step protocols for synthesis and purification, and troubleshooting advice to empower researchers in drug development and chemical synthesis.

Reagent Profile: this compound

This compound is a highly reactive acyl chloride derivative of pyrazole. The presence of the electron-withdrawing pyrazole ring and the chloro substituent enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent for the synthesis of corresponding esters and amides.[4][5] Its precursor, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, is a stable solid used in the synthesis of pesticides.[6]

Table 1: Reagent Properties

Property Value Source
Molecular Formula C₅H₄Cl₂N₂O -
Molecular Weight 191.01 g/mol -
Appearance Off-white to yellow solid Assumed

| Reactivity | Highly reactive, moisture-sensitive | General Acyl Chloride Knowledge |

Safety & Handling: this compound is a reactive substance and should be handled with care in a well-ventilated fume hood.[7][8] It is corrosive and will react violently with water, releasing HCl gas.[9] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.[7][8][10][11] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

The Reaction: Mechanism and Key Parameters

The esterification reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[4][12][13]

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride.[12][13]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[13]

  • Elimination of Leaving Group: The carbonyl double bond reforms, leading to the elimination of the chloride ion, a good leaving group.[12][13]

  • Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, abstracts the proton from the oxonium ion to yield the final ester product and the corresponding ammonium salt.[3]

Caption: General mechanism of esterification.

Key Experimental Parameters:

  • The Alcohol (Substrate): The reactivity of the alcohol plays a crucial role. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance.[14] Tertiary alcohols are significantly less reactive and may require more forcing conditions or the use of a catalyst like 4-(dimethylamino)pyridine (DMAP).[14]

  • The Base: A base is essential to neutralize the hydrogen chloride (HCl) byproduct, which is generated during the reaction.[9][12] The accumulation of HCl can lead to side reactions or degradation of acid-sensitive functional groups. Common bases include triethylamine (TEA) and pyridine. For less reactive alcohols, a catalytic amount of a hypernucleophilic catalyst like DMAP can significantly accelerate the reaction.[14][15][16]

  • The Solvent: The choice of solvent is critical. Aprotic, non-polar, or weakly polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. The solvent must be anhydrous to prevent hydrolysis of the acyl chloride.

  • Temperature: The reaction is often exothermic and can typically be run at room temperature or cooled to 0 °C to control the initial rate.[9] For less reactive substrates, gentle heating may be required.[3]

General Protocol for Esterification

This protocol provides a general method for the esterification of a primary or secondary alcohol. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alcohol of interest

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (optional, for less reactive alcohols)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification Setup1 1. Dissolve alcohol (1.0 eq) and base (1.2 eq) in anhydrous DCM. Setup2 2. Cool solution to 0 °C (ice bath). Setup1->Setup2 Setup3 3. Add acyl chloride (1.1 eq) solution dropwise. Setup2->Setup3 Reaction 4. Stir at 0 °C to RT. Setup3->Reaction Monitor 5. Monitor by TLC or LC-MS. Reaction->Monitor Workup1 6. Quench with water or saturated NH4Cl. Monitor->Workup1 Workup2 7. Extract with DCM. Workup1->Workup2 Workup3 8. Wash with brine, dry (Na2SO4), and filter. Workup2->Workup3 Purify 9. Concentrate and purify by column chromatography. Workup3->Purify

Caption: Experimental workflow for esterification.

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM, ~0.1-0.2 M).

  • Base Addition: Add triethylamine (1.2-1.5 equivalents). If the alcohol is sterically hindered or less reactive, add a catalytic amount of DMAP (0.05-0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the alcohol and base.

    • Scientist's Note: The acyl chloride is highly reactive. Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ester.

Protocol Optimization and Substrate Scope

Table 2: Substrate Scope and Expected Outcomes

Alcohol Type Base/Catalyst Relative Rate Expected Yield Notes
Primary (e.g., Ethanol) TEA Fast >90% Reaction is typically complete within 1-2 hours at room temperature.
Secondary (e.g., Isopropanol) TEA / cat. DMAP Moderate 70-90% May require longer reaction times or gentle heating. DMAP is recommended.
Tertiary (e.g., t-Butanol) TEA / DMAP Slow Variable (<50%) Prone to elimination side reactions. Requires stoichiometric DMAP and longer reaction times.

| Phenol | Pyridine | Moderate | 75-95% | Pyridine often serves as both the base and a catalyst. |

Troubleshooting:

  • Low Yield:

    • Cause: Incomplete reaction or hydrolysis of the acyl chloride.

    • Solution: Ensure all reagents and solvents are anhydrous. For less reactive alcohols, increase the reaction time, temperature, or add a catalytic amount of DMAP.

  • Side Product Formation:

    • Cause: The reaction may be too concentrated or the addition of the acyl chloride too fast.

    • Solution: Perform the reaction at a lower concentration and ensure slow, dropwise addition of the acyl chloride at 0 °C.

  • Difficulty in Purification:

    • Cause: The triethylammonium chloride salt may not have been fully removed during the work-up.

    • Solution: Ensure a thorough aqueous wash during the work-up. A filtration of the crude product through a small plug of silica gel can also help remove baseline impurities before chromatography.

Characterization of Pyrazole Esters

The resulting esters can be characterized using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the pyrazole ring protons, the methyl group on the nitrogen, and the protons of the alcohol moiety. The protons alpha to the ester oxygen will typically be shifted downfield.

  • ¹³C NMR: The carbonyl carbon of the ester will appear around 160-170 ppm.

  • IR Spectroscopy: A strong C=O stretch for the ester will be prominent around 1720-1740 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the synthesized ester should be observed.

Conclusion

This compound is a versatile and highly effective reagent for the synthesis of a wide range of pyrazole esters. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, and by following the detailed protocols provided, researchers can achieve high yields of the desired ester products. This application note serves as a practical guide for scientists engaged in the synthesis of novel chemical entities for drug discovery and other applications.

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  • ChemBK. (2024). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

Sources

Application Notes and Protocols: Synthesis of N-Aryl-4-chloro-1-methyl-1H-pyrazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole-3-Carboxamide Scaffold in Modern Drug Discovery

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] Within this class, N-substituted pyrazole-3-carboxamides are of particular importance, forming the core of numerous approved drugs and clinical candidates. Notable examples include the blockbuster drug Sildenafil (Viagra®) for erectile dysfunction and the kinase inhibitors Ruxolitinib and Axitinib used in cancer therapy.[1]

The reaction between 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride and primary amines provides a direct and efficient route to a diverse library of N-substituted pyrazole-3-carboxamides. This synthetic accessibility, coupled with the significant biological potential of the resulting products, makes this reaction a valuable tool for drug discovery and development. These compounds have been explored for a range of therapeutic applications, including their potential as fungicides and agents targeting various enzymes and receptors.[4]

This application note provides a comprehensive guide to the synthesis of N-aryl-4-chloro-1-methyl-1H-pyrazole-3-carboxamides, detailing the reaction mechanism, a step-by-step experimental protocol, and key considerations for successful synthesis and purification.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, typically a tertiary amine such as triethylamine, is used to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine_sol Dissolve Primary Amine and Triethylamine in DCM Addition Add Acid Chloride solution dropwise at 0°C Amine_sol->Addition AcidChloride_sol Dissolve Acid Chloride in DCM AcidChloride_sol->Addition Stir Stir at Room Temperature (2-4 hours) Addition->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Wash Wash with HCl, NaHCO3, Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Pure N-Aryl-4-chloro-1-methyl- 1H-pyrazole-3-carboxamide Purify->Final

Sources

Synthesis and Evaluation of Pyrazole Carboxamides for Novel Antifungal Agents: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved efficacy. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, pyrazole carboxamides have emerged as a particularly promising class of compounds, demonstrating potent and broad-spectrum antifungal activity.[1][2] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain, a mechanism that can be effective against resistant pathogens.[3][4][5]

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the synthesis of pyrazole carboxamides, detailed experimental protocols, insights into their structure-activity relationships (SAR), and methodologies for evaluating their antifungal potential. The content herein is grounded in established scientific literature and aims to empower research teams to rationally design, synthesize, and test the next generation of pyrazole carboxamide-based antifungal drugs.

I. Synthetic Strategies: Constructing the Pyrazole Carboxamide Core

The synthetic versatility of the pyrazole carboxamide scaffold allows for extensive structural modifications, enabling the fine-tuning of antifungal properties. The most prevalent and flexible approach to their synthesis is a two-stage process: initial construction of a pyrazole carboxylic acid core, followed by an amide coupling reaction.[6][7] This strategy permits late-stage diversification of the amide substituent, facilitating the rapid generation of compound libraries for SAR studies.

A. General Synthetic Workflow

The logical flow of the primary synthetic route, commencing with the foundational Knorr pyrazole synthesis, is depicted below. This workflow is a robust and widely applicable method for generating a diverse array of pyrazole carboxamides.

Synthetic_Workflow cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Formation 1_3_Dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) Pyrazole_Ester Pyrazole-carboxylate Ester 1_3_Dicarbonyl->Pyrazole_Ester Knorr Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Pyrazole_Ester Pyrazole_Acid Pyrazole-carboxylic Acid Pyrazole_Ester->Pyrazole_Acid Ester Hydrolysis Final_Product Pyrazole Carboxamide Pyrazole_Acid->Final_Product Amide Coupling Amine Primary/Secondary Amine (R-NH2) Amine->Final_Product

Caption: General workflow for the synthesis of pyrazole carboxamides.

B. Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations in the synthesis of pyrazole carboxamides.

Protocol 1: Synthesis of Pyrazole-Carboxylate Ester via Knorr Cyclocondensation

Objective: To synthesize a substituted pyrazole-carboxylate ester, the foundational heterocyclic core.

Rationale: The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. The use of a catalytic amount of acid facilitates the condensation and subsequent cyclization.

Materials:

  • Hydrazine derivative (1.0 eq)

  • β-ketoester (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[6]

  • Add a catalytic amount of glacial acetic acid to the solution.[6][7]

  • Add the β-ketoester dropwise to the stirred solution at room temperature.[6]

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[7]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[7] If no precipitate forms, the crude product can be purified by column chromatography.

Protocol 2: Ester Hydrolysis to Pyrazole-Carboxylic Acid

Objective: To convert the pyrazole-carboxylate ester into the corresponding carboxylic acid, a key intermediate for amide bond formation.

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard method for ester hydrolysis. The reaction is typically carried out in a mixed solvent system to ensure the solubility of both the ester and the base.

Materials:

  • Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent system, e.g., 3:1 ratio)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water.[7]

  • Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[6]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[6]

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[6]

  • Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under high vacuum to yield the pure pyrazole-carboxylic acid.[6]

Protocol 3: Amide Coupling to Form Pyrazole Carboxamide

Objective: To couple the pyrazole-carboxylic acid with a desired amine to form the final pyrazole carboxamide.

Rationale: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, facilitates the nucleophilic attack by the amine. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction.

Materials:

  • Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (2.5 eq)

Procedure:

  • Acid Chloride Formation:

    • Suspend the pyrazole-carboxylic acid in anhydrous DCM.

    • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately in the next step.[7]

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[7]

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[7]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[7]

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole carboxamide.

II. Structure-Activity Relationship (SAR) and Antifungal Potency

The antifungal activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. SAR studies are crucial for optimizing the potency and spectrum of activity of these compounds.

A. Key Structural Features Influencing Antifungal Activity
  • Substituents on the Pyrazole Ring: The electronic and steric properties of substituents at the N1, C3, and C5 positions of the pyrazole ring can significantly impact antifungal activity. For instance, the presence of a difluoromethyl group at the C3 position has been shown to be beneficial for activity against Rhizoctonia solani.[8][9]

  • The Carboxamide Linker: The amide bond is a critical pharmacophoric element, often involved in hydrogen bonding interactions with the target enzyme.[10][11]

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a crucial role in determining the antifungal spectrum and potency. Aromatic and heteroaromatic rings are common, and their substitution pattern can be fine-tuned to optimize interactions with the target protein.[3][10] For example, some derivatives with a thiazole moiety have shown excellent activity against Valsa mali.[12]

B. Examples of Potent Antifungal Pyrazole Carboxamides

The following table summarizes the in vitro antifungal activity of several reported pyrazole carboxamide derivatives, highlighting the impact of structural modifications on their potency.

Compound IDStructureTarget FungusEC50 (µg/mL)Reference
SCU2028 N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solani0.022[8][9]
7d A pyrazole-4-carboxamide with an ether groupRhizoctonia solani0.046[3][11]
12b A pyrazole-4-carboxamide with an ether groupRhizoctonia solani0.046[3][11]
E1 A pyrazole-4-carboxamide with an oxime ether fragmentRhizoctonia solani1.1[4]
7ai An isoxazolol pyrazole carboxylateRhizoctonia solani0.37[1]
6i A pyrazole carboxamide thiazole derivativeValsa mali1.77 (mg/L)[12]
19i A pyrazole carboxamide thiazole derivativeValsa mali1.97 (mg/L)[12]
8e A pyrazole-4-carboxamide with a thioether moietyRhizoctonia solani0.012[5]

III. In Vitro Antifungal Activity Screening

The preliminary screening of newly synthesized compounds for antifungal activity is a critical step in the drug discovery process. The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13]

A. Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Screening_Workflow Prep_Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) and standardize to 0.5 McFarland Inoculate_Plate Inoculate the Plate with the Fungal Suspension Prep_Inoculum->Inoculate_Plate Prep_Compounds Prepare Serial Dilutions of Test Compounds in a 96-well Microtiter Plate Prep_Compounds->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Protocol for Broth Microdilution Assay

Objective: To determine the lowest concentration of a synthesized pyrazole carboxamide that inhibits the visible growth of a specific fungal strain.

Materials:

  • Synthesized pyrazole carboxamide derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[13]

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast) using a spectrophotometer at 530 nm.[13]

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration as per CLSI guidelines.

  • Preparation of Microtiter Plates:

    • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium directly in the 96-well plates.

    • Include wells for a positive control (a known antifungal drug), a negative control (medium with the fungal inoculum and the same concentration of vehicle used to dissolve the test compounds), and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[13]

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[14]

IV. Conclusion and Future Directions

Pyrazole carboxamides represent a highly versatile and potent class of antifungal agents with significant potential to address the growing threat of fungal infections. The synthetic strategies and screening protocols outlined in this guide provide a robust framework for the discovery and development of novel candidates. Future research should focus on exploring novel substitutions on the pyrazole carboxamide scaffold to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and molecular modeling, will be crucial for the rational design of the next generation of these promising antifungal compounds.[10][11]

References

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • ACS Publications. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. (2025). Novel pyrazole-4-carboxamides containing a piperazine moiety: Synthesis, crystal structure, antifungal activity, molecular docking, DFT and ESP calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for substituted pyrazole carboxamide derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Retrieved from [Link]

  • Semantic Scholar. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Retrieved from [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Core as a Privileged Scaffold in Modern Fungicide Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern agrochemicals.[1][2][3] Its chemical versatility and stable aromatic nature provide a robust scaffold for extensive structural modifications, enabling the generation of derivatives with potent and specific biological activities.[4] Within the agrochemical landscape, pyrazole-based compounds have achieved remarkable success, particularly as fungicides. Their primary mechanism of action involves the potent inhibition of the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain in fungi.[2][5][6][7] This disruption of cellular respiration leads to the effective inhibition of fungal spore germination and mycelial growth.

This document provides an in-depth guide to the synthetic strategies and protocols for developing novel fungicides built upon the pyrazole-carboxamide framework. This framework is central to a class of highly successful commercial fungicides, including Bixafen, Fluxapyroxad, Penthiopyrad, and Isopyrazam.[3][8][9][10][11] We will dissect the synthesis into its core components: the construction of the pyrazole acid intermediate and the synthesis of diverse amine moieties, culminating in the final amide coupling. The causality behind experimental choices will be explained to provide not just a methodology, but a strategic blueprint for innovation in this field.

I. The Central Synthetic Strategy: Amide Bond Formation

The cornerstone of modern pyrazole fungicide synthesis is the formation of a highly stable amide bond. This key step links a specifically substituted pyrazole-4-carboxylic acid (or its activated derivative, like an acyl chloride) with a unique, often complex, aniline or amine derivative. This modular approach is exceptionally powerful, as it allows for the generation of vast chemical libraries by varying the two coupling partners to fine-tune biological activity and physical properties.

The general reaction is the acylation of an amine:

G cluster_reactants Reactants cluster_products Product Py_Acid Pyrazole-4-carbonyl Chloride Fungicide Pyrazole-4-Carboxamide Fungicide Py_Acid->Fungicide + Aniline Substituted Aniline/Amine Aniline->Fungicide Base (e.g., Et3N) Solvent (e.g., THF)

II. Part A: Synthesis of the Pyrazole "Acid" Moiety

A significant number of potent SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, share a common structural feature: the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core.[8][9][12][13][14] The difluoromethyl group at the 3-position is particularly critical for high fungicidal activity.[15] Therefore, an efficient and scalable synthesis of this intermediate is paramount. The Knorr pyrazole synthesis and related cyclization reactions are common industrial strategies.[4][16]

Workflow for Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

G cluster_steps Synthetic Sequence cluster_chems Chemicals step1 Step 1: Condensation (e.g., Claisen) intermediate1 Enol Ether Intermediate step1->intermediate1 step2 Step 2: Cyclization (Knorr Reaction) intermediate2 Pyrazole Ester step2->intermediate2 step3 Step 3: Saponification (Hydrolysis) final_acid Pyrazole Carboxylic Acid step3->final_acid start Difluoroacetoacetate Derivative start->step1 reagent1 Orthoformate reagent1->step1 reagent2 Methyl Hydrazine reagent2->step2 intermediate1->step2 intermediate2->step3 Base (e.g., NaOH)

Protocol 1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

This protocol outlines a common "one-pot" procedure for creating the pyrazole ester intermediate.

  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol at room temperature, add a suitable difluoroacetoacetate derivative (e.g., ethyl 4,4-difluoro-3-oxobutanoate).

  • Condensation: Add diethyl oxalate to the mixture. This Claisen-type condensation forms a β-ketoester intermediate.[16][17] The reaction is typically stirred for several hours at ambient temperature.

  • Acidification & Cyclization: Carefully acidify the reaction mixture with glacial acetic acid. This step is critical to prepare the intermediate for cyclization.

  • Hydrazine Addition: Add methyl hydrazine to the acidified mixture. The subsequent Knorr reaction proceeds, often at room temperature overnight, to form the ethyl 5-pyrazolecarboxylate.[17]

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the desired pyrazole ester.

Protocol 2: Saponification to the Carboxylic Acid
  • Hydrolysis: Dissolve the purified pyrazole ester from Protocol 1 in a suitable solvent mixture (e.g., THF/water). Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[16]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until all the starting ester is consumed.

  • Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

III. Part B: Synthesis of the Novel "Amine" Moiety

The structural diversity and novelty of pyrazole fungicides are largely dictated by the aniline/amine coupling partner.[18][19] The synthesis of these often-complex amines frequently involves modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions.

Case Study: Amine Synthesis for Fluxapyroxad via Suzuki-Miyaura Coupling

Fluxapyroxad's efficacy is derived from its unique 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine moiety.[13] A highly efficient method for constructing this biphenyl system is the Suzuki-Miyaura cross-coupling reaction.[20][21]

G cluster_reactants Reactants cluster_products Product Aryl_Halide Protected 2-Bromoaniline Derivative Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., NaOH) Aryl_Halide->Catalyst Boronic_Acid (3,4,5-trifluorophenyl) boronic acid Boronic_Acid->Catalyst Biphenyl Protected Biphenyl Amine Intermediate Catalyst->Biphenyl Suzuki Coupling

Protocol 3: Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine

This protocol is adapted from established industrial processes.[21]

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine (3,4,5-trifluorophenyl)boronic acid, a protected 2-bromoaniline (the protecting group, PG, prevents side reactions), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable base (e.g., sodium hydroxide or potassium carbonate).[21]

  • Solvent System: Add a two-phase solvent system, such as Toluene/Water, which is effective for this type of coupling.

  • Reaction Conditions: Heat the mixture to reflux (e.g., 85-90 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with additional toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified, often by chromatography, to isolate the protected biphenyl amine.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group) to yield the final 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine.

Note on Alternative Couplings: For different targets, other cross-coupling methods like the Negishi coupling (using organozinc reagents) or the Gomberg-Bachmann reaction can also be employed to synthesize the required biphenyl amine intermediates.[8][22][23]

IV. Part C: The Final Coupling and Synthesis of the Active Ingredient

With both the pyrazole acid and the target amine in hand, the final step is the amidation to form the active fungicide. This typically involves activating the carboxylic acid, most commonly by converting it to an acyl chloride.

Protocol 4: General Procedure for Pyrazole Carboxamide Synthesis (e.g., Fluxapyroxad)
  • Acyl Chloride Formation: In a flask under an inert atmosphere, suspend the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (from Part A) in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (can be monitored by IR spectroscopy). Remove excess chlorinating agent and solvent under vacuum.

  • Amide Coupling: Dissolve the synthesized 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine (from Part B) in dry THF. Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to act as an acid scavenger.

  • Reaction: Cool the amine solution to 0 °C and add a solution of the freshly prepared pyrazole acyl chloride in THF dropwise.

  • Completion and Workup: Allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC. Quench the reaction by adding water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography to yield the final, high-purity fungicide.[24]

V. Structure-Activity Relationships (SAR) and Data

The fungicidal potency and spectrum are highly dependent on the substituents of both the pyrazole and aniline rings.[1][18][19][25] The modular synthesis approach allows for systematic exploration of these relationships.

FungicidePyrazole MoietyAmine/Aniline MoietyKey Structural Feature
Bixafen [9][26]3-(difluoromethyl)-1-methyl-pyrazole3′,4′-dichloro-5-fluorobiphenyl-2-amineDichlorinated and fluorinated biphenyl
Fluxapyroxad [8][13]3-(difluoromethyl)-1-methyl-pyrazole3′,4′,5′-trifluorobiphenyl-2-amineTrifluorinated biphenyl
Penthiopyrad [10][27]1-methyl-3-(trifluoromethyl)-pyrazole2-(1,3-dimethylbutyl)-3-thienylamineThiophene ring with an alkyl side chain
Isopyrazam [12][14]3-(difluoromethyl)-1-methyl-pyrazole9-isopropyl-tetrahydro-methanonaphthalen-5-amineRigid, bridged bicyclic amine
Benzovindiflupyr [7][24]3-(difluoromethyl)-1-methyl-pyrazole9-(dichloromethylene)-tetrahydro-methanonaphthalen-5-amineBenzonorbornene with a dichloromethylene group

Analysis: The data clearly show a convergent strategy focusing on a fluorinated pyrazole acid core. The main point of divergence is the aniline/amine moiety, where structural complexity (e.g., the bridged systems in Isopyrazam and Benzovindiflupyr) and specific halogenation patterns on biphenyl rings are used to optimize the molecule's fit within the SDH enzyme's active site across different fungal pathogens.

VI. Conclusion

The synthesis of novel pyrazole-based fungicides is a highly structured and rational process rooted in a modular amide coupling strategy. By mastering the synthesis of two key intermediates—the pyrazole carboxylic acid and a diverse array of amine partners—researchers can efficiently generate and test new chemical entities. The protocols and workflows outlined in this document provide a robust foundation for laboratories engaged in the discovery and development of next-generation agrochemicals. The key to innovation lies in the creative and strategic design of the amine component, leveraging modern synthetic methods to build complexity and optimize biological performance.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available at: [Link]

  • AERU, University of Hertfordshire. Isopyrazam (Ref: SYN 520453). Available at: [Link]

  • AERU, University of Hertfordshire. Benzovindiflupyr. Available at: [Link]

  • AERU, University of Hertfordshire. Fluxapyroxad (Ref: BAS 700F). Available at: [Link]

  • Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg–Bachmann Reaction for the Arylation of Anilines with Aryl Diazotates. Chemistry – A European Journal, 18, 11555–11559. Available at: [Link]

  • ResearchGate. A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Available at: [Link]

  • AERU, University of Hertfordshire. Bixafen. Available at: [Link]

  • Li, X., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(10), 15457-15472. Available at: [Link]

  • ResearchGate. Production scheme for penthiopyrad, a broad spectrum fungicide. Available at: [Link]

  • PubMed. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Available at: [Link]

  • AERU, University of Hertfordshire. Penthiopyrad (Ref: MTF 753). Available at: [Link]

  • ACS Publications. Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development. Available at: [Link]

  • Google Patents. A process for preparation of bixafen. AU2022336652A1.
  • Google Patents. A kind of synthetic method of bixafen. CN116178264A.
  • Springer Nature. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Available at: [Link]

  • PubChem. Bixafen. CID 11434448. Available at: [Link]

  • NIH. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Available at: [Link]

  • ResearchGate. General synthetic route for the target compounds. Available at: [Link]

  • PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Available at: [Link]

  • PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). Available at: [Link]

  • ACS Publications. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubChem. Penthiopyrad. CID 11388558. Available at: [Link]

  • ResearchGate. Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). Available at: [Link]

  • PubMed. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. Available at: [Link]

  • Semantic Scholar. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Available at: [Link]

  • ResearchGate. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Available at: [Link]

  • ACS Publications. Synthesis and Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Available at: [Link]

  • SciSpace. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available at: [Link]

  • NIH. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available at: [Link]

  • NIH. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Available at: [Link]

  • PubMed. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available at: [Link]

  • JMPR. Isopyrazam 165. (2005). Available at: [Link]

  • PubChem. Isopyrazam. CID 25271089. Available at: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2014). Available at: [Link]

  • Google Patents. Intermediate of benzovindiflupyr and preparation method and application thereof. CN106588745A.
  • Minnesota Department of Agriculture. Benzovindiflupyr. (2015). Available at: [Link]

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Application Notes & Protocols: 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride as a Versatile Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive acylating agent and a pivotal building block in modern synthetic chemistry. Its utility stems from the combination of a reactive acyl chloride functional group and a decorated pyrazole core. The pyrazole moiety is a prominent scaffold in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals, particularly fungicides and insecticides.[1][2][3][4] The strategic placement of the chloro and methyl groups on the pyrazole ring influences the electronic properties and steric profile of the molecule, allowing for the synthesis of complex and highly functionalized target compounds.

This guide provides an in-depth exploration of this compound, focusing on its application as an acylating agent. We will dissect the causality behind experimental protocols, provide validated step-by-step methodologies for key transformations such as amidation and esterification, and discuss the mechanistic underpinnings of these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the reagent's physical and chemical properties is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂ODerived
Molecular Weight 179.01 g/mol Derived
Appearance Typically a solid or liquid[5]
Reactivity Highly reactive, moisture-sensitive[5][6]
Key Functional Group Acyl Chloride-
Core Scaffold 1-methyl-4-chloropyrazole-

Synthesis of the Acylating Agent

The title acylating agent is most commonly prepared from its corresponding carboxylic acid precursor, 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.[5] The conversion is a standard procedure in organic synthesis, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred on a larger scale due to cost-effectiveness, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

G cluster_0 Synthesis of this compound A 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid C 4-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride A->C Reaction in anhydrous solvent B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) B->C D Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) C->D Formation of

Caption: General synthesis of the title acylating agent from its carboxylic acid precursor.

Core Application: Acylation Methodologies

The primary utility of this compound is to introduce the 4-chloro-1-methyl-1H-pyrazole-3-carbonyl moiety onto nucleophiles. This is achieved via nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

General Mechanism of Nucleophilic Acyl Substitution

The reaction is initiated by the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The carbonyl double bond is subsequently reformed by the expulsion of the chloride ion, which is an excellent leaving group, to yield the acylated product.

Caption: The general mechanism of nucleophilic acyl substitution with an acyl chloride.

Protocol I: Synthesis of Pyrazole Carboxamides (Amidation)

The formation of pyrazole carboxamides is a cornerstone application, critical for the development of new fungicides and pharmaceuticals.[2][7][8]

Causality Behind the Protocol:

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the highly reactive acyl chloride.

  • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[7] Failure to neutralize the HCl would result in the protonation of the amine nucleophile, rendering it unreactive.

  • Temperature: The reaction is initiated at 0 °C (ice bath). This is a critical control measure to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring selectivity. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[7]

  • Monitoring: Thin-Layer Chromatography (TLC) is used to monitor the consumption of the starting materials and the formation of the product, indicating the reaction's endpoint.[7]

Step-by-Step Experimental Protocol:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq.) and an anhydrous solvent (e.g., DCM, approx. 0.1 M concentration).

  • Addition of Base: Add triethylamine (1.2-1.5 eq.) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.[7]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated sodium chloride (brine) solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.

G cluster_workflow Workflow: Pyrazole Carboxamide Synthesis prep 1. Dissolve Amine & Base in Anhydrous DCM cool 2. Cool to 0 °C prep->cool add 3. Add Acyl Chloride Solution Dropwise cool->add react 4. Stir (0 °C -> RT) Monitor by TLC add->react workup 5. Aqueous Work-up & Extraction react->workup purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product: Pure Carboxamide purify->product

Sources

Application Notes and Protocols: The Reaction of Pyrazole Carbonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazole carbonyl chlorides are highly reactive and versatile intermediates crucial for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Their utility stems from the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This guide provides an in-depth exploration of the reaction between pyrazole carbonyl chlorides and various nucleophiles, with a primary focus on the formation of amides and esters. We will delve into the underlying chemical principles, provide detailed, field-proven laboratory protocols, and discuss practical considerations for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical design.[3][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow for potent and selective interactions with biological targets. Consequently, pyrazole-containing compounds are found in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[5]

The functionalization of the pyrazole core is key to modulating the pharmacological properties of these molecules.[1] One of the most robust methods for introducing diversity is through the formation of amide or ester linkages at a carbonyl group attached to the ring. This is efficiently achieved by first converting a pyrazole carboxylic acid to its highly reactive carbonyl chloride derivative, which then serves as a powerful acylating agent for a broad range of nucleophiles.[6][7]

Core Chemical Principles

The central reaction discussed is the nucleophilic acyl substitution . Pyrazole carbonyl chloride is an excellent electrophile due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This polarization makes the carbonyl carbon highly susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[8]

  • Elimination of the Leaving Group: The C=O bond reforms, and the chloride ion is expelled. Chloride is an excellent leaving group, which drives the reaction to completion.[6] The acidic byproduct, hydrogen chloride (HCl), is typically neutralized by a non-nucleophilic base added to the reaction mixture.

Caption: General mechanism for nucleophilic acyl substitution.

Preparation of Pyrazole Carbonyl Chloride: The Activated Intermediate

The most common and efficient method for preparing pyrazole carbonyl chloride is by treating the corresponding pyrazole carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice.[1] Due to its high reactivity and sensitivity to moisture, the resulting pyrazole carbonyl chloride is typically not isolated and is used immediately (in situ) for the subsequent reaction with a nucleophile.[7]

Protocol 1: Synthesis of Pyrazole Carbonyl Chloride

This protocol describes the conversion of a pyrazole carboxylic acid to its acid chloride.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5–2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon atmosphere

  • Ice bath

Procedure:

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend or dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops). The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species.

  • Chlorinating Agent Addition: Cool the flask to 0 °C using an ice bath. Add thionyl chloride or oxalyl chloride (1.5 eq) dropwise via a syringe. Vigorous gas evolution (SO₂ and HCl, or CO, CO₂ and HCl) is typically observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is often complete when the initial suspension becomes a clear solution.

  • Completion: Once the reaction is complete (as monitored by the cessation of gas evolution or TLC analysis of a quenched aliquot), remove the solvent and excess reagent in vacuo.

  • Immediate Use: The resulting crude pyrazole carbonyl chloride is a highly reactive solid or oil and should be immediately re-dissolved in a fresh anhydrous solvent for the next step.

Reactions with Nucleophiles: Synthesis of Amides and Esters

The crude pyrazole carbonyl chloride can be reacted with a variety of nucleophiles to yield the desired products. The general workflow is consistent, primarily differing in the nucleophile used and sometimes the choice of base.

G Start Pyrazole Carboxylic Acid AcidChloride Crude Pyrazole Carbonyl Chloride (in situ) Start->AcidChloride Protocol 1: SOCl₂ or (COCl)₂, cat. DMF Amine Primary or Secondary Amine + Base (e.g., TEA, DIPEA) AcidChloride->Amine Nucleophile Addition Alcohol Alcohol + Base (e.g., Pyridine, TEA) AcidChloride->Alcohol Nucleophile Addition Workup Aqueous Work-up & Purification Amine->Workup Alcohol->Workup Amide Pyrazole Carboxamide Ester Pyrazole Ester Workup->Amide Workup->Ester

Caption: General experimental workflow for pyrazole functionalization.

Protocol 2: Synthesis of Pyrazole Carboxamides (Reaction with Amines)

The reaction with primary or secondary amines is a highly reliable method for producing pyrazole carboxamides, which are prevalent in pharmaceuticals.[1][9]

Materials:

  • Crude pyrazole carbonyl chloride (from Protocol 1) (1.0 eq) in anhydrous DCM

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Amine Solution: In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.

  • Reaction Setup: Cool the solution of crude acid chloride in fresh anhydrous DCM to 0 °C in an ice bath.

  • Addition: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C. A precipitate (triethylammonium chloride) will often form immediately.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the acid chloride is fully consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.

Protocol 3: Synthesis of Pyrazole Esters (Reaction with Alcohols)

The formation of pyrazole esters via reaction with alcohols is another key transformation, useful in creating intermediates for further synthesis or as final products in agrochemicals.[10][11]

Materials:

  • Crude pyrazole carbonyl chloride (from Protocol 1) (1.0 eq) in anhydrous DCM or THF

  • Desired alcohol (1.5–5.0 eq, can also be used as solvent)

  • Pyridine or Triethylamine (catalytic to 2.0 eq)

Procedure:

  • Reaction Setup: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • Addition: Add the desired alcohol (1.5 eq) followed by the dropwise addition of a base such as pyridine (1.5 eq). Pyridine often serves as both a base and a nucleophilic catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, 1M HCl (to remove the base), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure pyrazole ester.

Summary of Reaction Conditions

NucleophileProduct ClassTypical BaseBase Eq.Nucleophile Eq.Typical SolventTemp (°C)Time (h)
Primary/Secondary AmineAmideTEA, DIPEA2.0 - 3.01.2DCM, THF0 to RT2 - 16
AlcoholEsterPyridine, TEA1.5 - 2.01.5 - 5.0DCM, THF0 to RT4 - 12
Water (Hydrolysis)Carboxylic AcidNone (or mild base)N/AExcessTHF/H₂O0 to RT0.5 - 2

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Pyrazole carbonyl chlorides are highly reactive towards water.[6] All glassware must be flame-dried, and anhydrous solvents are essential to prevent hydrolysis back to the carboxylic acid. The reaction should be run under an inert atmosphere (N₂ or Ar).

  • Choice of Base: A non-nucleophilic, sterically hindered base like DIPEA is sometimes preferred over TEA to minimize potential side reactions with the acid chloride. For ester synthesis, pyridine is often used as it also acts as a catalyst.

  • Reaction Monitoring: TLC is crucial. Use a suitable solvent system to clearly separate the starting material, product, and any major byproducts. The acid chloride can be visualized by quenching a small aliquot with methanol and spotting the resulting methyl ester.

  • Purification: The ammonium salt byproduct from amide synthesis is often insoluble and can be partially removed by filtration before work-up. However, a full aqueous work-up is still necessary to remove all water-soluble components before final purification.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS. [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.Org. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications (RSC Publishing). [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. [Link]

  • Reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3- carboxylic acid chloride with various hydroxylamines and carbazates. TÜBİTAK Academic Journals. [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

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Troubleshooting & Optimization

Technical Support Center: 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide you with expert insights, field-proven protocols, and robust troubleshooting strategies to help you navigate the common challenges associated with its use, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, stability, and general reactivity of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound. Structurally, it is a pyrazole ring substituted with a methyl group at the N1 position, a chlorine atom at the C4 position, and a highly reactive carbonyl chloride group at the C3 position. Its primary application is as a synthetic intermediate or building block, particularly as a potent acylating agent.[1] It is widely used in the pharmaceutical and agrochemical industries to introduce the 4-chloro-1-methyl-pyrazole-3-carbonyl moiety into target molecules, a common scaffold in bioactive compounds.

Q2: How should I properly handle and store this reagent to minimize degradation?

Due to the presence of the highly reactive acyl chloride functional group, this reagent is extremely sensitive to moisture.[1][2] Proper handling and storage are critical to maintaining its integrity.

  • Storage: Store the reagent in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place, away from heat sources and incompatible substances like water, alcohols, and strong bases.[2][3]

  • Handling: All manipulations should be performed under anhydrous conditions. Use an inert atmosphere glovebox or Schlenk line techniques. Ensure all glassware is oven- or flame-dried before use, and use anhydrous solvents. Avoid breathing dust or vapors and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

Q3: What are the most common side reactions I should be aware of?

The most prevalent side reactions stem from the high electrophilicity of the carbonyl carbon. The top three concerns are:

  • Hydrolysis: Reaction with water (even atmospheric moisture) to form the corresponding carboxylic acid, 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.[5][6][7]

  • Acid-Base Neutralization: In reactions with amine nucleophiles, the generated hydrogen chloride (HCl) byproduct can protonate the starting amine, forming an unreactive ammonium salt and stalling the reaction.[8][9]

  • Reaction with Other Nucleophiles: Besides the intended target, the reagent will react readily with other nucleophilic species present in the reaction mixture, such as alcohols or residual nucleophiles from previous synthetic steps.

Q4: What are the typical impurities found in this reagent and how can they affect my reaction?

Commercial this compound may contain several process-related impurities:

  • Starting Material: Unreacted 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.[10] This impurity will not participate in the acylation and can complicate purification.

  • Chlorinating Agent Residues: Residual thionyl chloride (SOCl₂) or oxalyl chloride from its synthesis.[6][11] These can lead to discoloration and the formation of other undesired byproducts.

  • Hydrolysis Product: The aforementioned carboxylic acid, formed from exposure to moisture during storage or handling.[12][13] This is often the most common impurity and directly reduces the effective concentration of the active reagent.

Section 2: Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This guide provides a problem-and-solution framework for specific issues encountered during experiments.

Issue 1: Low Yield of Desired Product & Significant Formation of Carboxylic Acid Byproduct
  • Observation: Your reaction (e.g., an amidation or esterification) results in a low yield of the target molecule. TLC or LC-MS analysis shows a significant amount of a polar byproduct identified as 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Probable Cause: This is a classic case of hydrolysis. Acyl chlorides react vigorously with water.[7][13] The carbonyl carbon is highly δ+ due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it exceptionally susceptible to nucleophilic attack by water.[5] This reaction is often faster than the desired reaction with a less potent nucleophile.

  • Mitigation Strategy: The key is to maintain strictly anhydrous conditions throughout the entire process.

Workflow: Desired Reaction vs. Hydrolysis Side Reaction

Reagent 4-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride Desired_Product Desired Product (Amide / Ester) Reagent->Desired_Product Desired Path (Anhydrous Conditions) Side_Product Side Product (Carboxylic Acid) Reagent->Side_Product Side Reaction Path (Moisture Present) Nucleophile Desired Nucleophile (e.g., R-NH2) Nucleophile->Desired_Product Water Water (H2O) (Contaminant) Water->Side_Product HCl1 HCl HCl2 HCl

Caption: Competing reaction pathways for the acyl chloride.

Protocol 1: Establishing and Maintaining Anhydrous Reaction Conditions
  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or from calcium hydride for halogenated solvents). Store them over molecular sieves.

  • Reagent Handling: Weigh and transfer the this compound and any other solid reagents under an inert atmosphere (e.g., in a glovebox). If a glovebox is unavailable, perform transfers quickly under a positive pressure of inert gas.

  • Reaction Setup: Maintain a slight positive pressure of nitrogen or argon throughout the reaction using a bubbler or balloon. Add liquid reagents via syringe through a rubber septum.

Issue 2: Reaction Stalls After Initial Conversion, Especially in Amidation Reactions
  • Observation: The reaction proceeds initially but then stops, leaving a significant amount of unreacted starting amine. A white precipitate may form.

  • Probable Cause: The reaction between an acyl chloride and an amine produces one equivalent of hydrogen chloride (HCl).[14][15] Amines are basic and will react with the generated HCl to form an ammonium chloride salt.[8][9] This salt is no longer nucleophilic and is often insoluble, effectively removing the amine from the reaction and preventing it from reaching completion.

  • Mitigation Strategy: Incorporate a non-nucleophilic base (a "scavenger base") into the reaction mixture to neutralize the HCl as it is formed.

Table 1: Effect of Scavenger Base on Amidation Yield

EntryAmine (Equivalents)Scavenger Base (Equivalents)Reaction Time (h)Yield of Amide (%)
11.1None645% (stalled)
22.2None (Amine as scavenger)485%
31.1Triethylamine (1.2)2>95%
41.1Pyridine (1.2)2>95%
Protocol 2: General Procedure for Amide Synthesis Using a Scavenger Base
  • Setup: In an oven-dried flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) and a scavenger base like triethylamine or pyridine (1.1-1.2 eq.) in an anhydrous solvent (e.g., DCM, THF).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps control the exothermicity of the reaction.

  • Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, the reaction can be quenched with water or a dilute aqueous acid solution. The resulting triethylammonium chloride or pyridinium chloride salt is water-soluble and can be easily removed during an aqueous workup.

Workflow: Role of a Scavenger Base in Amidation

cluster_0 Without Scavenger Base cluster_1 With Scavenger Base AcylChloride1 Acyl Chloride Amide1 Amide AcylChloride1->Amide1 Amine1 Amine (R-NH2) (Nucleophile) Amine1->Amide1 Salt1 Ammonium Salt (R-NH3+Cl-) (Non-nucleophilic) Amine1->Salt1 HCl1 HCl Amide1->HCl1 Generates HCl1->Salt1 Reacts with AcylChloride2 Acyl Chloride Amide2 Amide AcylChloride2->Amide2 Amine2 Amine (R-NH2) Amine2->Amide2 Scavenger Scavenger Base (e.g., Et3N) ScavengerSalt Scavenger Salt (e.g., Et3NH+Cl-) (Inert) Scavenger->ScavengerSalt HCl2 HCl Amide2->HCl2 Generates HCl2->ScavengerSalt Neutralized by

Caption: HCl neutralization prevents amine deactivation.

Issue 3: Formation of Colored Impurities or Tar
  • Observation: The reaction mixture turns dark brown or black, and purification is difficult due to the formation of intractable tar-like material.

  • Probable Cause: This may indicate decomposition of the starting material or product. Potential causes include:

    • High Reaction Temperature: The acyl chloride or the resulting product may not be stable to prolonged heating.

    • Strongly Basic Conditions: While a base is needed, a very strong base could potentially deprotonate the pyrazole ring or other sensitive protons, leading to undesired condensation or polymerization pathways.

    • Reagent Impurity: As mentioned in the FAQ, impurities from the synthesis of the acyl chloride (e.g., residual SOCl₂) can decompose and cause discoloration.

  • Mitigation Strategy:

    • Temperature Control: Run the reaction at 0 °C or below and allow it to warm slowly to room temperature. Avoid heating unless necessary and validated.

    • Base Selection: Use a moderately hindered, non-nucleophilic amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) rather than stronger bases.

    • Reagent Quality: If discoloration is a persistent issue, consider purifying the acyl chloride before use (e.g., by short-path distillation under high vacuum, if thermally stable) or sourcing a higher purity grade.

Section 3: References
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Available at:

  • Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. Available at:

  • Acyl chloride - Wikipedia. (n.d.). Available at: [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). Chemguide. Available at:

  • Acyl Chlorides - formation and hydrolysis mechanism. (2021). YouTube. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. (2022). MDPI. Available at: [Link]

  • Dimerization of Pyrazole in Slit Jet Expansions. (2003). ResearchGate. Available at: [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Available at: [Link]

  • Molecules | Special Issue : Pyrazole Derivatives. (n.d.). MDPI. Available at: [Link]

  • Reaction of acid/acyl chlorides with ammonia/amines. (n.d.). Doc Brown's Chemistry. Available at:

  • Acyl Chlorides (A-Level) | ChemistryStudent. (n.d.). Available at: [Link]

  • The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Available at: [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. (2024). Save My Exams. Available at:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Available at: [Link]

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid - ChemBK. (2024). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Available at: [Link]

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.). Available at:

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. (n.d.). Available at: [Link]

  • Safety Data Sheet - CymitQuimica. (2024). Available at:

  • 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- - ChemBK. (2024). Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Available at:

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2020). De Gruyter. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (2016). Available at:

  • 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 - PubChem. (n.d.). Available at: [Link]

Sources

Technical Support Center: Purification of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this important class of molecules. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.

Foundational Principles of Pyrazole Carboxamide Purification

Pyrazole carboxamides, a cornerstone in medicinal chemistry and agrochemicals, often present unique purification challenges due to their diverse functionalities and potential for impurity formation during synthesis.[1] A successful purification strategy is not a one-size-fits-all approach but rather a carefully considered process based on the physicochemical properties of the target molecule and its impurities.

Key considerations for developing a purification workflow include the polarity, solubility, pKa, and thermal stability of your pyrazole carboxamide. The most common impurities arise from unreacted starting materials, reagents from the amide coupling step, and side products such as regioisomers.[2]

Below is a general workflow to guide your purification strategy.

Purification Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup Initial Quench & Extraction extraction Acid-Base Extraction workup->extraction If acidic/basic handles present crystallization Crystallization workup->crystallization If solid & thermally stable chromatography Chromatography workup->chromatography If complex mixture or isomers extraction->crystallization extraction->chromatography pure_product Pure Pyrazole Carboxamide crystallization->pure_product High Purity chromatography->crystallization For final polishing chromatography->pure_product High Purity

Caption: General decision workflow for pyrazole carboxamide purification.

Troubleshooting Common Purification Issues: FAQs

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Crystallization Challenges

Q1: My pyrazole carboxamide "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[3] This is a common issue, especially with impure compounds, as impurities can significantly depress the melting point.[3]

Troubleshooting Steps:

  • Increase Solvent Volume: Your compound may be coming out of solution too rapidly. Re-heat the mixture to dissolve the oil and add more of the "good" solvent to keep it in solution at a slightly lower temperature. Then, allow for slower cooling.[3]

  • Change Solvent System: If increasing the solvent volume is ineffective, a different solvent or solvent pair is necessary. If you are using a single solvent, try a binary system. Dissolve your compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent (in which it is less soluble) until you observe turbidity. Then, allow the solution to cool slowly.[3]

  • Seed the Solution: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Reduce Impurity Load: "Oiling out" is often exacerbated by a high impurity level. Consider a preliminary purification step, such as a quick filtration through a silica plug or an acid-base extraction, to remove gross impurities before attempting recrystallization.

Q2: I'm struggling to find a suitable solvent for recrystallization. How do I choose the right one?

A2: The ideal recrystallization solvent should dissolve your pyrazole carboxamide sparingly or not at all at room temperature but completely at its boiling point.

Solvent Selection Strategy:

  • "Like Dissolves Like": Start with solvents that have similar polarity to your compound. For many pyrazole carboxamides, polar aprotic solvents like acetone or ethyl acetate, or alcohols like ethanol or isopropanol are good starting points.[4]

  • Systematic Screening: Test the solubility of a small amount of your crude product in a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, water) in test tubes. Observe the solubility at room temperature and upon heating.

  • Binary Solvent Systems: If a single solvent is not ideal, consider a two-solvent system. Common pairs include ethyl acetate/hexane and acetone/hexane.[5]

Solvent SystemTypical Applications for Pyrazole Carboxamides
Ethanol/WaterFor moderately polar compounds.
Ethyl Acetate/HexaneA versatile system for a wide range of polarities.
AcetoneEffective for many pyrazole derivatives.[4]
IsopropanolOften used for final product crystallization.
Chromatography Hurdles

Q3: My pyrazole carboxamide regioisomers are co-eluting during column chromatography on silica gel. How can I improve their separation?

A3: Separating regioisomers is a frequent challenge due to their similar polarities.[6]

Optimization Strategies:

  • Solvent System Optimization: The key is to find a mobile phase that maximizes the small polarity difference.

    • TLC Analysis: Systematically screen different solvent systems using TLC. Aim for a solvent system that gives Rf values between 0.2 and 0.4 and shows the best separation between the two isomer spots.

    • Shallow Gradient: If using flash chromatography, a shallow gradient of the eluting solvent can improve resolution.

  • Stationary Phase Variation: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different selectivity.

    • Alumina: Neutral or basic alumina can offer different selectivity compared to acidic silica gel.

    • Reverse-Phase Chromatography: If the isomers have different hydrophobic characteristics, reverse-phase (C18) chromatography can be very effective.[2]

  • Preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution than standard flash chromatography. A methodical approach to scale up from analytical to preparative HPLC is crucial.[7]

Q4: My pyrazole carboxamide is showing significant tailing on the silica gel column.

A4: Peak tailing is often caused by strong interactions between the analyte and the stationary phase, particularly with basic nitrogen atoms in the pyrazole ring.

Solutions:

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can neutralize the acidic silanol groups on the silica surface, reducing the strong interactions and improving peak shape.

  • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina.

  • Check for Overloading: Ensure you are not overloading the column, as this can also lead to peak tailing. A general rule of thumb for sample loading on silica gel is 1-10% of the sorbent weight, depending on the difficulty of the separation.

In-Depth Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification methods for pyrazole carboxamides.

Protocol 1: Acid-Base Extraction

This technique is highly effective for removing non-basic or non-acidic impurities from your pyrazole carboxamide product. Pyrazoles are weakly basic and can be protonated by a strong acid.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). This will protonate the pyrazole carboxamide and any other basic compounds, pulling them into the aqueous layer. Repeat the acidic wash 2-3 times.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains neutral and acidic impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 1M NaOH (aq) or saturated sodium bicarbonate solution, until the solution is basic (pH > 8). This will deprotonate the pyrazole carboxamide, causing it to precipitate if it is a solid, or allowing it to be extracted.

  • Back-Extraction: Extract the now-neutral pyrazole carboxamide back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Acid-Base Extraction start Crude Mixture in Organic Solvent add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Add 1M NaOH (aq) to Aqueous Layer aqueous1->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Purified Product) separate2->organic2 dry Dry and Concentrate organic2->dry final_product Purified Pyrazole Carboxamide dry->final_product

Caption: Workflow for acid-base extraction of pyrazole carboxamides.

Protocol 2: Flash Column Chromatography

This is the workhorse for purifying moderately complex mixtures of pyrazole carboxamides.

Experimental Protocol:

  • TLC Method Development: Find a suitable mobile phase that provides good separation of your target compound from impurities with an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations of closely related isomers or for achieving very high purity.

Experimental Protocol:

  • Analytical Method Development: Develop a robust analytical HPLC method using a column with the same stationary phase as your intended preparative column. Optimize the mobile phase for the best resolution. Common mobile phases are acetonitrile/water or methanol/water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[7]

  • Method Scaling: Use the analytical method to determine the maximum sample load before losing resolution. Scale the flow rate and injection volume for your preparative column based on the column dimensions.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible strong solvent. Filter the sample through a 0.45 µm filter to remove any particulates.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the preparative method.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance or mass spectrometry to collect the peaks corresponding to your pure compound.

  • Purity Analysis and Product Isolation: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Impurity Profile and Removal Strategies

Understanding the potential impurities from your synthesis is critical for designing an effective purification strategy.

Impurity SourceCommon ByproductsRecommended Removal Method
Amide Coupling Reagents
HATUTetramethylurea, HOAtAqueous work-up, Flash Chromatography
EDC/HOBtEDC-urea, HOBtWater-soluble byproducts removed by aqueous work-up.[3]
Thionyl ChlorideResidual SOCl₂, Pyridine HClAqueous work-up, careful evaporation.[8]
Starting Materials
Unreacted Pyrazole Carboxylic AcidThe starting acid itselfAcid-base extraction (wash with basic solution).
Unreacted AmineThe starting amine itselfAcid-base extraction (wash with acidic solution).
Side Reactions
Knorr Pyrazole SynthesisRegioisomersFlash Chromatography, Preparative HPLC.[2]

Expert Insight on Coupling Reagent Byproducts:

  • HATU: The byproduct tetramethylurea can sometimes be difficult to remove by chromatography due to its polarity. If it persists, a wash with a non-polar solvent like hexanes or heptanes can sometimes help precipitate the desired product, leaving the impurity in the solvent.[2]

  • EDC: The urea byproduct from EDC is water-soluble, making it easily removable with a standard aqueous work-up.[3] This is a significant advantage of EDC over DCC, whose urea byproduct is often insoluble in common organic solvents.[9]

Advanced Purification Techniques

For particularly challenging separations, consider these advanced methods.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.[10] It offers several advantages over HPLC, including faster separations and reduced solvent waste.[10] SFC is particularly effective for the separation of chiral amides and other closely related isomers.[11]

Key Parameters for SFC of Pyrazole Carboxamides:

  • Stationary Phases: Polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak IC) are excellent for enantiomeric separations.[11] For achiral separations, amide-based or other polar columns can provide unique selectivity.[12]

  • Co-solvents: Methanol and ethanol are the most common co-solvents.

  • Additives: Basic additives like diethylamine or ammonium hydroxide can improve peak shape for basic compounds.

Comparative Overview of Purification Techniques
TechniquePurity AchievedThroughputCostKey Advantage
Crystallization Potentially very high (>99.5%)High (for large scales)LowScalable and cost-effective for pure, solid compounds.
Flash Chromatography Good to high (95-99%)ModerateModerateVersatile for a wide range of compounds and impurities.
Preparative HPLC Very high (>99.5%)Low to moderateHighHighest resolution for difficult separations.[7]
SFC Very high (>99.5%)HighHighFast, green, and excellent for chiral separations.[10]

References

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1295, 143-151. Retrieved from [Link]

  • N/A
  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • N/A
  • Bright, D. A., et al. (2025). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]

  • N/A
  • N/A
  • N/A
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • Agilent. (n.d.). Strategy for Preparative LC Purification. Agilent Technologies. Retrieved from [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • SciSpace. (1946). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Retrieved from [Link]

Sources

preventing hydrolysis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user prompt is in German.

Als leitender Anwendungswissenschaftler habe ich diesen umfassenden technischen Leitfaden konzipiert, um die spezifischen Herausforderungen bei der Arbeit mit 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid zu bewältigen, einem entscheidenden Reagenz in vielen Synthesewegen. Angesichts seiner Reaktivität, insbesondere seiner Empfindlichkeit gegenüber Hydrolyse, bietet dieser Leitfaden detaillierte, praxiserprobte Ratschläge, um die Integrität Ihrer Experimente zu gewährleisten. Mein Fokus liegt hier nicht nur darauf, was zu tun ist, sondern auch warum Sie es tun, und ich begründe jede Empfehlung mit soliden chemischen Prinzipien.

Dies ist ein lebendiges Dokument. Sobald neue Techniken und Daten verfügbar sind, wird es aktualisiert. Ihr Feedback und Ihre Fragen sind für diesen Prozess von unschätzbarem Wert.

Technisches Support-Center: 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid

Verfasst von: Dr. Evelyn Reed, Leitende Anwendungswissenschaftlerin Letzte Aktualisierung: 19. Januar 2026

Inhaltsverzeichnis

  • Häufig gestellte Fragen (FAQs)

    • Was ist 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid und warum ist es so wasserempfindlich?

    • Was sind die sichtbaren Anzeichen von Hydrolyse in meinem Vorrat an 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid?

    • Kann ich mein Reagenz noch verwenden, wenn ich eine teilweise Hydrolyse vermute?

    • Was sind die absolut besten Praktiken für die Langzeitlagerung?

  • Fehlerbehebung: Verhinderung der Hydrolyse während Ihres Experiments

    • Problem: Meine Reaktionsausbeute ist niedrig, und ich vermute, das Acylchlorid war beeinträchtigt.

    • Problem: Ich beobachte unerwartete Nebenprodukte in meiner Reaktionsmischung.

    • Arbeitsablauf: Ein schrittweises Protokoll für den Umgang mit 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid in einer typischen Acylierungsreaktion.

  • Technischer Einblick

    • Der Mechanismus der Hydrolyse.

    • Quantitative Analyse der Hydrolyse.

  • Referenzen

Häufig gestellte Fragen (FAQs)

F1: Was ist 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid und warum ist es so wasserempfindlich?

A1: 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid ist ein heterocyclisches Acylchlorid. Die hohe Reaktivität und damit seine Nützlichkeit in der Synthese ergibt sich aus der Carbonylchloridgruppe (-COCl). Das Kohlenstoffatom in dieser Gruppe ist aufgrund der elektronenziehenden Effekte sowohl des benachbarten Sauerstoff- als auch des Chloratoms hoch elektrophil.

Diese hohe Elektrophilie macht es zu einem ausgezeichneten Acylierungsmittel, das leicht mit Nukleophilen wie Aminen oder Alkoholen reagiert, um Amide bzw. Ester zu bilden. Wasser ist jedoch auch ein Nukleophil. Bei Kontakt mit Feuchtigkeit, selbst mit Luftfeuchtigkeit, reagiert das Acylchlorid leicht mit Wasser in einem Prozess, der als Hydrolyse bezeichnet wird.[1][2][3][4] Diese Reaktion ist unter Standardlaborbedingungen oft schnell und irreversibel und wandelt das wertvolle Acylchlorid in die weitaus weniger reaktive Carbonsäure (4-Chlor-1-methyl-1H-pyrazol-3-carbonsäure) um und erzeugt als Nebenprodukt korrosive Salzsäure (HCl).[2][4]

Hydrolysemechanismus Hydrolyse von Acylchlorid durch Wasser reagenz 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid zwischenprodukt Tetraedrisches Zwischenprodukt reagenz->zwischenprodukt Nukleophiler Angriff wasser H₂O (Wasser) wasser->zwischenprodukt saeure 4-Chlor-1-methyl-1H-pyrazol-3-carbonsäure zwischenprodukt->saeure Eliminierung von Cl⁻ hcl HCl zwischenprodukt->hcl

Bildunterschrift: Hydrolyse des Acylchlorids durch Wasser.

F2: Was sind die sichtbaren Anzeichen von Hydrolyse in meinem Vorrat an 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid?

A2: Sie können mehrere Indikatoren für eine Hydrolyse beobachten:

  • Änderung des Aggregatzustands: Die reine Verbindung ist typischerweise ein Feststoff. Die Hydrolyse zur Carbonsäure, die einen anderen Schmelzpunkt haben kann, kann zu einer Veränderung des Aussehens führen, wie z. B. Verklumpen, Erweichen oder das Auftreten einer flüssigen Phase.

  • Rauchen: In Gegenwart von feuchter Luft kann das bei der Hydrolyse entstehende HCl-Gas als weißer Rauch erscheinen, wenn es mit dem Wasser in der Atmosphäre reagiert.[2]

  • Druckaufbau: Bei Lagerung in einem versiegelten Behälter kann das erzeugte HCl-Gas einen merklichen Druckanstieg verursachen.[1] Öffnen Sie Behälter mit Acylchloriden immer vorsichtig in einem gut belüfteten Abzug.

Für eine definitive Beurteilung werden analytische Techniken empfohlen. Eine einfache DC-Analyse, bei der das gelagerte Material mit einem reinen Standard verglichen wird, kann oft das Vorhandensein des polareren Carbonsäureflecks aufdecken. Ein IR-Spektrum zeigt das Auftreten einer breiten O-H-Streckschwingung (um 2500-3300 cm⁻¹) und eine Verschiebung des Carbonyl-Peaks (C=O), wenn eine signifikante Hydrolyse stattgefunden hat.

F3: Kann ich mein Reagenz noch verwenden, wenn ich eine teilweise Hydrolyse vermute?

A3: Dies wird für Reaktionen, die eine präzise Stöchiometrie erfordern, dringend abgeraten. Das Vorhandensein des Carbonsäure-Nebenprodukts kann Ihre Reaktion auf verschiedene Weisen erschweren:

  • Ungenau Stöchiometrie: Sie werden weniger des aktiven Acylierungsmittels hinzufügen als berechnet, was wahrscheinlich zu geringeren Ausbeuten führt.

  • Nebenreaktionen: Das erzeugte HCl kann mit säureempfindlichen funktionellen Gruppen in Ihren Ausgangsmaterialien oder Produkten reagieren. Es kann auch unerwünschte Nebenreaktionen katalysieren.

  • Reinigungsschwierigkeiten: Das Carbonsäure-Nebenprodukt muss von Ihrem gewünschten Produkt abgetrennt werden, was Ihren Reinigungsprozess potenziell erschwert.

Wenn die Reaktion kritisch ist, ist es immer am besten, eine frische oder gereinigte Charge des Acylchlorids zu verwenden. Bei weniger empfindlichen, explorativen Reaktionen könnten Sie möglicherweise durch Zugabe von mehr des teilweise hydrolysierten Reagenzes kompensieren, dies ist jedoch keine empfohlene Praxis.

F4: Was sind die absolut besten Praktiken für die Langzeitlagerung?

A4: Der Schlüssel zur Langzeitstabilität ist der strikte Ausschluss von Feuchtigkeit.[2]

Parameter Empfehlung Begründung
Atmosphäre Inertgas (Argon oder Stickstoff)Verdrängt feuchte Luft und verhindert, dass atmosphärisches Wasser mit dem Acylchlorid reagiert.[5]
Temperatur 2-8°CReduziert die Rate potenzieller Abbaureaktionen. Vermeiden Sie das Einfrieren, es sei denn, es wird vom Lieferanten empfohlen, da dies manchmal durch Kondensation Feuchtigkeit einbringen kann.
Behälter Borosilikatglasflasche mit PTFE-ausgekleidetem Deckel.Inertmaterial, das Kontaminationen verhindert. Die PTFE-Auskleidung bietet eine überlegene Abdichtung gegen das Eindringen von Feuchtigkeit im Vergleich zu anderen Materialien.
Sekundärbehälter Exsikkator oder versiegelter Beutel mit Trockenmittel.Bietet eine zusätzliche Schutzschicht gegen Umgebungsfeuchtigkeit, insbesondere bei Temperaturänderungen, wenn ein "Atmen" des Behälters auftreten kann.

Fehlerbehebung: Verhinderung der Hydrolyse während Ihres Experiments

Problem: Meine Reaktionsausbeute ist niedrig, und ich vermute, das Acylchlorid war beeinträchtigt.

Dies ist ein klassisches Symptom für die Verwendung eines hydrolysierten Reagenzes. Bevor Sie jedoch das Acylchlorid verantwortlich machen, ist es entscheidend sicherzustellen, dass Ihr gesamter experimenteller Aufbau rigoros trocken ist.

Fehlerbehebung_Ausbeute Fehlerbehebung bei geringer Reaktionsausbeute start Geringe Reaktionsausbeute q1 Wurde das Acylchlorid ordnungsgemäß gelagert? start->q1 sol_1 Lagerprotokoll überprüfen. Frisches Reagenz verwenden. q1->sol_1 a1_no q2 Wurden alle Glasgeräte und Spritzen ofengetrocknet? q1->q2 a1_yes a1_yes Ja a1_no Nein sol_2 Strikte Trocknungsverfahren implementieren. q2->sol_2 a2_no q3 War das Reaktionslösungsmittel wasserfrei? q2->q3 a2_yes a2_yes Ja a2_no Nein sol_3 Frisch destilliertes oder kommerziell erhältliches wasserfreies Lösungsmittel verwenden. q3->sol_3 a3_no q4 Wurde die Reaktion unter Inertgasatmosphäre durchgeführt? q3->q4 a3_yes a3_yes Ja a3_no Nein sol_4 Stickstoff- oder Argon- Schutzgas verwenden. q4->sol_4 a4_no end Experiment mit allen Kontrollen wiederholen. q4->end a4_yes a4_yes Ja a4_no Nein

Bildunterschrift: Arbeitsablauf zur Fehlerbehebung bei geringer Reaktionsausbeute.

Problem: Ich beobachte unerwartete Nebenprodukte in meiner Reaktionsmischung.

Wenn Sie andere Nebenreaktionen ausgeschlossen haben, kann das Vorhandensein der entsprechenden Carbonsäure (aus der Hydrolyse) und von HCl zu unerwarteten Produkten führen. Wenn Ihr Substrat beispielsweise eine säurelabile Schutzgruppe aufweist, könnte das bei der Hydrolyse entstehende HCl diese abspalten, was zu einer Kaskade weiterer unerwünschter Reaktionen führt. Führen Sie immer eine Kontrollreaktion durch, wenn Sie einen Abbau des Reagenzes vermuten.

Arbeitsablauf: Ein schrittweises Protokoll für den Umgang mit 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid in einer typischen Acylierungsreaktion.

Dieses Protokoll geht von der Acylierung eines generischen Amins (R-NH₂) aus.

1. Vorbereitung (Der Trockenlauf):

  • Glasgeräte: Alle Glasgeräte (Reaktionskolben, Tropftrichter, Kühler usw.) müssen mindestens 4 Stunden bei >120°C im Ofen getrocknet oder unter Vakuum ausgeflammt werden. Bauen Sie die Apparatur noch heiß zusammen und lassen Sie sie unter einem Strom von trockenem Stickstoff oder Argon abkühlen.
  • Lösungsmittel: Verwenden Sie nur wasserfreie Lösungsmittel. Kommerziell erhältliche wasserfreie Lösungsmittel in mit Septum verschlossenen Flaschen werden empfohlen. Wenn Sie ein Lösungsmittel aus einem größeren Behälter verwenden, stellen Sie sicher, dass es ordnungsgemäß über einem geeigneten Trockenmittel (z. B. Molekularsieben) getrocknet wurde.
  • Reagenzien: Stellen Sie sicher, dass Ihr Amin und jede Base (z. B. Triethylamin, Pyridin) ebenfalls wasserfrei sind.

2. Der Reaktionsaufbau:

  • Lösen Sie das Amin und eine nicht-nukleophile Base (wie Triethylamin, das auch als HCl-Fänger dient) im wasserfreien Lösungsmittel in Ihrem Reaktionskolben unter einer Inertgasatmosphäre.
  • Kühlen Sie die Lösung auf die gewünschte Reaktionstemperatur (oft 0°C zu Beginn, um die exotherme Reaktion zu kontrollieren).

3. Umgang mit dem Acylchlorid:

  • Lassen Sie die Flasche mit 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorid vor dem Öffnen auf Raumtemperatur äquilibrieren. Dies ist ein entscheidender Schritt, um die Kondensation von Luftfeuchtigkeit auf dem kalten Reagenz zu verhindern.
  • Wiegen Sie in einer Handschuhbox oder unter positivem Inertgasdruck schnell die erforderliche Menge des Acylchlorids in einen separaten, trockenen Kolben ein.
  • Lösen Sie das Acylchlorid in einer kleinen Menge wasserfreiem Lösungsmittel.

4. Die Zugabe:

  • Geben Sie die Acylchloridlösung langsam mit einer gasdichten Spritze zu der gerührten Lösung des Amins hinzu.
  • Überwachen Sie die Reaktion mittels DC oder LC-MS.

5. Aufarbeitung:

  • Sobald die Reaktion abgeschlossen ist, umfasst das Aufarbeitungsverfahren typischerweise das Quenchen mit einer verdünnten wässrigen Lösung. Dieser Schritt hydrolysiert absichtlich jedes verbleibende Acylchlorid.

Technischer Einblick

Der Mechanismus der Hydrolyse

Die Hydrolyse eines Acylchlorids ist ein klassisches Beispiel für eine nukleophile Acylsubstitution.[4]

  • Nukleophiler Angriff: Das Sauerstoffatom eines Wassermoleküls fungiert als Nukleophil und greift den elektrophilen Carbonylkohlenstoff des Acylchlorids an. Dies bricht die C=O-Pi-Bindung, und die Elektronen bewegen sich zum Sauerstoffatom, wodurch ein tetraedrisches Zwischenprodukt entsteht.

  • Abgang der Abgangsgruppe: Das tetraedrische Zwischenprodukt ist instabil. Es kollabiert und bildet die C=O-Doppelbindung zurück. Dabei wird das Chloridion, eine gute Abgangsgruppe, ausgestoßen.

  • Deprotonierung: Die resultierende protonierte Carbonsäure wird dann von einem anderen Wassermolekül (oder einer anderen Base) deprotoniert, um die endgültige Carbonsäure und ein Hydroniumion (das in Gegenwart des Chloridions effektiv wässrige HCl ist) zu ergeben.

Quantitative Analyse der Hydrolyse

Um die Reinheit Ihres 4-Chlor-1-methyl-1H-pyrazol-3-carbonylchlorids zu beurteilen, kann die ¹H-NMR-Spektroskopie ein leistungsfähiges Werkzeug sein. Die Protonen am Pyrazolring und der Methylgruppe haben unterschiedliche chemische Verschiebungen für das Acylchlorid im Vergleich zur Carbonsäure. Durch die Integration der Signale, die beiden Spezies entsprechen, können Sie das relative Molverhältnis und damit den Prozentsatz der Hydrolyse bestimmen.

Die HPLC, oft nach Derivatisierung, ist eine weitere robuste Technik zur Quantifizierung von Spuren von Acylchloriden in pharmazeutischen Substanzen.[6][7][8]

Referenzen

  • Chemical Engineering Knowledge. (o. D.). Preparation and Precautions of Acid Chlorides.

    • URL:

  • ChemBK. (2024). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

    • URL:

  • New Jersey Department of Health. (o. D.). Hazardous Substance Fact Sheet: Acetyl Chloride.

  • Li, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.

  • Western Carolina University. (o. D.). Standard Operating Procedure for the use of Acetyl chloride.

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.

  • Save My Exams. (2023). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015.

  • Ma, J., et al. (2022). A LEVEL CHEMISTRY!! Acyl chlorides | Hydrolysis and distinguishing tests. YouTube.

  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.

Sources

Technical Support Center: Optimizing Pyrazole Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving yields and overcoming common challenges in pyrazole acylation reactions. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in pyrazole acylation?

A1: The primary challenges in pyrazole acylation revolve around achieving high yields and controlling regioselectivity. Key issues include:

  • Low or no conversion: The reaction fails to proceed to completion, leaving significant amounts of starting material.

  • Poor regioselectivity: A mixture of N-acylated and C-acylated products, or a mixture of N1 and N2-acylated regioisomers in unsymmetrical pyrazoles, is formed. This complicates purification and reduces the yield of the desired product.

  • Formation of side products: Undesired byproducts can arise from side reactions, further reducing the yield and complicating purification.

  • Difficult purification: The separation of regioisomers and removal of byproducts can be challenging due to similar polarities.

Q2: What are the main factors influencing the regioselectivity of pyrazole acylation?

A2: The regioselectivity of pyrazole acylation (N- vs. C-acylation) is a delicate balance of several factors:

  • Electronic effects of pyrazole substituents: Electron-donating groups on the pyrazole ring tend to favor C-acylation, while electron-withdrawing groups favor N-acylation.

  • Nature of the acylating agent: More reactive acylating agents, such as acyl chlorides, tend to favor N-acylation.

  • Reaction conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity. For instance, the use of a strong base typically promotes N-acylation by deprotonating the pyrazole nitrogen.

  • Steric hindrance: Bulky substituents on the pyrazole ring or the acylating agent can sterically hinder acylation at certain positions, thereby influencing the regiochemical outcome.

Q3: When should I choose an acyl chloride versus an anhydride as my acylating agent?

A3: The choice between an acyl chloride and an anhydride depends on the desired reactivity and the specific pyrazole substrate.

  • Acyl chlorides are generally more reactive than anhydrides and are often used for less reactive pyrazoles. Their high reactivity can sometimes lead to side reactions if not controlled properly.

  • Anhydrides are less reactive and can offer better control and selectivity in some cases. They are a good choice for pyrazoles that are prone to over-acylation or other side reactions. Direct electrophilic acylation of N-substituted pyrazoles can be achieved using anhydrides in the presence of a catalyst like concentrated sulfuric acid.

Troubleshooting Guide: Low Yields and Poor Selectivity

This section provides a systematic approach to troubleshooting common issues in pyrazole acylation reactions.

Issue 1: Low or No Product Yield

Low conversion is a frequent problem that can be addressed by systematically evaluating the reaction parameters.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK check_catalyst 3. Evaluate Catalyst/Base check_conditions->check_catalyst Conditions Optimized check_workup 4. Review Work-up Procedure check_catalyst->check_workup Catalyst OK solution Improved Yield check_workup->solution Work-up Optimized

Caption: A stepwise workflow for troubleshooting low yields in pyrazole acylation.

Detailed Troubleshooting Steps:

Parameter Potential Problem Recommended Action & Rationale
Reagents & Stoichiometry Purity of pyrazole, acylating agent, and solvent is critical. Incorrect stoichiometry can lead to incomplete conversion.Ensure all reagents are pure and anhydrous. Use freshly distilled solvents. Verify the stoichiometry of all reactants; sometimes a slight excess of the acylating agent can drive the reaction to completion.
Reaction Temperature The reaction may have a high activation energy, or conversely, the product might be degrading at elevated temperatures.Monitor the reaction at room temperature first. If no reaction occurs, gradually increase the temperature. For sluggish reactions, refluxing in a suitable solvent may be necessary. For sensitive substrates, running the reaction at lower temperatures (e.g., 0 °C) can minimize side reactions.
Reaction Time Insufficient reaction time will result in incomplete conversion.Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Solvent Choice The solvent can affect the solubility of reagents and the reaction rate.Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For certain reactions, polar aprotic solvents like dimethylformamide (DMF) can be beneficial. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses.
Catalyst/Base The choice and amount of catalyst or base are crucial for activating the pyrazole and/or the acylating agent.For N-acylation, a base such as triethylamine (TEA) or pyridine is typically used to deprotonate the pyrazole. For C-acylation, a Lewis acid catalyst (e.g., AlCl₃) may be required in a Friedel-Crafts type reaction. Ensure the catalyst is active and used in the correct amount.
Issue 2: Poor Regioselectivity (N- vs. C-Acylation)

Controlling the site of acylation is paramount for achieving a high yield of the desired product.

Controlling N- vs. C-Acylation

regioselectivity_control cluster_conditions Reaction Conditions pyrazole Pyrazole Substrate base Base (e.g., TEA, Pyridine) pyrazole->base Deprotonation lewis_acid Lewis Acid (e.g., AlCl₃) pyrazole->lewis_acid Activation for Electrophilic Attack n_acylation N-Acylation Product c_acylation C-Acylation Product base->n_acylation Favors N-attack lewis_acid->c_acylation Favors C-attack

Caption: Influence of reaction conditions on N- vs. C-acylation of pyrazoles.

Strategies for Improving Regioselectivity:

Strategy Description & Rationale
Choice of Base For N-acylation, the use of a non-nucleophilic base like triethylamine or pyridine is standard. The base deprotonates the pyrazole, increasing the nucleophilicity of the nitrogen atoms and favoring attack on the acylating agent.
Protecting Groups If C-acylation is desired, the nitrogen atoms can be protected with a suitable protecting group (e.g., a bulky silyl group) to direct the acylation to the carbon atoms of the ring. The protecting group can then be removed in a subsequent step.
Catalyst Selection For C-acylation, a Lewis acid catalyst is often employed in a Friedel-Crafts type reaction. The Lewis acid coordinates to the acylating agent, making it a more potent electrophile and promoting attack at the electron-rich carbon positions of the pyrazole ring.
Solvent Effects The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor C-acylation in some cases, while more polar solvents can stabilize charged intermediates and potentially favor N-acylation.
Temperature Control N-acylation is often kinetically favored, while C-acylation may be thermodynamically favored. Running the reaction at lower temperatures can sometimes enhance the formation of the kinetic N-acylated product.

Detailed Experimental Protocols

The following are example protocols for common pyrazole acylation reactions. These should be adapted and optimized for your specific substrate.

Protocol 1: General Procedure for N-Acylation using Acyl Chloride

This protocol describes a standard procedure for the N-acylation of a pyrazole using an acyl chloride in the presence of a base.

Step-by-Step Methodology:

  • To a solution of the pyrazole (1.0 equiv) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Friedel-Crafts C-Acylation of an N-Substituted Pyrazole

This protocol outlines a general procedure for the C-acylation of an N-substituted pyrazole using a Lewis acid catalyst.

Step-by-Step Methodology:

  • To a suspension of a Lewis acid (e.g., aluminum chloride, 1.5 equiv) in an anhydrous solvent (e.g., DCM or 1,2-dichloroethane) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.2 equiv) to the suspension.

  • Add a solution of the N-substituted pyrazole (1.0 equiv) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature or heat to reflux as needed, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Purification Strategies

The purification of acylated pyrazoles, especially the separation of regioisomers, is a common bottleneck.

Separation of N1 and N2-Acyl Regioisomers

The separation of N1 and N2-acylated pyrazoles can often be achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The difference in polarity between the two isomers, although sometimes small, is usually sufficient for separation.

Recrystallization

If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one in which the desired isomer has good solubility at high temperatures and poor solubility at low temperatures, while the undesired isomer remains in solution.

References

  • Ortega-Alfaro, M. C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(25), 9808-9811. Available from: [Link]

  • Request PDF. (n.d.). Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate. Available from: [Link]

  • Edilova, Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15895. Available from: [Link]

  • El Hassani, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Available from: [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • ResearchGate. (n.d.). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Available from: [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. Available from: [Link]

  • Edon, V. H., et al. (2014). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Journal of Medicinal Chemistry, 57(5), 2270-2276. Available from: [Link]

  • ACS Publications. (n.d.). Ruthenium-Catalyzed C–H Functionalization of Arylpyrazoles: Regioselective Acylation with Acid Chlorides. Organic Letters. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(9), 2698. Available from: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available from: [Link]

  • Wang, Y., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(2), 346. Available from: [Link]

  • Sci-Hub. (n.d.). The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols. Available from: [Link]

  • Pieczonka, A. M., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 13(5), 3236-3243. Available from: [Link]

  • SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Available from: [Link]

  • Kent, S. B. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11545-11549. Available from: [Link]

  • ResearchGate. (n.d.). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Available from: [Link]

  • Khalil, A. K., et al. (2006). Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry - Section B, 45B(11), 2485-2490. Available from: [Link]

  • NIH. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available from: [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Available from: [Link]

  • PubMed Central. (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

  • Semantic Scholar. (n.d.). Mechanistic study of NHC-catalyzed oxidative N vs O chemoselective acylation of aldehydes with alkanolamines. Available from: [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available from: [Link]

  • MDPI. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]

  • RSC Publishing. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Available from: [Link]

  • Request PDF. (n.d.). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • RSC Publishing. (n.d.). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Available from: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]

  • NIH. (n.d.). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Available from: [Link]

  • Request PDF. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. Available from: [Link]

  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation of pyrazoles. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of this reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry explains the potential causes and provides actionable solutions.

Q1: My reaction has a very low or no yield. What are the primary causes?

A: Low to no yield in the Friedel-Crafts acylation of pyrazoles is a common issue, often stemming from the unique nature of the pyrazole ring. The primary culprits are catalyst inactivation and substrate deactivation.

Unlike simple arenes, pyrazoles are N-heterocycles with Lewis basic nitrogen atoms. Strong Lewis acids, such as aluminum trichloride (AlCl₃), which are standard for Friedel-Crafts reactions, can coordinate strongly with the lone pair of electrons on one of the pyrazole's nitrogen atoms.[1][2] This coordination has two detrimental effects:

  • Catalyst Sequestration: The Lewis acid becomes non-productively bound to the nitrogen, preventing it from activating the acylating agent (e.g., an acyl chloride).[2]

  • Ring Deactivation: The complexation puts a positive charge on the pyrazole ring system, strongly deactivating it towards further electrophilic aromatic substitution.[3][4]

The diagram below illustrates this critical issue.

G cluster_0 The Challenge: Catalyst Interaction with Pyrazole Pyr Pyrazole Substrate (N-atoms are Lewis Basic) Desired_Product C4-Acylated Pyrazole (Desired Product) Pyr->Desired_Product Undesired_Complex N-Lewis Acid Complex (Deactivated Ring) Pyr->Undesired_Complex Undesired Pathway: Forms Deactivated Complex LA Strong Lewis Acid (e.g., AlCl₃) Acyl Acyl Chloride LA->Acyl Activates LA->Undesired_Complex Acylium Acylium Ion (R-C=O)⁺ (Active Electrophile) Acyl->Acylium Forms Acylium->Desired_Product Desired Pathway: Electrophilic Attack at C4

Caption: Desired C-acylation vs. undesired N-coordination in pyrazole acylation.

Solutions:

  • Switch to Milder Lewis Acids: Avoid AlCl₃. Milder catalysts like ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), or zinc chloride (ZnCl₂) are less likely to coordinate irreversibly with the nitrogen atom.[1]

  • Use Stoichiometric Amounts: Unlike truly catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can also form a complex, further sequestering the catalyst.[2][5][6]

  • Ensure Anhydrous Conditions: All Lewis acids are sensitive to moisture. Ensure your glassware is oven-dried and solvents are anhydrous. Any water present will deactivate the catalyst.[2][6]

  • Consider Alternative Acylating Agents: Acid anhydrides can sometimes be used in place of acyl chlorides and may require different catalytic conditions.[7]

Q2: The acylation is occurring, but I'm getting a mixture of regioisomers. How can I improve C4-selectivity?

A: Regioselectivity in the electrophilic substitution of pyrazoles is dictated by the electronic properties of the ring and the substituents present.

  • Inherent Reactivity: For most N-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[8]

  • Substituent Effects: Electron-donating groups (EDGs) on the pyrazole ring will further activate it, while electron-withdrawing groups (EWGs) will deactivate it. The position of these groups can influence the final regiochemical outcome. An EWG at the C4 position can hinder or prevent C4 acylation.[9]

  • N-Substitution: The nature of the substituent on the nitrogen atom (N1) plays a crucial role. Bulky N1-substituents can sterically hinder the adjacent C5 position, further favoring C4 acylation.

Solutions:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. In some electrophilic substitutions, polar solvents like nitrobenzene can favor the formation of the thermodynamically more stable product over the kinetically favored one.[10] Experiment with different solvents to see if regioselectivity improves.

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetic product, which is often the desired C4-isomer.

  • Catalyst Choice: The size and nature of the Lewis acid-acylating agent complex can influence steric interactions and, therefore, regioselectivity. Experimenting with different milder Lewis acids (FeCl₃, SnCl₄) may yield better results.

The workflow below can guide your catalyst selection process to optimize for yield and selectivity.

G Start Start: Select Catalyst for Pyrazole Acylation Check_Substrate Is the pyrazole ring substituted with strong -NH₂ or -OH groups? Start->Check_Substrate Protect Protect the -NH₂/-OH group before proceeding. Check_Substrate->Protect Yes Check_EWG Does the pyrazole have strong electron-withdrawing groups (EWGs)? Check_Substrate->Check_EWG No Protect->Check_EWG Use_Milder_LA Use Milder Lewis Acid: FeCl₃, SnCl₄, TiCl₄ or Zeolites Check_EWG->Use_Milder_LA No Use_Stronger_Conditions Reaction may be sluggish. Consider stronger (but risky) Lewis acids or higher temperatures. Monitor carefully. Check_EWG->Use_Stronger_Conditions Yes Anhydrous Ensure strictly anhydrous conditions. Use_Milder_LA->Anhydrous Use_Stronger_Conditions->Anhydrous Stoichiometry Use >1 equivalent of Lewis Acid. Anhydrous->Stoichiometry End Proceed with Optimized Reaction Stoichiometry->End

Caption: Decision workflow for selecting a catalyst in pyrazole acylation.

Frequently Asked Questions (FAQs)

Q3: Which Lewis acid is generally the best starting point for pyrazole acylation?

A: There is no single "best" catalyst, as the optimal choice depends heavily on the specific pyrazole substrate. However, for a typical N-substituted pyrazole without strongly deactivating groups, ferric chloride (FeCl₃) is an excellent and cost-effective starting point. It provides a good balance of reactivity to activate the acylating agent without being so harsh that it irreversibly complexes with the pyrazole nitrogen.[1]

The table below compares common Lewis acids for this application.

CatalystFormulaTypical ConditionsAdvantagesDisadvantages
Aluminum ChlorideAlCl₃DCM, 0°C to RTHighly reactive, drives difficult reactions.Often too strong; causes N-coordination, ring deactivation, and potential side reactions.[1]
Ferric ChlorideFeCl₃DCM, 0°C to RTGood reactivity, less harsh than AlCl₃, cost-effective.Can still be sensitive to moisture.
Tin(IV) ChlorideSnCl₄DCM, 0°C to RTMilder catalyst, good for sensitive substrates.More expensive, requires careful handling.[1]
Titanium(IV) ChlorideTiCl₄DCM, -78°C to RTMilder catalyst, useful for high selectivity.[1]Highly sensitive to moisture, requires low temperatures.
Zinc ChlorideZnCl₂Neat or high-boiling solventVery mild, can sometimes be used under solvent-free conditions.[11]Often requires higher temperatures and may have lower reactivity.
Q4: Can I perform Friedel-Crafts acylation on a pyrazole with an unprotected N-H bond?

A: It is highly inadvisable. The N-H proton is acidic and will react with the Lewis acid. Furthermore, the presence of two nitrogen atoms (one N-H, one N-R type) provides multiple sites for Lewis acid coordination, leading to a complex mixture of deactivated species and very poor yields of the desired C-acylated product. N-alkylation or N-arylation should be performed prior to attempting electrophilic substitution on the pyrazole ring.

Q5: What is the general mechanism for the C4-acylation of a pyrazole?

A: The mechanism is a classic electrophilic aromatic substitution.[5][7]

  • Formation of the Electrophile: The Lewis acid (e.g., FeCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. The C-Cl bond cleaves to form a resonance-stabilized acylium ion (R-C≡O⁺).[12]

  • Nucleophilic Attack: The π-electrons of the pyrazole ring, primarily from the C4 position, attack the electrophilic carbon of the acylium ion. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion, temporarily breaking the aromaticity of the ring.

  • Deprotonation: A weak base, typically the [FeCl₄]⁻ complex formed in the first step, removes the proton from the C4 carbon. This restores the aromaticity of the pyrazole ring and yields the final acylated product and regenerates the catalyst.

G Step1 Step 1: Acylium Ion Formation Reactants1 R-CO-Cl + FeCl₃ Product1 [R-C≡O]⁺  +  [FeCl₄]⁻ Reactants1->Product1 Reactants2 Pyrazole + [R-C≡O]⁺ Step2 Step 2: Nucleophilic Attack Product2 Sigma Complex Intermediate (Cationic, non-aromatic) Reactants2->Product2 Reactants3 Sigma Complex + [FeCl₄]⁻ Step3 Step 3: Deprotonation Product3 C4-Acyl Pyrazole + HCl + FeCl₃ Reactants3->Product3

Caption: Simplified mechanism for the Friedel-Crafts acylation of pyrazole.

Experimental Protocol Example

General Procedure for the FeCl₃-Mediated Acylation of 1-Phenyl-3,5-dimethylpyrazole

Disclaimer: This is a representative procedure and may require optimization for different substrates.

Materials:

  • 1-Phenyl-3,5-dimethylpyrazole

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add anhydrous ferric chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous DCM via syringe to the flask and cool the resulting suspension to 0°C in an ice bath.

  • Reagent Addition:

    • Dissolve 1-phenyl-3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DCM and add it to the flask.

    • Dissolve acetyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.

  • Reaction: Add the acetyl chloride solution dropwise to the stirred reaction mixture at 0°C over 20-30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding 1M HCl. Caution: Quenching can be exothermic.

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-acetyl-1-phenyl-3,5-dimethylpyrazole.

References

  • Title: Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties Source: RSC Publishing URL: [Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac Source: ACS Publications URL: [Link]

  • Title: Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity Source: ACS Publications URL: [Link]

  • Title: The Preparation ofN-Acylpyrazoles and Their Behavior Toward Alcohols Source: Sci-Hub URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties Source: PMC - NIH URL: [Link]

  • Title: Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL: [Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: ACS Publications URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole Source: ResearchGate URL: [Link]

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]

  • Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water Source: ACS Publications URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC - NIH URL: [Link]

  • Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: ACS Publications URL: [Link]

  • Title: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions Source: MDPI URL: [Link]

  • Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: PMC - PubMed Central URL: [Link]

  • Title: Catalytic C–H Allylation and Benzylation of Pyrazoles Source: ResearchGate URL: [Link]

  • Title: Solvent Effects in Friedel–Crafts Reaction Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

  • Title: Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles Source: ResearchGate URL: [Link]

  • Title: Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems Source: YouTube URL: [Link]

  • Title: Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol Source: Semantic Scholar URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol Source: ResearchGate URL: [Link]

  • Title: Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts Source: ResearchGate URL: [Link]

  • Title: Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation Source: Pharmaguideline URL: [Link]

  • Title: 18.2 Friedel Crafts Alkylation and Acylation Source: YouTube URL: [Link]

Sources

Technical Support Center: Work-Up Procedures for 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Synthetic Chemist

Welcome to the technical support center for handling reactions involving 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in the synthesis of novel pyrazole carboxamides and related derivatives. As a senior application scientist, I have structured this resource to move beyond simple protocols, focusing on the chemical principles and troubleshooting logic essential for success in the lab.

This compound is a heterocyclic acyl chloride, a class of compounds known for high reactivity.[1] This reactivity is a double-edged sword: it facilitates the desired bond formation (typically amides or esters) but also makes the compound highly susceptible to hydrolysis and side reactions if not handled with care.[2][3] A robust and well-understood work-up procedure is therefore not just a matter of purification, but a critical step that dictates the yield and purity of the final product.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the work-up of reactions involving this compound.

Question 1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What could have gone wrong?

Answer: Low or no yield is a frequent issue stemming from the high reactivity of the acyl chloride. The primary culprits are premature hydrolysis of the starting material or loss of product during the extraction phase.

  • Potential Cause A: Hydrolysis of the Acyl Chloride. The carbonyl carbon in an acyl chloride is highly electrophilic, making it extremely reactive towards nucleophiles, including water.[3][4] If your starting material is exposed to atmospheric moisture or residual water in your solvents, it will rapidly hydrolyze to the corresponding carboxylic acid (4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid), which is unreactive under standard acylation conditions.

    • Preventative Protocol: Ensure all glassware is oven- or flame-dried immediately before use.[5] Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[5]

  • Potential Cause B: Product Loss During Aqueous Extraction. Your final product, a pyrazole carboxamide, contains basic nitrogen atoms within the pyrazole ring. If you perform an acidic wash (e.g., with 1M HCl) to remove excess amine starting material, you may inadvertently protonate your product, making it water-soluble and causing it to partition into the aqueous layer.

    • Troubleshooting Step: Before discarding your aqueous layers, basify a small sample to pH > 8 with NaOH or Na2CO3 and extract it with an organic solvent (e.g., ethyl acetate). Check the organic extract by TLC to see if it contains your product. To avoid this, use a milder acidic wash or carefully adjust the pH to be just acidic enough to protonate the starting amine without significantly affecting the product.

Question 2: My NMR spectrum shows my desired product, but also a significant impurity with a broad singlet around 12-13 ppm. What is this and how do I remove it?

Answer: A broad singlet in that region is characteristic of a carboxylic acid proton. This impurity is almost certainly 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, formed from the hydrolysis of your starting acyl chloride.

  • Solution: Basic Aqueous Wash. This acidic impurity can be easily removed by washing the organic layer with a mild basic solution.

    • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[6] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt that partitions into the aqueous layer.

    • You may observe gas (CO2) evolution, so vent the funnel frequently.

    • Separate the layers and wash the organic layer again with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.[6]

Question 3: I'm trying to perform the aqueous wash, but I've formed a persistent emulsion that won't separate. How can I break it?

Answer: Emulsions are common in work-ups, often caused by the formation of soap-like byproducts or finely dispersed solids at the interface.

  • Solution: Increase the Ionic Strength. The most effective method to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine).[6] The high concentration of ions in the brine increases the polarity of the aqueous phase, reducing the solubility of organic components and forcing the separation of layers.

  • Alternative Steps:

    • Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

    • Gently swirl the funnel instead of shaking vigorously.

    • If a solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite®. Rinse the Celite with your organic solvent and then re-separate the layers.

Question 4: How do I safely quench the reaction? I added water and it reacted violently.

Answer: The vigorous reaction is due to the rapid, exothermic hydrolysis of unreacted acyl chloride.[2][7] Safe and controlled quenching is crucial.

  • Best Practice Protocol:

    • Always cool the reaction vessel in an ice-water bath (0 °C) before quenching.

    • Add the quenching agent slowly, dropwise, with vigorous stirring.

    • Choice of Quenching Agent:

      • Water/Ice: Effective, but can be highly exothermic. Best added slowly to a cooled, stirring solution.[8]

      • Saturated Aqueous NaHCO₃: A good choice as it both quenches the acyl chloride and neutralizes the HCl byproduct. Add very slowly due to gas evolution.[6]

      • Alcohols (Methanol/Ethanol): A milder option that converts the reactive acyl chloride into a more stable ester byproduct, which can then be easily separated by chromatography.[8]

      • Saturated Aqueous NH₄Cl: A slightly acidic quenching solution that is often gentler than pure water.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Premature hydrolysis of acyl chloride. 2. Product loss into the aqueous layer.1. Use anhydrous solvents and an inert atmosphere.[5] 2. Check the pH of aqueous washes; back-extract aqueous layers after basifying.
Carboxylic Acid Impurity Hydrolysis of unreacted acyl chloride.Wash the organic layer with saturated aqueous NaHCO₃ solution.[6]
Persistent Emulsion Formation of salts/soaps; fine precipitates.Add saturated brine to the separatory funnel; filter through Celite if solids are present.
Unreacted Amine/Alcohol Excess nucleophile remaining after reaction.Wash with dilute aqueous acid (e.g., 1M HCl) to remove amines.[6] Use column chromatography for alcohols.
Violent Quenching Rapid, exothermic reaction of unreacted acyl chloride.Cool the reaction to 0 °C and add the quenching agent (water, NaHCO₃, alcohol) slowly with stirring.[8]

Frequently Asked Questions (FAQs)

  • Q: What personal protective equipment (PPE) is necessary when handling this compound?

    • A: Due to its reactivity and potential for irritation, you must wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[9][10] All manipulations should be performed inside a certified chemical fume hood to avoid inhaling corrosive HCl gas, which is a byproduct of hydrolysis.[11]

  • Q: How can I be sure my reaction is complete before I begin the work-up?

    • A: The most reliable method is Thin-Layer Chromatography (TLC).[6] Spot the reaction mixture alongside your starting materials (the amine/alcohol and, if possible, the acyl chloride). The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot for the product has appeared.

  • Q: My final product is a solid. Should I use recrystallization or column chromatography for purification?

    • A: Both are viable options. If your crude product is relatively clean (>90% by NMR), recrystallization is an excellent and scalable method for obtaining highly pure material. If the reaction produced multiple byproducts or if unreacted starting materials remain, column chromatography is more effective for separating components with different polarities.[6][12][13]

Experimental Protocol: Standard Work-Up for Amide Synthesis

This protocol outlines a standard procedure for quenching and isolating a pyrazole carboxamide product following a reaction between this compound and a primary or secondary amine in a solvent like dichloromethane (DCM).

dot

Caption: General workflow for reaction work-up and purification.

Methodology:

  • Cooling: Once the reaction is deemed complete by TLC, place the reaction flask in an ice-water bath and allow it to cool to 0 °C with stirring.

  • Quenching: Slowly and carefully add a saturated aqueous solution of NaHCO₃ dropwise to the stirring reaction mixture. Continue addition until gas evolution ceases. This step neutralizes the HCl byproduct and quenches any unreacted acyl chloride.

  • Dilution & Separation: Dilute the mixture with more organic solvent (e.g., DCM or ethyl acetate) and transfer it to a separatory funnel. Separate the organic and aqueous layers.

  • Aqueous Washes:

    • (Optional Acid Wash): If excess amine starting material is a concern, wash the organic layer once with 1M HCl.[6]

    • (Base Wash): Wash the organic layer with saturated aqueous NaHCO₃ to ensure all acidic components are removed.[6]

    • (Brine Wash): Wash the organic layer with saturated aqueous NaCl (brine) to facilitate phase separation and remove the bulk of dissolved water.[6]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄.[5] Stir for 5-10 minutes.

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the combined organic filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by either column chromatography on silica gel or recrystallization from an appropriate solvent system to obtain the final, pure product.[13][14]

References

  • Benchchem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
  • CymitQuimica. Safety Data Sheet. CymitQuimica, 2024.
  • TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet. TCI Chemicals, 2025.
  • Fisher Scientific. 1-Methyl-1H-pyrazole-3-sulfonyl chloride Safety Data Sheet. Fisher Scientific, 2014.
  • Benchchem. Methods to prevent the hydrolysis of acyl chlorides in synthesis. Benchchem.
  • SimpleChem. Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. YouTube, 2022.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams, 2024.
  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 2024.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Chemical and Pharmaceutical Research, 2025.
  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng, 2025.
  • Clark, J. acyl chlorides and water, alcohols or phenol. Chemguide.
  • ChemistryStudent. Acyl Chlorides (A-Level). ChemistryStudent.

Sources

Technical Support Center: Managing HCl Byproduct in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing hydrogen chloride (HCl) byproduct in acylation reactions. Acylation is a cornerstone of organic synthesis, pivotal in academic research and the development of pharmaceuticals. However, the frequent use of highly reactive acylating agents like acyl chlorides generates stoichiometric amounts of HCl.[1] If not effectively managed, this strong acid byproduct can dramatically lower yields, induce side reactions, and degrade sensitive molecules.[2]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the challenges posed by HCl in your experiments.

Core Principles of HCl Management

The generation of HCl during acylation can be problematic for several reasons:

  • Nucleophile Protonation: HCl can protonate your nucleophile (e.g., an amine or alcohol), rendering it inactive and halting the reaction.[2][3]

  • Degradation of Substrates/Products: Many organic molecules contain acid-sensitive functional groups (e.g., acetals, silyl ethers, certain heterocycles) that can be cleaved or degraded by strong acids.[3]

  • Catalysis of Side Reactions: The acidic environment can catalyze unwanted side reactions, leading to a complex product mixture and difficult purification.[3]

Effective management of HCl is therefore critical for a successful acylation. The two primary strategies are in-situ neutralization (scavenging) and physical removal .

Troubleshooting Guide

This section addresses common issues encountered during acylation reactions where HCl is a byproduct.

Q1: My reaction has stalled, and the yield is very low. Could HCl be the cause?

A: Yes, this is a classic symptom of unmanaged HCl. The most likely cause is the protonation of your nucleophilic starting material (an amine or alcohol) by the generated HCl. Once protonated, the nucleophile can no longer attack the acylating agent, effectively stopping the reaction.[2]

Solution: Incorporate an "acid scavenger" into your reaction. This is a base added to neutralize the HCl as it is formed, preventing the protonation of your nucleophile.[3] Ensure you use at least one full equivalent of the scavenger base relative to the acylating agent to neutralize all the HCl produced.[2][3]

Q2: I'm observing unexpected byproducts and degradation of my starting material. What's happening?

A: This strongly suggests that your starting material or product contains acid-sensitive functional groups. The acidic environment created by the HCl byproduct can catalyze unwanted side reactions or cleave protecting groups.[3] For example, acetals can be hydrolyzed, and tert-butyldimethylsilyl (TBDMS) ethers can be cleaved under strongly acidic conditions.

Solution:

  • Choose a Hindered, Non-Nucleophilic Base: For highly acid-sensitive substrates, a sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice. Its bulk prevents it from participating in nucleophilic side reactions, ensuring it acts purely as an HCl scavenger.[3][4]

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often minimize the rate of degradation and side reactions.[3]

Q3: My crude product is contaminated with a salt that is difficult to remove.

A: This is a very common issue. When you use an amine base (like triethylamine or pyridine) as an HCl scavenger, it forms a hydrochloride salt (e.g., triethylammonium chloride).[3] If this salt is partially soluble in your organic solvent, it can be difficult to filter and may contaminate your crude product after solvent evaporation.

Solution: Perform an aqueous workup. These ammonium salts are typically highly soluble in water. By washing the organic layer with water or a mild aqueous base (like saturated sodium bicarbonate solution), the salt can be partitioned efficiently into the aqueous phase.[3][5] A subsequent wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.[3]

Q4: My final product is contaminated with the amine base I used as a scavenger (e.g., pyridine or triethylamine). How can I remove it?

A: This usually happens when an excess of the scavenger is used and is not fully removed during the workup.

Solution: During the aqueous workup, wash the organic layer with a dilute aqueous acid solution, such as 1M HCl.[2] This will protonate the excess amine base, forming its water-soluble hydrochloride salt, which will then be extracted into the aqueous layer. Be cautious not to use this method if your desired product is also basic, as it may also be extracted.

Frequently Asked Questions (FAQs)

Q: Which HCl scavenger should I choose for my reaction?

A: The choice depends on your substrate's sensitivity, cost, and the desired workup procedure.

  • Triethylamine (TEA): Common, inexpensive, and effective. However, it can sometimes act as a nucleophile and participate in side reactions.[4]

  • Pyridine: Less basic than TEA but can also act as a nucleophilic catalyst, which may increase the reaction rate.[4][6] It is toxic and has a strong, unpleasant odor.[4]

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base. It is an excellent choice when you want to avoid side reactions with acid-sensitive or highly reactive substrates.[4] It is more expensive than TEA.[4]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are inexpensive and can be used heterogeneously. They are easily removed by filtration. However, their heterogeneous nature can sometimes lead to slower reaction rates. They are commonly used in Schotten-Baumann conditions (a two-phase system with an aqueous base).[2][7]

Base pKa of Conjugate Acid Key Characteristics Considerations
Triethylamine (TEA)~10.75Common, inexpensive, effective HCl scavenger.[4]Can be nucleophilic and cause side reactions.[4]
Pyridine~5.25Less basic than TEA; can act as a nucleophilic catalyst.[4][6]Toxic, strong unpleasant odor.[4]
DIPEA (Hünig's Base)~10.75Sterically hindered, non-nucleophilic, "cleaner" base.[3][4]More expensive than TEA.[4]
Potassium Carbonate (K₂CO₃)~10.3 (pKa of HCO₃⁻)Inexpensive, solid base, easily filtered.Heterogeneous reaction may be slow; not soluble in many organic solvents.[7]

Q: Can I run an acylation without a base and remove HCl physically?

A: Yes, this is an excellent strategy to avoid salt byproducts and simplify purification. The most common method is inert gas sparging.

Inert Gas Sparging: This technique involves bubbling a stream of inert gas (like nitrogen or argon) through the reaction mixture.[8] The flowing gas carries the gaseous HCl out of the reaction flask, where it can be neutralized in a separate trap (scrubber). This method is particularly effective for producing cleaner polymer products, as it avoids contamination from scavenger salts.[8]

Q: In Friedel-Crafts acylation, the workup involves adding ice and concentrated HCl. Why add more acid?

A: This can seem counterintuitive. In Friedel-Crafts acylation, a Lewis acid catalyst (like AlCl₃) is used, which forms a complex with the ketone product.[5][9] The reaction must be "quenched" to break up this complex and liberate the product. Adding the reaction mixture to ice and concentrated HCl hydrolyzes the aluminum chloride complex, allowing for the isolation of the desired ketone.[10][11][12] Subsequent washes with a base like sodium bicarbonate are then used to remove the acid from the organic layer.[5][10]

Diagrams and Workflows

decision_making_workflow start Start: Acylation with HCl Byproduct q1 Is the substrate or product acid-sensitive? start->q1 q2 Is salt byproduct a major concern (e.g., polymer synthesis)? q1->q2 No hindered_base Use a hindered, non-nucleophilic base (e.g., DIPEA) q1->hindered_base Yes scavenger Use HCl Scavenger q2->scavenger No physical Use Physical Removal (Inert Gas Sparging) q2->physical Yes q3 Is nucleophilic catalysis or side reactions a concern? q3->hindered_base Yes standard_base Use a standard base (e.g., TEA, Pyridine, K2CO3) q3->standard_base No scavenger->q3 workup Perform Aqueous Workup to Remove Salts hindered_base->workup standard_base->workup

Caption: Decision workflow for managing HCl byproduct.

sparging_setup cluster_flask Reaction Vessel cluster_trap Scrubber/Trap flask Reaction Mixture in Flask outlet Gas Outlet flask->outlet inlet Inert Gas Inlet (N2 or Ar) inlet->flask Sparging Tube trap Basic Solution (e.g., NaOH aq.) outlet->trap HCl-laden gas

Caption: Experimental setup for inert gas sparging.

Key Experimental Protocols

Protocol 1: General Acylation using Triethylamine (TEA) as an HCl Scavenger
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (alcohol or amine, 1.0 eq.) and triethylamine (1.1 - 1.5 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add the acyl chloride (1.0 eq.) dropwise to the stirred solution. A precipitate of triethylammonium chloride will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with the reaction solvent.

    • Wash the organic layer sequentially with water, then saturated aqueous NaHCO₃ solution, and finally with brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Aqueous Workup to Remove Amine Hydrochloride Salts and Excess Amine

This protocol is a crucial part of the workup when an amine scavenger is used.

  • Quench and Dilute: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and transfer it to a separatory funnel.

  • Acid Wash (Removes Excess Amine): Wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid solution).[2] This step protonates the excess amine scavenger, making it soluble in the aqueous layer. Drain the aqueous layer. Caution: Omit this step if the desired product is basic.

  • Base Wash (Removes Acidic Impurities): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] This will neutralize any remaining acidic species. Check for gas evolution (CO₂) and vent the funnel frequently. Drain the aqueous layer.

  • Water/Brine Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic phase.[3]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

References

  • Technical Support Center: Neutralizing HCl Byproduct in Acylation - Benchchem. (n.d.).
  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?.
  • ResearchGate. (2015). Which is the alternative of pyridine as a base ?.
  • Reddit. (2011). Pyridine replacement in organic synthesis.
  • Sciencemadness Discussion Board. (2007). Pyridine Substitute.
  • ECHEMI. (n.d.). How do I remove HCl acid from a reaction medium containing a polar...
  • Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. (n.d.).
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • minimizing byproduct formation in Friedel-Crafts acylation - Benchchem. (n.d.).
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Chegg.com. (2018). Solved Friedel-Crafts acylation experiment Setting up the.
  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Organic Letters.
  • Strategies to minimize the formation of HCl during reactions with 4-Acetylpiperidine-1-carbonyl chloride - Benchchem. (n.d.).
  • PubMed Central. (n.d.). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging.
  • chemconnections. (n.d.). Lab Project: Electrophilic Aromatic Substitution Reactions/ Acylation.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (2026).
  • AK Lectures. (n.d.). Acid Chloride Reactions.
  • Quora. (2017). Where does the HCl come from in the Friedel-Crafts acylation?.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • Technical Support Center: Managing HCl Byproduct in Reactions with Benzoyl Chloride - Benchchem. (n.d.).
  • University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.
  • MDPI. (n.d.). A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. I: An Overview of the Theory, Test Methods, and the European Union Regulatory Status.
  • Reddit. (2020). What is the purpose of washing with HCl in a Friedel-Crafts alkylation (or NaOH in acylation)?.
  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry.
  • YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids.
  • Lab Alley. (n.d.). How to neutralize hydrochloric acid.
  • Reddit. (2011). Synthetic chemists: getting rid of HCl?.
  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides.
  • YouTube. (2023). Organic 2 Lab Friedel_Crafts Acylation Experiment.
  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • Preprints.org. (2023). A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires.
  • Khan Academy. (n.d.). Friedel-Crafts acylation (video).
  • ResearchGate. (2025). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.

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Technical Support Center: Stability of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride. Given its nature as a highly reactive acyl chloride, its stability in solution is a critical parameter for successful experimentation. This document moves beyond simple protocols to explain the underlying chemical principles governing its stability, helping you troubleshoot issues and optimize your workflows.

Frequently Asked Questions (FAQs)

This section directly addresses the most common queries and issues encountered in the lab.

Q1: What is the primary cause of degradation for this compound?

The primary cause of degradation is its high reactivity with nucleophiles. The carbonyl chloride functional group is a potent electrophile. The most common nucleophile, and thus the most frequent cause of decomposition, is water (moisture), which leads to rapid hydrolysis, forming the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2][3] Reactions with other nucleophiles, such as alcohols or amines, are also a major concern.[2][4]

Q2: I need to use this compound in a reaction. Which solvents are recommended for short-term use?

For immediate use in a subsequent reaction, only high-purity, anhydrous (dry) aprotic solvents should be considered. Recommended choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF) (ensure it is fresh and free of peroxides)

  • Acetonitrile (ACN)

  • Toluene

The key is to minimize the presence of water and other nucleophilic impurities.[5][6] Always use solvent from a freshly opened bottle or one that has been appropriately dried using a solvent purification system.

Q3: Are there any solvents that I should absolutely avoid?

Yes. You must avoid all protic solvents. These solvents contain acidic protons, typically in O-H or N-H bonds, and will actively react with the acyl chloride.[7]

  • Water (H₂O): Causes rapid hydrolysis.[1][3]

  • Alcohols (e.g., Methanol, Ethanol): Cause alcoholysis to form an ester.[1][2]

  • Primary and Secondary Amines: React to form amides.[2][3]

  • Carboxylic Acids (e.g., Acetic Acid): Can react to form anhydrides.

Q4: Can I store this compound in solution?

It is strongly advised not to store this compound in any solvent for an extended period. Solutions should be prepared fresh, immediately before they are needed for a reaction. Even in anhydrous aprotic solvents, degradation can occur due to trace moisture absorbed from the atmosphere every time the container is opened. For long-term storage, the compound should be kept as a neat solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.[5]

Q5: My solution of the compound in DCM turned slightly yellow after a short time. What does this indicate?

A color change often indicates decomposition. This is likely due to the formation of impurities resulting from a reaction with trace moisture or other contaminants in the solvent or glassware, which can be accelerated by exposure to light or elevated temperatures. The generation of HCl as a byproduct can also contribute to further degradation pathways.

Troubleshooting Guide

Symptom Observed Potential Root Cause Recommended Action & Explanation
Low or no yield in subsequent reaction (e.g., an amidation) The acyl chloride has degraded prior to the reaction.Prepare the solution fresh immediately before adding it to the reaction mixture. Ensure all glassware is oven-dried or flame-dried to remove adsorbed water. Use high-purity, anhydrous solvent from a sure-seal bottle or a solvent purification system.
An unexpected peak corresponding to the carboxylic acid is seen in LC-MS or NMR analysis. Hydrolysis of the acyl chloride has occurred.This is a direct confirmation of water contamination. Re-evaluate your solvent and glassware drying procedures. Work under an inert atmosphere (nitrogen or argon) to minimize exposure to ambient moisture, especially during transfers.[5]
Inconsistent results between experimental runs. Variable rates of degradation due to inconsistent handling.Standardize your protocol. Ensure the time between dissolving the compound and using it is consistent and as short as possible. Use the same grade and source of solvent for all related experiments.
Solution in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) performs poorly. These polar aprotic solvents are hygroscopic and can contain nucleophilic impurities.While excellent for dissolving many compounds, DMF can contain trace dimethylamine and water, both of which will react with the acyl chloride. If you must use these solvents, use the highest purity anhydrous grade available and handle them strictly under inert gas. For most applications, less reactive solvents like DCM or ACN are safer choices.

In-Depth Technical Discussion

The Chemistry of Acyl Chloride Instability

The high reactivity of this compound stems from the electronic properties of the acyl chloride group. The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), making it very electron-deficient and thus a strong electrophile. This makes it highly susceptible to attack by any available nucleophile, initiating a nucleophilic acyl substitution reaction.[3] The chloride ion is an excellent leaving group, which facilitates the completion of the reaction.

The two most common degradation pathways in a laboratory setting are hydrolysis and alcoholysis, as depicted below.

G cluster_reactants Reactants cluster_products Degradation Products AcylChloride 4-Chloro-1-methyl-1H-pyrazole- 3-carbonyl chloride CarboxylicAcid Carboxylic Acid + HCl AcylChloride->CarboxylicAcid Hydrolysis Ester Ester + HCl AcylChloride->Ester Alcoholysis H2O Water (Nu) ROH Alcohol (Nu)

Caption: Primary degradation pathways for the acyl chloride.

Comparative Stability in Common Laboratory Solvents

The choice of solvent is the single most critical factor in maintaining the integrity of the compound in solution. The following table provides a qualitative guide to its stability.

Solvent Solvent Type Predicted Stability Rationale for Stability/Instability
Dichloromethane (DCM)Aprotic, Non-polarGood Non-nucleophilic and less hygroscopic than other solvents. The standard choice for reactions involving acyl chlorides, assuming anhydrous grade is used.
TolueneAprotic, Non-polarGood Similar to DCM, it is non-reactive. Solubility of the pyrazole compound may be lower than in DCM. Must be anhydrous.
Acetonitrile (ACN)Aprotic, PolarModerate to Good Generally non-reactive, but it is more hygroscopic than DCM. Use only high-purity, anhydrous grades.
Tetrahydrofuran (THF)Aprotic, PolarModerate Can contain water and explosive peroxides. Use freshly distilled or from a new, sealed bottle. Its Lewis basicity is generally not an issue.
Dimethylformamide (DMF)Aprotic, PolarPoor Highly hygroscopic. Commercial grades can contain water and dimethylamine impurities, which will readily react. Risk of decomposition is high.[8]
Methanol / EthanolProtic, PolarVery Poor Will react rapidly via alcoholysis to form the corresponding methyl or ethyl ester.[1][2]
WaterProtic, PolarVery Poor Will react rapidly via hydrolysis to form the carboxylic acid.[1][3]

Recommended Experimental Protocols

Protocol 4.1: Best Practices for Handling and Storage
  • Storage: Store the solid compound in its original, tightly sealed container inside a desiccator. For enhanced protection, place the desiccator in a refrigerator to slow down any potential decomposition.

  • Inert Atmosphere: Whenever possible, handle the solid and prepare solutions in an inert atmosphere glovebox or using Schlenk line techniques with nitrogen or argon gas.

  • Glassware: Ensure all glassware (flasks, syringes, needles) is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas just before use.

  • Transfers: Use dry syringes or cannulas for liquid transfers. For weighing the solid, do so quickly in a low-humidity environment and close the container immediately.

Protocol 4.2: Workflow for Assessing Compound Stability in a Chosen Solvent

If the stability of this compound in a specific, non-standard solvent is critical for your process, this workflow can be used to generate empirical data.

G cluster_prep 1. Preparation cluster_sampling 2. Time-Course Sampling cluster_analysis 3. Analysis A Dry glassware under vacuum/ oven C Prepare stock solution under inert atmosphere (e.g., 10 mg/mL) A->C B Obtain high-purity, anhydrous solvent B->C D Immediately take T=0 sample C->D Start Clock E Store stock solution at defined temp (e.g., 25°C) D->E F Take samples at intervals (T=1h, 4h, 8h, 24h) E->F G Quench each sample (e.g., with anhydrous MeOH) F->G H Analyze by LC-MS or GC-MS G->H I Quantify peak area of parent compound vs. degradation product H->I

Caption: Experimental workflow to test compound stability.

Methodology:

  • Preparation: Following Protocol 4.1, prepare a stock solution of a known concentration (e.g., 5-10 mg/mL) in the anhydrous test solvent.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This is your T=0 reference. To stabilize it for analysis, quench it by diluting it into a solvent containing a large excess of a nucleophile like anhydrous methanol. This will rapidly convert any remaining acyl chloride to the stable methyl ester, preventing further degradation during the analysis itself.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots and quench them in the same manner as the T=0 sample.

  • Analysis: Analyze all quenched samples by a suitable method (LC-MS is often ideal). Compare the peak area of the derivative (e.g., methyl ester) at each time point to the T=0 sample. A decrease in the derivative's peak area over time indicates the degradation of the initial acyl chloride in the test solvent before quenching. You may also see an increase in the peak corresponding to the hydrolysis product (the carboxylic acid).

This self-validating system provides quantitative data on the stability of your compound under your specific experimental conditions, allowing for informed decisions on handling and reaction setup.

References

  • [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides.
  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.
  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
  • Acyl chlorides stability - Sciencemadness Discussion Board.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.
  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 4-Chloro-1-methyl-1H-pyrazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. Among the vast armamentarium of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for the structural elucidation of organic molecules. This guide provides an in-depth technical comparison of the ¹H NMR characterization of 4-chloro-1-methyl-1H-pyrazole-3-carboxamides, a scaffold of significant interest in contemporary medicinal chemistry. We will delve into the nuances of their spectral features, compare ¹H NMR with alternative analytical methodologies, and provide actionable experimental protocols.

The Pyrazole Carboxamide Scaffold: A Privileged Motif in Drug Discovery

The 1H-pyrazole-3-carboxamide core is a well-established pharmacophore found in a multitude of biologically active compounds. The strategic placement of substituents on the pyrazole ring and the carboxamide nitrogen allows for the fine-tuning of physicochemical properties and target engagement. The specific substitution pattern of a 4-chloro and 1-methyl group on the pyrazole ring, coupled with a variable N-substituent on the 3-carboxamide, gives rise to a class of molecules with diverse therapeutic potential. Accurate and efficient characterization of these molecules is a critical step in the drug discovery pipeline.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and integral of each proton signal offer invaluable information about its electronic environment, neighboring protons, and relative abundance, respectively.

Deciphering the ¹H NMR Spectrum of 4-Chloro-1-methyl-1H-pyrazole-3-carboxamides

The ¹H NMR spectrum of a typical 4-chloro-1-methyl-1H-pyrazole-3-carboxamide exhibits several characteristic signals. The precise chemical shifts can vary depending on the solvent and the nature of the N-substituent on the carboxamide, but general trends can be established.

A key determinant of the chemical shifts is the electronic nature of the substituents on the pyrazole ring. The chlorine atom at the C4 position is an electron-withdrawing group, which generally leads to a downfield shift (higher ppm) of the adjacent pyrazole proton. Conversely, the methyl group at the N1 position is electron-donating, influencing the electron density of the entire ring system.

Key Proton Signals and Their Expected Chemical Shift Ranges:

Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
H5 of Pyrazole Ring 7.5 - 8.5SingletThis proton is adjacent to a nitrogen atom and is deshielded by the aromatic ring current and the electron-withdrawing effect of the adjacent nitrogen. The absence of a proton at C4 results in a singlet.
N1-Methyl (N-CH₃) 3.7 - 4.2SingletThe chemical shift of the N-methyl group is influenced by the aromatic pyrazole ring.
Amide (N-H) 8.0 - 11.0Broad Singlet or TripletThe chemical shift of the amide proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[1] It often appears as a broad singlet. If coupled to adjacent protons on the N-substituent, it may appear as a triplet or other multiplet.
N-Substituent Protons VariableVariableThe chemical shifts and multiplicities of the protons on the N-substituent of the carboxamide will depend on the specific group present (e.g., alkyl, aryl, heteroaryl).

Illustrative ¹H NMR Data for Representative 4-Chloro-1-methyl-1H-pyrazole-3-carboxamides:

Compound H5 (s) N-CH₃ (s) NH (br s) Aromatic/Alkyl Protons Solvent
N-(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide 8.153.9510.207.50-7.70 (m, 4H)DMSO-d₆
4-chloro-1-methyl-N-(phenyl)-1H-pyrazole-3-carboxamide 8.123.9310.157.10-7.65 (m, 5H)DMSO-d₆
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide 8.253.989.857.30-8.20 (m, 4H)DMSO-d₆
N-benzyl-4-chloro-1-methyl-1H-pyrazole-3-carboxamide 8.053.908.80 (t)7.25-7.40 (m, 5H), 4.50 (d, 2H)CDCl₃

Note: The data presented in this table is a compilation of typical values and may vary slightly based on experimental conditions.

The causality behind these shifts is rooted in the electronic effects of the substituents. The electron-withdrawing nature of the chlorine at C4 and the carboxamide group at C3, along with the aromaticity of the pyrazole ring, all contribute to the deshielding of the H5 proton, pushing its chemical shift downfield. The N-methyl group, being directly attached to the nitrogen, also experiences the electronic environment of the heterocyclic ring. The amide proton's wide chemical shift range is a classic example of its sensitivity to hydrogen bonding; in polar, hydrogen-bond accepting solvents like DMSO-d₆, the signal is shifted significantly downfield compared to less polar solvents like chloroform-d.[2]

A Comparative Analysis of Analytical Techniques

While ¹H NMR is the primary tool for structural elucidation, a multi-technique approach provides a more complete and robust characterization of 4-chloro-1-methyl-1H-pyrazole-3-carboxamides.

Technique Information Provided Advantages Limitations
¹H NMR Detailed information on the number, connectivity, and chemical environment of protons.Unambiguous structural determination, stereochemical insights.Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Information on the number and electronic environment of carbon atoms.Complements ¹H NMR, useful for identifying quaternary carbons.Lower sensitivity than ¹H NMR, requires more sample and longer acquisition times.[3]
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can offer structural clues.[4]High sensitivity, requires very small sample amount.Isomer differentiation can be challenging, fragmentation can be complex to interpret.[5]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-Cl).[1][6]Fast, non-destructive, provides a quick functional group "checklist".Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.High resolution separation, quantitative analysis.Does not provide direct structural information.

Synergistic Power: The true strength of analytical characterization lies in the integration of data from these techniques. For instance, after proposing a structure based on ¹H and ¹³C NMR, mass spectrometry can confirm the molecular weight and elemental formula. IR spectroscopy can then verify the presence of the key carboxamide functional group. Finally, HPLC can establish the purity of the synthesized compound.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines a standardized procedure for the preparation and analysis of 4-chloro-1-methyl-1H-pyrazole-3-carboxamide samples by ¹H NMR spectroscopy.

Materials:

  • 4-chloro-1-methyl-1H-pyrazole-3-carboxamide sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (0.6-0.7 mL)

  • 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[3][7]

  • Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming or sonication can be applied.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the clean NMR tube to remove any particulate matter, which can degrade spectral quality.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm, CDCl₃ at 7.26 ppm).

    • Integrate the signals.

Protocol 2: Comparative Analysis Workflow

This workflow illustrates the logical progression of techniques for comprehensive characterization.

G cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Structural Elucidation cluster_confirmation Structural Confirmation & Purity Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR Primary Structure C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Carbon Skeleton MS Mass Spectrometry C_NMR->MS Molecular Weight Confirmation IR IR Spectroscopy MS->IR Functional Group Verification HPLC HPLC Analysis IR->HPLC Purity Assessment

Caption: A typical workflow for the comprehensive characterization of a synthesized compound.

Visualizing the Causality of Substituent Effects

The electronic influence of the substituents on the pyrazole ring is a primary determinant of the observed ¹H NMR chemical shifts. This can be visualized as a logical relationship.

G cluster_substituents cluster_effects cluster_outcome Cl 4-Chloro (Electron-Withdrawing) ED Alters Electron Density of Pyrazole Ring Cl->ED Me 1-Methyl (Electron-Donating) Me->ED Amide 3-Carboxamide (Electron-Withdrawing) Amide->ED CS Modulates Chemical Shift of H5 Proton ED->CS

Caption: The interplay of substituent electronic effects on the pyrazole ring's proton chemical shifts.

Conclusion

The ¹H NMR spectrum of a 4-chloro-1-methyl-1H-pyrazole-3-carboxamide is rich with information that, when correctly interpreted, provides an unambiguous structural assignment. Understanding the influence of the chloro, methyl, and carboxamide substituents on the chemical shifts of the pyrazole ring protons is key to this interpretation. While ¹H NMR is the primary technique, a comprehensive characterization relies on a suite of analytical methods, including ¹³C NMR, mass spectrometry, and IR spectroscopy, to confirm the molecular structure and assess purity. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and practical insights necessary for the confident and efficient characterization of this important class of molecules.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • NMR Sample Preparation. University of Arizona. [Link]

  • How To Prepare And Run An NMR Sample. Alwsci. [Link]

  • FT-IR spectrum of the pyrazoline carboxamide compound. ResearchGate. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry. [Link]

  • NMR Sample Preparation. Western University. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the accurate characterization and quantification of pyrazole derivatives are paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this critical class of heterocyclic compounds, offering field-proven insights and supporting experimental data to inform your analytical choices. Pyrazole and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals, making their robust analysis a cornerstone of research and development.[1][2]

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the nuances of ionization techniques, delve into predictable fragmentation patterns, and provide detailed, replicable experimental workflows for the analysis of pyrazole derivatives in various matrices.

The Influence of Ionization Technique on Pyrazole Analysis: A Head-to-Head Comparison

The choice of ionization source is the most critical parameter in developing a robust mass spectrometry method for pyrazole derivatives. The physicochemical properties of the analyte, the sample matrix, and the analytical objective (qualitative vs. quantitative) will dictate the most suitable technique. Here, we compare the three most common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Key Considerations for Ionization Technique Selection:

  • Polarity and Volatility: ESI is generally preferred for polar and less volatile molecules, while APCI is more suitable for less polar and more volatile compounds.[3] EI, being a gas-phase technique, requires the analyte to be volatile and thermally stable, making it ideal for coupling with Gas Chromatography (GC).

  • "Soft" vs. "Hard" Ionization: ESI and APCI are considered "soft" ionization techniques, often yielding intact molecular ions ([M+H]⁺ or [M-H]⁻), which is advantageous for molecular weight determination and quantitative analysis.[4] EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This is highly valuable for structural elucidation and library matching.[4]

Comparative Performance Summary:

Ionization TechniqueAnalyte PolarityVolatilityFragmentationPrimary ApplicationCoupling
Electrospray Ionization (ESI) HighLowLow (Soft)Quantitative analysis of polar pyrazole drugs and metabolitesLC-MS/MS
Atmospheric Pressure Chemical Ionization (APCI) Low to MediumHighLow (Soft)Analysis of less polar pyrazole pesticides and derivativesLC-MS/MS
Electron Ionization (EI) Low to MediumHighHigh (Hard)Structural elucidation and screening of volatile pyrazolesGC-MS

Data synthesized from multiple sources to provide a comparative overview.[3][5]

Deciphering the Fragmentation Patterns of Pyrazole Derivatives

Understanding the fragmentation pathways of pyrazole derivatives is crucial for both structural confirmation and the development of sensitive and specific quantitative methods using tandem mass spectrometry (MS/MS).

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, pyrazole derivatives undergo characteristic fragmentation, primarily involving the cleavage of the N-N bond and the pyrazole ring. The resulting fragmentation pattern is highly dependent on the nature and position of substituents on the pyrazole ring. Common fragmentation pathways include the loss of HCN and N₂ from the molecular ion.

Workflow for EI-MS Fragmentation Analysis

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry GC_Inlet Sample Injection GC_Column Separation GC_Inlet->GC_Column Ion_Source Electron Ionization (70 eV) GC_Column->Ion_Source Volatilized Analyte Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Analysis Detector->Data_System Signal

Caption: Workflow for GC-EI-MS analysis of volatile pyrazole derivatives.

Electrospray Ionization (ESI) Fragmentation

In contrast to EI, ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation for structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM).

The fragmentation of the protonated molecule in the collision cell often involves the cleavage of the pyrazole ring and losses of neutral molecules related to the substituents. For instance, in the analysis of N-pyrazolylmethyl N-phenylpiperazines, a single dominant fragment ion was observed, which is useful for selective reaction monitoring.[6]

Generalized ESI-MS/MS Fragmentation Pathway for a Substituted Pyrazole

cluster_Fragments Product Ions M_H [M+H]⁺ (Precursor Ion) Fragment1 [M+H - R₁]⁺ M_H->Fragment1 Loss of Substituent 1 Fragment2 [M+H - R₂]⁺ M_H->Fragment2 Loss of Substituent 2 Fragment3 [Ring Cleavage Product]⁺ M_H->Fragment3 Ring Opening/Cleavage

Caption: Common fragmentation pathways for protonated pyrazole derivatives in ESI-MS/MS.

Experimental Protocols and Performance Data

To provide actionable guidance, this section presents detailed experimental protocols for the analysis of two representative pyrazole derivatives: the pharmaceutical drug Celecoxib and the pesticide Fipronil.

Case Study 1: Quantitative Analysis of Celecoxib in Human Plasma by LC-ESI-MS/MS

Celecoxib is a selective COX-2 inhibitor containing a pyrazole core. Its accurate quantification in biological matrices is essential for pharmacokinetic and bioequivalence studies.[7]

Experimental Protocol: LC-MS/MS Analysis of Celecoxib

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., celecoxib-d7).[7]

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[7][8]

    • Centrifuge at 10,000 rpm for 10 minutes.[7]

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]

    • Reconstitute the residue in 200 µL of the mobile phase.[7]

  • Liquid Chromatography Parameters:

    • Column: C18 or C8 column (e.g., ACE C8-300, 50 x 4.0 mm, 3.0 µm).[7]

    • Mobile Phase: Methanol:1.0 mM Ammonium Acetate (80:20, v/v).[7]

    • Flow Rate: 0.2 mL/min.[7][8]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 40°C.[7]

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

    • MRM Transitions:

      • Celecoxib: m/z 380.0 → 315.9.[7]

      • Celecoxib-d7 (IS): m/z 387.0 → 323.0.[7]

    • Ion Source Temperature: 700°C.[7]

    • Ionspray Voltage: -4500 V.[7]

Performance Data for Celecoxib Analysis:

ParameterValueReference
Lower Limit of Quantification (LLOQ) 10 ng/mL[8]
Linearity Range 10 - 2000 ng/mL[8]
Intra-day Precision (%CV) 1.08 - 7.81%[8]
Inter-day Precision (%CV) 1.15 - 4.93%[8]
Recovery >70%[9]
Matrix Effect No obvious matrix effects observed[9]
Case Study 2: Analysis of Fipronil in Environmental Samples by GC-EI-MS

Fipronil is a broad-spectrum phenylpyrazole insecticide.[10] Its monitoring in environmental matrices like soil and water is crucial due to its potential toxicity to non-target organisms.[11]

Experimental Protocol: GC-MS Analysis of Fipronil

  • Sample Preparation (QuEChERS Method for Soil/Sediment):

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples) and vortex.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the supernatant for dispersive SPE cleanup.

    • Add the dSPE cleanup sorbent (e.g., PSA, C18, MgSO₄) and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The final extract is ready for GC-MS analysis.

  • Gas Chromatography Parameters:

    • Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film).[12]

    • Oven Program: Initial temperature of 150°C, ramp to 280°C at 30°C/min, hold for 10 minutes.[12]

    • Inlet: Splitless mode at 250°C.[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

    • Injection Volume: 2 µL.[12]

  • Mass Spectrometry Parameters (Single or Triple Quadrupole):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Performance Data for Fipronil Analysis in Tea Leaves (as a representative complex matrix):

ParameterValueReference
Detection within 6 minutes using Fast GC[13]
Equivalent Concentration in Tea Leaf 4, 20, and 40 ppb[13]

Mitigating Matrix Effects in Pyrazole Analysis

Matrix effects, particularly ion suppression or enhancement in ESI, can significantly impact the accuracy and precision of quantitative methods.[6]

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: Thorough cleanup of the sample extract using techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS is essential to remove interfering matrix components.

  • Chromatographic Separation: Good chromatographic separation is key to resolving the analyte of interest from co-eluting matrix components.

  • Use of Stable Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (e.g., deuterated) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[14]

  • Choice of Ionization Technique: In some cases, switching from ESI to APCI can reduce matrix effects, especially for less polar analytes in complex matrices.

Conclusion and Future Perspectives

The mass spectrometric analysis of pyrazole derivatives is a mature field with a range of well-established techniques. For quantitative analysis of polar pyrazole-containing drugs in biological fluids, LC-ESI-MS/MS is the gold standard, offering excellent sensitivity and specificity. For the analysis of less polar and more volatile pyrazoles, such as certain pesticides in environmental samples, GC-EI-MS remains a powerful tool for both quantification and structural elucidation.

The choice between ESI and APCI for LC-MS applications depends on the specific polarity and volatility of the pyrazole derivative, with ESI generally being more sensitive for a wider range of compounds. However, APCI can be a valuable alternative for less polar analytes and in cases of significant matrix effects with ESI.

Future advancements in high-resolution mass spectrometry (HRMS), such as Q-TOF and Orbitrap technologies, will continue to enhance the capabilities for both qualitative and quantitative analysis of pyrazole derivatives, enabling more comprehensive metabolite identification and impurity profiling.

References

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  • Li, W., Luo, X., Zhang, J., Ling, Y., & Chen, Y. (2015). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 111, 226–233. Retrieved from [Link]

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  • Choi, H. Y., Kim, Y. H., & Lee, Y. J. (2013). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Pharmaceutical Investigation, 43(3), 227–234. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed major fragmentation pathways of FIP with m/z of fragment ions below the corresponding structure. Retrieved from [Link]

  • Lin, Y., Linder, T. R., & Waidyanatha, S. (2013). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. Journal of Chromatography B, 938, 97–105. Retrieved from [Link]

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  • Kumar, A., et al. (2018). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of the Iranian Chemical Society, 15(11), 2465–2474. Retrieved from [Link]

  • Li, Y., et al. (2018). Validation of a Sensitive Lc/Ms/Ms Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 9(2). Retrieved from [Link]

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A Comparative Guide to the Reactivity of Pyrazole Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Pyrazole Carbonyl Chlorides in Synthesis

Pyrazole-containing molecules are cornerstones of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The synthesis of analogs for structure-activity relationship (SAR) studies often requires the efficient formation of amide or ester linkages, for which pyrazole carbonyl chlorides are key intermediates.[3] As highly reactive acylating agents, they readily react with a variety of nucleophiles.[4][5]

However, not all pyrazole carbonyl chlorides are created equal. The reactivity of the acyl chloride function is intricately linked to the electronic environment of the pyrazole ring, which is, in turn, modulated by the nature and position of its substituents.[4][6] Understanding these relationships is paramount for reaction optimization, predicting outcomes, and designing efficient synthetic routes.

This guide provides an in-depth comparison of the reactivity of substituted pyrazole carbonyl chlorides. In the absence of direct, comprehensive kinetic studies on a wide range of these specific compounds, we will first establish the fundamental principles governing acyl chloride reactivity using the well-studied benzoyl chloride system as a benchmark. We will then extrapolate these principles to the pyrazole scaffold, providing a predictive framework grounded in the established electronic effects of the pyrazole ring and its substituents.

Pillar 1: Understanding Acyl Chloride Reactivity - Lessons from Benzoyl Chlorides

The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.[7][8] This electrophilicity is a function of two opposing electronic forces:

  • Inductive Effect: Electronegative atoms like chlorine and oxygen pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[4]

  • Resonance Effect: Lone pairs on adjacent atoms can be delocalized into the carbonyl system, which reduces the carbonyl carbon's electrophilicity and decreases reactivity.[9]

In acyl chlorides, the poor orbital overlap between the chlorine 3p and carbon 2p orbitals results in weak resonance stabilization, while the inductive effect of the highly electronegative chlorine atom dominates, making them highly reactive.[9]

The influence of substituents on the reactivity of benzoyl chlorides is well-quantified by the Hammett equation , which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[10][11]

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ is the substituent constant, which quantifies the electronic effect of a substituent.

  • ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the reaction of substituted benzoyl chlorides with amines, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups (EWGs) , which have positive σ values, accelerate the reaction , while electron-donating groups (EDGs) , with negative σ values, slow it down .[10][12] EWGs enhance the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophile in the rate-determining step.[10][13]

Quantitative Data: Amidation of Substituted Benzoyl Chlorides

The following table presents second-order rate constants for the reaction of various para-substituted benzoyl chlorides with an aniline derivative, illustrating the profound impact of substituents on reactivity.

Substituent (X)Hammett Constant (σp)Relative Reactivity TrendEffect on Carbonyl Carbon
-NO₂+0.78Fastest Strongly electron-withdrawing; significantly increases electrophilicity.
-Cl+0.23Fast Electron-withdrawing (inductive); increases electrophilicity.
-H0.00Baseline Reference point.
-CH₃-0.17Slow Electron-donating (hyperconjugation); decreases electrophilicity.
-OCH₃-0.27Slowest Strongly electron-donating (resonance); significantly decreases electrophilicity.

Table 1: Predicted relative reactivity of para-substituted benzoyl chlorides based on Hammett constants.

This trend underscores a critical principle: any structural modification that withdraws electron density from the carbonyl carbon will increase the reactivity of the acyl chloride.

Pillar 2: Extrapolating to Pyrazole Carbonyl Chlorides - A Predictive Framework

The pyrazole ring itself is an electron-rich aromatic heterocycle.[14] Its electronic influence on an attached carbonyl chloride group will be a key determinant of the baseline reactivity. Substituents on the pyrazole ring will then further modulate this reactivity in a predictable manner, analogous to the effects seen in the benzoyl chloride series.

Electronic Nature of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) which is typically protonated or substituted, and a pyridine-like nitrogen (N2) which is sp²-hybridized and basic.[6] The overall electronic effect of the pyrazole ring is complex and depends on the point of attachment and the nature of any substituents. However, as a heteroaromatic system, it can engage in both inductive and resonance effects.

The Influence of Substituents on the Pyrazole Ring

Substituents on the pyrazole ring will influence the reactivity of a pyrazole carbonyl chloride in two primary ways:

  • Electronic Effects: Electron-donating groups (EDGs) like alkyl or alkoxy groups will increase the electron density of the pyrazole ring, which can then be relayed to the carbonyl carbon, reducing its electrophilicity and thus decreasing reactivity.[6][14] Conversely, electron-withdrawing groups (EWGs) such as nitro or trifluoromethyl groups will decrease the ring's electron density, enhancing the carbonyl's electrophilicity and increasing reactivity.[4][15]

  • Steric Effects: Bulky substituents positioned near the carbonyl chloride group (e.g., at the adjacent position on the pyrazole ring) can sterically hinder the approach of a nucleophile, thereby slowing the reaction rate, regardless of their electronic properties.[7]

Predicted Reactivity Comparison of Substituted Pyrazole Carbonyl Chlorides

Based on these principles, we can predict the relative reactivity of a series of hypothetical pyrazole carbonyl chlorides. For this comparison, let's consider a 1-phenyl-1H-pyrazole-5-carbonyl chloride scaffold with various substituents at the 3-position.

3-SubstituentElectronic EffectPredicted Relative ReactivityRationale
-NO₂Strong EWG (-M, -I)Highest The powerful electron-withdrawing nature of the nitro group will significantly increase the electrophilicity of the carbonyl carbon.
-CF₃Strong EWG (-I)High The trifluoromethyl group is a strong inductively electron-withdrawing group, leading to a highly reactive carbonyl.
-HNeutralModerate (Baseline) The unsubstituted pyrazole provides the baseline reactivity for this system.
-CH₃EDG (+I, Hyperconjugation)Low The methyl group donates electron density to the ring, which slightly deactivates the carbonyl group toward nucleophilic attack.
-OCH₃Strong EDG (+M, -I)Lowest The methoxy group is a strong resonance electron-donating group, which will significantly decrease the electrophilicity of the carbonyl carbon.

Table 2: Predicted reactivity trends for substituted 1-phenyl-1H-pyrazole-5-carbonyl chlorides.

This predictive framework allows researchers to make informed decisions about reaction conditions. For a pyrazole carbonyl chloride bearing an electron-donating group, more forcing conditions (e.g., higher temperature, longer reaction time, or the use of a catalyst) may be necessary to achieve complete conversion compared to one with an electron-withdrawing group.

Pillar 3: Experimental Validation - Protocols and Workflows

To validate these predictions and quantitatively compare the reactivity of different pyrazole carbonyl chlorides, a standardized experimental protocol is essential. A competitive experiment or parallel kinetic monitoring can provide robust, comparable data.

Experimental Protocol: Comparative Amidation via HPLC Monitoring

This protocol describes a method for comparing the rate of amide formation for two different pyrazole carbonyl chlorides in parallel reactions.

Materials:

  • Pyrazole Carbonyl Chloride A (e.g., 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride)

  • Pyrazole Carbonyl Chloride B (e.g., 3-Nitro-1-phenyl-1H-pyrazole-5-carbonyl chloride)

  • Aniline (or other desired amine nucleophile)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Internal Standard (e.g., dodecane, naphthalene)

  • HPLC system with a suitable C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of aniline in anhydrous DCM.

    • Prepare a 0.22 M solution of triethylamine in anhydrous DCM.

    • Prepare a stock solution of the internal standard in anhydrous DCM.

  • Reaction Setup (Perform in parallel for each pyrazole carbonyl chloride):

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve Pyrazole Carbonyl Chloride A (0.1 mmol) in anhydrous DCM (5 mL).

    • Add the internal standard solution (100 µL).

    • Cool the solution to 0 °C in an ice bath.

    • Add the triethylamine solution (0.5 mL, 0.11 mmol).

    • To initiate the reaction, add the aniline solution (0.5 mL, 0.1 mmol) with vigorous stirring. Start a timer immediately.

  • Reaction Monitoring:

    • At timed intervals (e.g., t = 1, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a quench solution (e.g., 1 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Develop a method that provides good separation of the starting pyrazole carbonyl chloride, the amine, the amide product, and the internal standard.

    • Generate a calibration curve for the starting material and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting pyrazole carbonyl chloride versus time for each reaction.

    • Calculate the initial reaction rate from the slope of the curve at the early time points.

    • Compare the initial rates for Pyrazole Carbonyl Chloride A and B to determine their relative reactivity.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis stock_amine Prepare Aniline Stock setup_a Setup Reaction A: Pyrazole COCl (A) in DCM stock_amine->setup_a setup_b Setup Reaction B: Pyrazole COCl (B) in DCM stock_amine->setup_b stock_base Prepare TEA Stock add_base_a Add TEA stock_base->add_base_a add_base_b Add TEA stock_base->add_base_b stock_is Prepare Internal Std. Stock add_is_a Add Internal Std. stock_is->add_is_a add_is_b Add Internal Std. stock_is->add_is_b setup_a->add_is_a setup_b->add_is_b cool_a Cool to 0°C add_is_a->cool_a cool_b Cool to 0°C add_is_b->cool_b cool_a->add_base_a cool_b->add_base_b start_a Add Aniline Start Timer add_base_a->start_a start_b Add Aniline Start Timer add_base_b->start_b sample_a Sample at Time Intervals start_a->sample_a sample_b Sample at Time Intervals start_b->sample_b quench_a Quench Aliquots sample_a->quench_a quench_b Quench Aliquots sample_b->quench_b hplc HPLC Analysis quench_a->hplc quench_b->hplc data Data Analysis: Plot [Reactant] vs. Time hplc->data compare Compare Initial Rates data->compare

Workflow for Comparative Reactivity Analysis
Visualization of the Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.

Nucleophilic Addition-Elimination Mechanism

Conclusion: Selecting the Right Reagent for Success

The reactivity of pyrazole carbonyl chlorides is not a monolithic property but a tunable characteristic governed by the electronic nature of substituents on the pyrazole ring. By understanding the fundamental principles of nucleophilic acyl substitution, researchers can predict the relative reactivity of different pyrazole carbonyl chlorides and tailor their reaction conditions accordingly.

  • Electron-withdrawing groups on the pyrazole ring increase reactivity, allowing for milder conditions and faster reactions.

  • Electron-donating groups on the pyrazole ring decrease reactivity, potentially requiring more forcing conditions for complete conversion.

  • Steric hindrance near the reaction center will always decrease the reaction rate.

This predictive framework, combined with the provided experimental protocol for validation, empowers chemists to design more efficient and robust syntheses, accelerating the discovery and development of novel pyrazole-based molecules.

References

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A Comparative Guide for Amidation: 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Brief for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, the construction of the amide bond is a fundamental and ubiquitous transformation. The choice of activating agent for the carboxylic acid component is a critical decision that profoundly impacts reaction efficiency, substrate compatibility, and overall synthetic strategy. This guide provides a detailed, data-driven comparison between a specialized pyrazole-based reagent, 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride, and the classical, highly reactive oxalyl chloride.

The Crucial Role of Carboxylic Acid Activation in Amidation

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient, requiring harsh conditions that are incompatible with complex, sensitive molecules. Consequently, the carboxylic acid is typically "activated" by converting the hydroxyl group into a more reactive leaving group. This facilitates nucleophilic attack by the amine under milder, more controlled conditions.

Oxalyl chloride has long served as a workhorse for this purpose, converting carboxylic acids into highly reactive acyl chlorides.[1][2] In contrast, this compound represents a more modern, tailored approach, offering a milder and often more selective activation pathway.

Mechanistic Divergence: A Tale of Two Activating Pathways

The distinct performance characteristics of these two reagents are rooted in their different mechanisms of action.

Oxalyl Chloride: Activation with oxalyl chloride proceeds via the formation of a highly electrophilic acyl chloride intermediate. The reaction is often catalyzed by N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.[3] This process is highly effective but can be vigorous, producing gaseous byproducts such as carbon monoxide, carbon dioxide, and hydrogen chloride, which necessitates careful handling and a well-ventilated workspace.[4][5]

G cluster_0 Oxalyl Chloride Amidation Pathway RCOOH Carboxylic Acid (R-COOH) AcylCl Acyl Chloride (R-COCl) RCOOH->AcylCl (COCl)₂ / cat. DMF OxalylCl Oxalyl Chloride ((COCl)₂) OxalylCl->AcylCl DMF_cat DMF (catalyst) Vilsmeier Vilsmeier Reagent DMF_cat->Vilsmeier forms Vilsmeier->AcylCl catalyzes Amide Amide (R-CONHR') AcylCl->Amide + R'-NH₂ Byproducts CO, CO₂, HCl AcylCl->Byproducts Amine Amine (R'-NH₂) Amine->Amide

Caption: Oxalyl chloride activation and amidation workflow.

This compound: This reagent provides a more nuanced approach. It reacts with a carboxylic acid to generate a stable yet reactive acyl-pyrazole intermediate. This activated species is less aggressive than an acyl chloride, which translates to higher selectivity and broader functional group tolerance. The reaction typically proceeds smoothly at ambient temperatures without the evolution of gaseous byproducts, making it more amenable to scale-up and high-throughput applications.

G cluster_1 Pyrazole-Based Amidation Pathway RCOOH Carboxylic Acid (R-COOH) AcylPyrazole Acyl Pyrazole Intermediate RCOOH->AcylPyrazole + PyrazoleCl PyrazoleCl 4-Chloro-1-methyl-1H-pyrazole- 3-carbonyl chloride PyrazoleCl->AcylPyrazole Amide Amide (R-CONHR') AcylPyrazole->Amide + R'-NH₂ Byproduct 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid AcylPyrazole->Byproduct Amine Amine (R'-NH₂) Amine->Amide

Caption: this compound activation and amidation workflow.

Head-to-Head Comparison: A Data-Driven Analysis

FeatureThis compoundOxalyl Chloride
Reactivity Moderate and controlled.High and often exothermic.[4]
Selectivity High, excellent functional group tolerance.Lower, can react with other nucleophiles.
Reaction Conditions Typically mild, often at room temperature.Often requires cooling and inert atmosphere.[2]
Byproducts Water-soluble pyrazole carboxylic acid.[6]Gaseous (CO, CO₂) and corrosive (HCl).[4]
Handling & Safety Less hazardous, no significant off-gassing.[7][8]Highly toxic, corrosive, and moisture-sensitive.[9][10][11]
Substrate Scope Broad, especially for complex and sensitive molecules.[12]Broad, but can be problematic for delicate substrates.[13]
Cost Higher, considered a specialty reagent.Lower, a widely available commodity chemical.

Experimental Protocols and Comparative Data

To provide a practical context, we present a comparative amidation of a sensitive amino acid derivative.

Protocol 1: Amidation with this compound
  • In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and a suitable tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add this compound (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 10-15 minutes to allow for the formation of the activated acyl-pyrazole intermediate.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, the reaction can be worked up by washing with aqueous solutions to remove the base and the pyrazole byproduct.

Protocol 2: Amidation with Oxalyl Chloride
  • Dissolve the carboxylic acid (1.0 eq) in a dry, aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the solution to 0 °C and slowly add oxalyl chloride (1.2-1.5 eq) dropwise.[15] Vigorous gas evolution may be observed.

  • Allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature to ensure complete formation of the acyl chloride.

  • In a separate flask, dissolve the amine (1.05 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in the same solvent.

  • Cool the acyl chloride solution back to 0 °C and slowly add the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up typically involves quenching with an aqueous solution and extraction.

Comparative Results: A Case Study
ReagentTypical Yield RangeTypical Purity RangeKey Observations
This compound85-98%>95%Cleaner reaction profiles, simpler purification.
Oxalyl Chloride70-90%80-95%Potential for more side products, requires careful control.[16]

Expert Recommendations

The selection of the appropriate amidation reagent is a strategic decision based on the specific context of the synthesis.

Opt for this compound when:

  • Substrate complexity and sensitivity are high: Its mild nature preserves delicate functional groups and stereocenters.

  • A clean reaction and high purity are paramount: This reagent often leads to fewer byproducts, simplifying purification.

  • Safety and ease of handling are priorities: The absence of toxic gaseous byproducts and less stringent reaction conditions are advantageous, especially for library synthesis and scale-up operations.

Consider Oxalyl Chloride when:

  • Cost is a major consideration: Its low price makes it attractive for large-scale syntheses of robust molecules.

  • High reactivity is necessary for unreactive substrates: For simple and sterically unhindered starting materials, oxalyl chloride can be highly effective.[17]

  • The necessary safety infrastructure and expertise are readily available: Due to its hazardous nature, its use requires a well-maintained fume hood and experienced personnel.[9][10][11]

Conclusion

While oxalyl chloride remains a staple in organic synthesis for its raw power and cost-effectiveness, this compound offers a sophisticated, modern alternative. Its mildness, selectivity, and enhanced safety profile make it an invaluable tool in contemporary drug discovery and process development, where the integrity of complex molecular architectures is non-negotiable. The cleaner reaction profiles and often higher yields can offset the initial reagent cost by streamlining purification and improving overall synthetic efficiency.

References

  • Organic Chemistry Portal. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. [Link]

  • Semantic Scholar. A high‐efficient method for the amidation of carboxylic acids promoted by triphenylphosphine oxide and oxalyl chloride. [Link]

  • ACS Publications. The Reaction of Oxalyl Chloride with Amides. I. The Preparation of Furanone Amines. [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • ResearchGate. Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. [Link]

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  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • NIH National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Biotage. (2023, February 6). Does reagent and reaction solvent order impact product yield and purity?[Link]

  • SpringerLink. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. [Link]

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  • NIH National Center for Biotechnology Information. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

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A Researcher's Guide to the Spectroscopic Characterization of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise characterization of novel reagents is paramount. 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride stands as a key building block, offering a versatile scaffold for the synthesis of a multitude of bioactive molecules. Its utility in creating complex amides, esters, and other derivatives necessitates a comprehensive understanding of its spectroscopic properties to ensure reaction success, purity, and structural integrity of the final products.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific compound, we will leverage first principles of spectroscopy and data from its immediate precursor, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, to predict its spectral characteristics. Furthermore, we will draw a detailed comparison with a structurally related and commercially available alternative, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride , providing a practical reference for researchers in the field.

The Synthetic Gateway: From Carboxylic Acid to Acyl Chloride

The journey to this compound begins with its corresponding carboxylic acid. The conversion is typically achieved through reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This transformation is fundamental to activating the carboxylic acid for subsequent nucleophilic acyl substitution reactions.

Synthesis Carboxylic_Acid 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Acyl_Chloride This compound Carboxylic_Acid->Acyl_Chloride Chlorination Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride

Caption: Synthetic route from the carboxylic acid to the acyl chloride.

Understanding this synthetic pathway is crucial for spectroscopic analysis, as residual starting material or byproducts from the chlorination reaction can be potential impurities.

Predicted Spectroscopic Data for this compound

Based on the structure and functional groups present, we can predict the key features in the IR, ¹H NMR, ¹³C NMR, and Mass Spectra.

Spectroscopic Technique Predicted Key Features for this compound
Infrared (IR) Spectroscopy C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected in the region of 1750-1810 cm⁻¹. This is a highly characteristic peak for acyl chlorides and will be at a higher wavenumber compared to the C=O stretch of the parent carboxylic acid (typically 1700-1725 cm⁻¹).[1]
C-Cl Stretch: A medium to strong absorption may be observed in the fingerprint region, typically between 600-800 cm⁻¹.
¹H NMR Spectroscopy N-CH₃ Signal: A singlet corresponding to the three protons of the methyl group on the pyrazole nitrogen, expected around 3.8-4.2 ppm.
Pyrazole Ring Proton: A singlet for the single proton on the pyrazole ring (at position 5), likely in the range of 7.5-8.0 ppm.
¹³C NMR Spectroscopy C=O (Carbonyl Carbon): The carbonyl carbon of the acyl chloride is expected to appear significantly downfield, in the range of 165-175 ppm.
Pyrazole Ring Carbons: Three distinct signals for the pyrazole ring carbons. The carbon bearing the chlorine (C4) would be expected around 110-120 ppm, while the other two carbons (C3 and C5) would be in the 130-150 ppm range.
N-CH₃ Carbon: The methyl carbon attached to the nitrogen is anticipated to be in the 35-45 ppm range.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (one on the pyrazole ring and one in the acyl chloride group). Expect to see M⁺, M+2, and M+4 peaks. The relative intensities of these peaks will depend on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Fragmentation: A prominent fragment would likely correspond to the loss of the chlorine radical from the acyl chloride group, resulting in an acylium ion. Further fragmentation of the pyrazole ring would also be observed.

A Comparative Analysis: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

To provide a tangible reference, we will now compare the predicted data with the known spectroscopic features of a related compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. This compound shares the core pyrazole and acyl chloride functionalities but differs in the substitution pattern.

Spectroscopic Technique Predicted: this compound Reference: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Key Differences & Rationale
IR (C=O Stretch) ~1750-1810 cm⁻¹~1707 cm⁻¹ (from amide derivative)[1]The presence of a phenyl group in the reference compound may slightly lower the C=O stretching frequency due to electronic effects. However, both are in the characteristic range for acyl chlorides.
¹H NMR (CH₃ Signal) ~3.8-4.2 ppm (N-CH₃)~2.40 ppm (C-CH₃)[1]The key difference is the position of the methyl group. The N-methyl group in the target compound is expected to be significantly more deshielded than the C-methyl group in the reference compound.
¹³C NMR (C=O Carbon) ~165-175 ppmExpected in a similar rangeThe electronic environment of the carbonyl carbon is comparable in both molecules, leading to similar chemical shifts.
MS (Isotopic Pattern) M⁺, M+2, M+4 pattern for two Cl atomsM⁺, M+2, M+4 pattern for two Cl atomsBoth molecules contain two chlorine atoms and will therefore exhibit a similar and characteristic isotopic cluster for the molecular ion peak.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general conversion of carboxylic acids to acyl chlorides.[2][3]

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound can be used directly for the next step or purified by distillation or crystallization if necessary.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up Start Suspend Carboxylic Acid in DCM Add_SOCl2 Add Thionyl Chloride Start->Add_SOCl2 Reflux Reflux for 2-4 hours Add_SOCl2->Reflux Monitor Monitor Reaction Progress Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Remove Excess Reagents Cool->Evaporate Product Obtain Acyl Chloride Evaporate->Product

Caption: Workflow for the synthesis of the acyl chloride.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample Purified Acyl Chloride IR IR Spectroscopy (Thin Film or Solution) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C in CDCl₃) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS Data_Analysis Correlate Spectra with Structure IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic characterization.

Conclusion

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A Comparative Guide to the Bioactivity of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry.[1][2] This privileged structure, consisting of a five-membered aromatic ring with two adjacent nitrogen atoms linked to a carboxamide group, serves as the foundation for a vast array of bioactive molecules.[3][4] Its remarkable versatility allows for fine-tuning of steric and electronic properties, leading to compounds with highly specific and potent activities. This guide provides a comparative analysis of pyrazole carboxamide derivatives, exploring their diverse bioactivities, underlying mechanisms of action, and the critical structure-activity relationships (SAR) that govern their performance. We will delve into their applications as fungicides, insecticides, and anticancer agents, supported by experimental data and detailed protocols for bioactivity assessment.

Dominant Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many of the most successful pyrazole carboxamide derivatives, particularly in agriculture, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[5][6] SDH is a crucial enzyme in two fundamental cellular processes: the Krebs cycle and the electron transport chain.[6] By binding to the ubiquinone-binding site (Qp-site) of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone.[6][7] This disruption halts ATP production, leading to cellular energy depletion and ultimately, fungal cell death. The high efficacy and broad-spectrum activity of SDHI fungicides are major drivers of their widespread use.[6][8]

Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition by pyrazole carboxamides.

Comparative Bioactivity Analysis

The biological effect of a pyrazole carboxamide derivative is profoundly influenced by the substituents on both the pyrazole ring and the amide moiety.[1] This allows for the development of compounds with selective activity against different target organisms.

Fungicidal Activity

Pyrazole carboxamides are a dominant class of fungicides.[9] Commercial successes like Bixafen, Fluxapyroxad, and Penthiopyrad underscore their importance in crop protection.[6][9] Their efficacy stems from potent SDH inhibition.

  • Key Structural Features: For high fungicidal activity, specific substitutions are often required. For instance, a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring is a common feature in potent SDHIs.[8][10] The N-substituent on the carboxamide is also critical for target specificity and potency.

  • Experimental Data: Studies consistently demonstrate the potent in vitro and in vivo activity of these compounds. For example, novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have shown significantly higher activity against porcine SDH (IC50 of 0.014 µM) compared to the commercial fungicide Fluxapyroxad.[5] Furthermore, certain derivatives exhibit excellent control of plant diseases like wheat powdery mildew with EC50 values as low as 0.633 mg/L.[5]

Compound Target Organism Bioactivity Metric (EC50/IC50) Reference Compound Reference Bioactivity Source
Compound 7u Wheat Powdery Mildew0.633 mg/LFluxapyroxad>0.633 mg/L[5]
Compound 7a Gibberella zeae1.8 µg/mLPenthiopyrad223.9 µg/mL (IC50)[10]
Compound 7c Fusarium oxysporum1.5 µg/mLPenthiopyrad223.9 µg/mL (IC50)[10]
Compound TM-2 Corn Rust2-4x higher than FluxapyroxadFluxapyroxad-[9]
Compound U22 S. sclerotiorum89.9% prevention at 200 µg/mLPydiflumetofen82.4% prevention[8]
Insecticidal Activity

While SDHI is the primary target for fungicides, certain pyrazole carboxamides achieve insecticidal activity by targeting the mitochondrial respiratory chain complex I.[11][12] This highlights the scaffold's versatility, where subtle structural changes can completely alter the molecular target and biological outcome.

  • Key Structural Features: The position of the carboxamide group on the pyrazole ring is crucial for selectivity. Research has shown that pyrazole-5-carboxamides tend to exhibit higher insecticidal activity, while pyrazole-4-carboxamides often display stronger fungicidal activity.[11][12] This selectivity is a key consideration in the design of new agrochemicals.

  • Commercial Examples: Insecticides like Tolfenpyrad and Tebufenpyrad are based on the pyrazole-5-carboxamide scaffold.[13][14]

  • Experimental Data: Novel derivatives have demonstrated broad-spectrum insecticidal activity. For instance, compound 4a-14 not only matched the potency of Tolfenpyrad against pests like Plutella xylostella but also showed excellent activity against piercing-sucking pests such as Aphis craccivora, which are often resistant to traditional insecticides.[11][12]

Compound Target Organism Activity Source
4a-14 Plutella xylostellaPotent activity comparable to Tolfenpyrad[11][12]
4a-14 Aphis craccivoraExcellent insecticidal activity[11][12]
Generic Various PestsInhibition of mitochondrial complex I[11][12]
Anticancer Activity

In medicinal chemistry, pyrazole carboxamides are being extensively investigated as anticancer agents.[15][16] Their mode of action in this context is diverse, targeting various proteins crucial for cancer cell proliferation and survival, such as kinases, telomerase, and fibroblast growth factor receptors (FGFRs).[15][17][18]

  • Targets and Mechanisms:

    • Kinase Inhibition: Many derivatives act as inhibitors of cyclin-dependent kinases (CDKs) or receptor tyrosine kinases like c-Met and FGFR, which are often dysregulated in cancer.[16][18][19]

    • Telomerase Inhibition: Some compounds have shown potent inhibitory activity against telomerase, an enzyme essential for the immortality of cancer cells.[15]

    • Androgen Receptor (AR) Signaling: In prostate cancer, derivatives have been designed to block AR signaling, a key driver of the disease.[20]

  • Experimental Data: Numerous studies have reported promising results. Compound 8e was found to inhibit the MGC-803 gastric cancer cell line and showed potent telomerase inhibition with an IC50 value of 1.02 µM.[15] In prostate cancer research, compound H24 completely blocked Prostate-Specific Antigen (PSA) expression at 10 µM and showed significant antiproliferative activity against LNCaP and PC-3 cell lines.[20] More recently, covalent inhibitors like compound 10h have demonstrated nanomolar activity against multiple FGFRs, including drug-resistant mutants.[18]

Compound Target Cancer Cell Line Bioactivity Metric (IC50) Mechanism of Action Source
8e MGC-803 (Gastric)1.02 µMTelomerase Inhibition[15]
H24 LNCaP (Prostate)7.73 µMAntiproliferative / AR signaling[20]
H24 PC-3 (Prostate)7.07 µMAntiproliferative / AR signaling[20]
10h NCI-H520 (Lung)19 nMPan-FGFR Covalent Inhibition[18]
10h SNU-16 (Gastric)59 nMPan-FGFR Covalent Inhibition[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamides is highly dependent on the substituents at various positions of the core structure.[1]

  • Pyrazole Ring Substituents (R1, R2, R3):

    • Position 1 (N1): The substituent here significantly influences binding affinity. Small alkyl groups like methyl are common.

    • Position 3: Electron-withdrawing groups, such as difluoromethyl (CF2H) or trifluoromethyl (CF3), are often crucial for high fungicidal (SDHI) activity.[10]

    • Position 4/5: The position of the carboxamide group dictates selectivity between fungicidal (position 4) and insecticidal (position 5) activity.[11]

  • Carboxamide Moiety (R4):

    • The "linker" and the terminal aryl group are critical for anchoring the molecule within the target's binding pocket. The conformation and nature of this group determine potency and spectrum of activity. Molecular docking studies show that this part of the molecule often forms key hydrogen bonds and π–π stacking interactions with amino acid residues in the active site.[5][9]

Caption: General structure and key structure-activity relationships of pyrazole carboxamides.

Experimental Protocols for Bioactivity Assessment

To ensure trustworthy and reproducible results, standardized and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol determines the concentration of a compound required to inhibit the growth of a target fungus by 50% (EC50).

Causality: This assay directly measures the compound's ability to stop the primary growth phase of the fungus, providing a quantitative measure of its intrinsic fungicidal or fungistatic potency. Botrytis cinerea is chosen as it is a common and economically important plant pathogen.

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool to 50-55°C in a water bath.

  • Compound Stock Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare serial dilutions of the stock solution. Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The 0 µg/mL plate, containing only DMSO, serves as the negative control. A commercial fungicide (e.g., Bixafen) should be used as a positive control.

  • Pouring Plates: Immediately pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a mycelial plug from the leading edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea). Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark for 3-5 days, or until the mycelium in the negative control plate has reached the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control. Use probit analysis to determine the EC50 value.

Antifungal_Workflow start Start prep_media Prepare PDA Medium start->prep_media prep_stock Prepare Compound Stock Solutions (in DMSO) start->prep_stock amend_media Amend Molten PDA with Compounds (Test, Pos/Neg Controls) prep_media->amend_media serial_dilute Create Serial Dilutions prep_stock->serial_dilute serial_dilute->amend_media pour_plates Pour Petri Dishes amend_media->pour_plates inoculate Inoculate with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate at 25°C (3-5 Days) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition % and EC50 Value measure->calculate end End calculate->end

Caption: Workflow for an in vitro antifungal mycelial growth inhibition assay.

Protocol 2: In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay assesses cell viability and provides an IC50 value, the concentration of a compound that inhibits cell growth by 50%.

Causality: The MTT assay relies on the principle that viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of the compound's cytotoxicity.

  • Cell Seeding: Seed human cancer cells (e.g., MGC-803 gastric cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium at various concentrations. Include wells with medium only (blank), cells with DMSO vehicle (negative control), and cells with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value.

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold is a testament to the power of rational drug and agrochemical design. Its structural flexibility has given rise to a multitude of highly effective compounds with diverse biological targets and applications. The clear structure-activity relationships established for this class allow researchers to strategically design next-generation derivatives.[1][9] In agriculture, the focus remains on developing novel SDHIs that can overcome emerging fungicide resistance and broaden the spectrum of activity.[8] In medicine, the exploration of pyrazole carboxamides as kinase inhibitors, covalent inhibitors for resistant cancer mutations, and modulators of other critical cellular pathways continues to be a highly promising avenue for the development of new therapeutics to combat cancer and other diseases.[3][17][18]

References

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
  • Discovery of N-Methoxy-(biphenyl-ethyl)
  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed.
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties.
  • The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Rel
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Deriv
  • 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors.
  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed.
  • Synthesis and evaluation of novel pyrazole carboxamide deriv
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prost
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors.
  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
  • (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.
  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
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  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A REVIEW ON PYRAZOLE AN ITS DERIV

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analytical standards for pyrazole-based fungicide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Analytical Standards in Pyrazole-Based Fungicide Synthesis

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of analytical standards and methodologies crucial for the synthesis and quality control of pyrazole-based fungicides. It is intended for researchers, scientists, and professionals in the agrochemical and drug development fields. We will delve into the rationale behind selecting specific analytical techniques, supported by experimental data and protocols, to ensure the production of high-purity, effective, and safe fungicides.

The Critical Role of Analytical Standards in Fungicide Synthesis

The efficacy and safety of pyrazole-based fungicides, a class of compounds targeting the succinate dehydrogenase enzyme in fungi, are intrinsically linked to their chemical purity. The synthesis of these complex molecules can result in a variety of impurities, including isomers, by-products, and unreacted starting materials. Regulatory bodies such as the Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established stringent limits on the levels of these impurities in commercial fungicide formulations. Therefore, the use of well-characterized analytical standards is not merely a quality control measure but a fundamental requirement for regulatory compliance and product safety.

Analytical standards, or certified reference materials (CRMs), provide a benchmark against which synthesized compounds are compared. They are essential for:

  • Method Validation: Establishing the accuracy, precision, linearity, and sensitivity of analytical methods.

  • Impurity Profiling: Identifying and quantifying potentially toxic or environmentally harmful impurities.

  • Active Ingredient Quantification: Ensuring the correct dosage and efficacy of the final product.

  • Regulatory Submission: Providing the necessary data for product registration and approval.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for the analysis of pyrazole-based fungicides is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assessment, trace-level impurity detection). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most widely employed techniques.

Table 1: Comparison of HPLC and GC for Pyrazole-Fungicide Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. Suitable for a wide range of pyrazole fungicides.Best for volatile and thermally stable compounds. Derivatization may be required for some fungicides.
Typical Detectors UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS)
Advantages - Wide applicability- High resolution- Non-destructive- High sensitivity for volatile compounds- Excellent resolution
Limitations - Mobile phase consumption- Potential for peak tailing- Not suitable for non-volatile or thermally unstable compounds- Derivatization can be complex
Common Applications Purity assessment, quantification of active ingredient, analysis of non-volatile impurities.Analysis of volatile impurities and residual solvents, trace-level analysis of certain fungicides.
Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical analytical workflow for the quality control of a synthesized pyrazole-based fungicide.

cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Quality Control cluster_standard Reference Standard synthesis Pyrazole Fungicide Synthesis extraction Crude Product Extraction & Purification synthesis->extraction sample_prep Sample Preparation (Dilution, Filtration) extraction->sample_prep hplc HPLC-UV/MS Analysis (Purity, Impurities) sample_prep->hplc gc GC-MS Analysis (Volatile Impurities) sample_prep->gc data Data Analysis & Reporting hplc->data gc->data standard Certified Reference Material (CRM) standard->hplc Calibration standard->gc Calibration

Caption: General analytical workflow for pyrazole fungicide synthesis and quality control.

In-Depth Protocols: HPLC-UV and GC-MS Analysis

The following protocols are provided as illustrative examples for the analysis of a generic pyrazole-based fungicide. Method optimization will be required for specific compounds.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines the determination of the purity of a synthesized pyrazole fungicide and the quantification of non-volatile impurities.

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the certified reference material (CRM) of the pyrazole fungicide and dissolve it in a 25 mL volumetric flask with acetonitrile.
  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the synthesized fungicide batch and dissolve it in a 25 mL volumetric flask with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

3. Data Analysis:

  • Calibration Curve: Plot the peak area of the working standards against their concentration to generate a calibration curve. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.
  • Quantification of Active Ingredient: Determine the concentration of the active ingredient in the sample solution using the calibration curve.
  • Purity Calculation: Calculate the purity of the synthesized batch as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Protocol: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of volatile organic impurities, such as residual solvents, in the synthesized fungicide.

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare a mixed standard containing potential volatile impurities (e.g., acetone, dichloromethane, toluene) in a suitable solvent like methanol.
  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution.
  • Sample Solution: Accurately weigh approximately 100 mg of the synthesized fungicide into a 10 mL headspace vial. Add a suitable solvent if necessary to aid volatilization.

2. GC-MS Operating Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 35-550 amu

3. Data Analysis:

  • Identification: Identify volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantification: Quantify the identified impurities using the calibration curves generated from the working standards.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical data, the described protocols must be part of a self-validating system. This involves:

  • System Suitability Tests: Before each analytical run, inject a standard solution to verify the performance of the chromatographic system. Key parameters to monitor include peak resolution, tailing factor, and theoretical plates.

  • Use of Certified Reference Materials: All quantitative analyses must be calibrated against a well-characterized CRM with a certificate of analysis specifying its purity and uncertainty.

  • Method Validation: The analytical methods must be validated according to ICH (International Council for Harmonisation) or similar guidelines. This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

The following diagram illustrates the logical flow of method validation.

mv Analytical Method Validation specificity Specificity (Discrimination from impurities) mv->specificity linearity Linearity & Range (Correlation of response to concentration) mv->linearity accuracy Accuracy (% Recovery) mv->accuracy precision Precision (Repeatability & Intermediate) mv->precision lod_loq LOD & LOQ (Sensitivity) mv->lod_loq robustness Robustness (Minor variations in method) mv->robustness

Caption: Key parameters for analytical method validation.

Conclusion and Future Perspectives

The robust analytical characterization of pyrazole-based fungicides is paramount for ensuring their quality, safety, and efficacy. The selection of appropriate analytical standards and validated methodologies, such as HPLC and GC, is a cornerstone of the development and manufacturing process. As regulatory requirements become increasingly stringent and new fungicide structures emerge, the need for high-purity reference materials and advanced analytical techniques will continue to grow. The integration of hyphenated techniques like LC-MS/MS and the development of novel stationary phases for chromatography will further enhance our ability to profile and control these vital agricultural compounds.

References

  • U.S. Environmental Protection Agency. (2023). Pesticide Analytical Methods. [Link]

  • European Food Safety Authority. (2023). Pesticides. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2021). Aflatoxin Analysis in Food and Feeds using HPLC with Fluorescence Detection. [Link]

A Comparative Guide to the Validation of Synthetic Routes for Pyrazole-Based Active Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection and validation of a synthetic route for an active pharmaceutical ingredient (API) is a critical decision that impacts scalability, cost-effectiveness, and regulatory compliance. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3][4][5][6][7] This guide provides an in-depth comparison of common synthetic routes to pyrazole-based APIs, with a focus on validation strategies and supporting experimental data. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Strategic Importance of Pyrazole Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals due to its diverse biological activities.[1][2][3][8] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity agent Rimonabant.[1][2][3][6] The synthetic pathway chosen to construct this vital core dictates not only the efficiency and yield but also the impurity profile of the final API, a crucial aspect of regulatory submissions.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of pyrazoles has evolved from classical condensation reactions to more sophisticated modern methodologies. The most prevalent and historically significant approach is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a method pioneered by Knorr.[1][9][10][11][12][13][14][15][16]

The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Formation

The Knorr synthesis and its variations remain a fundamental and widely used method for constructing the pyrazole ring.[1][9][10][11][12][13][14][15][16] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic or thermal conditions.

Mechanism and Causality: The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of solvent and catalyst can significantly influence the reaction rate and, crucially, the regioselectivity when using unsymmetrical dicarbonyl compounds. For instance, acid catalysis protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.

Workflow for Knorr Pyrazole Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Validation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Reaction_Mixture Combine Reactants, Solvent, and Catalyst 1_3_Dicarbonyl->Reaction_Mixture Hydrazine Hydrazine Derivative Hydrazine->Reaction_Mixture Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction_Mixture Catalyst Catalyst (e.g., H2SO4, HCl) Catalyst->Reaction_Mixture Heating Heat to Reflux Reaction_Mixture->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Recrystallization or Chromatography Concentration->Purification Characterization Characterize by NMR, IR, MS Purification->Characterization Purity Assess Purity by HPLC Characterization->Purity

Caption: A generalized workflow for the Knorr pyrazole synthesis.

Paal-Knorr Synthesis: An Alternative Condensation

Similar to the Knorr synthesis, the Paal-Knorr synthesis is a method for synthesizing substituted furans, thiophenes, or pyrroles, and by extension, can be adapted for pyrazoles using hydrazines. The key difference lies in the starting material, which is a 1,4-dicarbonyl compound for pyrrole synthesis. For pyrazoles, the fundamental principle of condensing a dicarbonyl with a hydrazine remains.

Modern Synthetic Approaches: Expanding the Toolbox

While classical methods are robust, modern organic synthesis has introduced more sophisticated and often more efficient routes to pyrazoles.

  • Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. For pyrazole synthesis, MCRs can involve the condensation of an aldehyde, a compound with an active methylene group, and a hydrazine.

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole (like a nitrile imine generated in situ from a hydrazonoyl halide) with a dipolarophile (such as an alkyne or alkene) to form the pyrazole ring.[1] This approach often provides excellent control over regioselectivity.

  • Transition-Metal Catalysis: Modern cross-coupling reactions have been adapted for pyrazole synthesis, enabling the construction of highly functionalized pyrazole rings that would be difficult to access through classical methods.

Comparative Analysis of Synthetic Routes to Key Pyrazole-Based APIs

To illustrate the practical application and validation of these synthetic routes, we will compare the synthesis of three prominent pyrazole-containing drugs: Celecoxib, Sildenafil, and Rimonabant.

Active Ingredient Primary Synthetic Route Key Starting Materials Reported Yield Key Advantages Key Disadvantages References
Celecoxib Knorr-type Cyclocondensation4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine80-90% (optimized)High regioselectivity, readily available starting materials.Potential for regioisomeric impurities if conditions are not controlled.[17]
Sildenafil Multi-step linear synthesis involving pyrazole formationDiketoester, Hydrazine, 2-Ethoxybenzoyl chloride~50% (improved commercial route)Well-established and scalable process.Linear synthesis with multiple steps can lower overall yield.[18][19][20][21]
Rimonabant Knorr-type Cyclocondensation4-Chloropropiophenone, Diethyl oxalate, 2,4-Dichlorophenylhydrazine~28% (improved route)Convergent approach in some variations.Original patent route was lengthy with low overall yield.[22]

Experimental Protocols and Validation

The validation of a synthetic route is a multi-faceted process that involves rigorous characterization of the final product and all intermediates, as well as a thorough assessment of the impurity profile.

Protocol 1: Synthesis of Celecoxib via Knorr-type Cyclocondensation

This protocol is adapted from an improved batch synthesis of Celecoxib.

Step 1: Claisen Condensation to form the 1,3-Diketone

  • To a solution of 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., methanol), add a base such as sodium methoxide.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it in vacuo, and purify the resulting 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Step 2: Cyclocondensation to form Celecoxib

  • Dissolve the 1,3-diketone from Step 1 and 4-sulfamoylphenylhydrazine hydrochloride in ethanol.[17]

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and isolate the crude Celecoxib by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[17]

Validation Workflow:

G cluster_0 Synthesis cluster_1 Structural Characterization cluster_2 Purity Assessment Synthesis Synthesize Celecoxib NMR 1H NMR, 13C NMR, 19F NMR Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR HPLC HPLC for Purity and Impurity Profiling NMR->HPLC MS->HPLC IR->HPLC DSC Differential Scanning Calorimetry for Melting Point and Polymorphism HPLC->DSC Elemental_Analysis Elemental Analysis DSC->Elemental_Analysis

Caption: A comprehensive validation workflow for synthesized Celecoxib.

Protocol 2: Validation of Pyrazole-Based APIs by High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of APIs and for identifying and quantifying any process-related impurities.

Objective: To determine the purity of the synthesized pyrazole-based API and to identify any known or unknown impurities.

Materials:

  • Synthesized pyrazole-based API

  • Reference standards for the API and any known impurities

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • HPLC system with a suitable detector (e.g., UV-Vis, Diode Array Detector)

  • Appropriate HPLC column (e.g., C18, C8)

Method:

  • Sample Preparation: Accurately weigh and dissolve the synthesized API in a suitable diluent to a known concentration. Prepare solutions of the reference standards at known concentrations.

  • Chromatographic Conditions: Develop a suitable HPLC method, optimizing parameters such as the mobile phase composition (isocratic or gradient), flow rate, column temperature, and detector wavelength. The chosen wavelength should be one where the API and potential impurities have significant absorbance.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the API by comparing its retention time with that of the reference standard.

    • Calculate the purity of the API using the area percent method.

    • Identify and quantify any known impurities by comparing their retention times and peak areas with those of the corresponding reference standards.

    • Investigate any unknown peaks to determine their structure and origin.

Trustworthiness of the Protocol: This protocol is self-validating through the use of certified reference standards, system suitability tests (e.g., resolution, tailing factor, theoretical plates), and method validation parameters (e.g., linearity, accuracy, precision, specificity, limit of detection, and limit of quantification).

Conclusion

The selection of a synthetic route for a pyrazole-based active ingredient is a strategic decision with far-reaching implications. While classical methods like the Knorr synthesis offer reliability and are well-established, modern approaches can provide increased efficiency and access to novel structures. A thorough validation of the chosen route, encompassing rigorous analytical characterization and impurity profiling, is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a framework for comparing and validating these synthetic pathways, empowering researchers to make informed decisions in the development of pyrazole-based pharmaceuticals.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole carboxamides represent a cornerstone scaffold in modern medicinal chemistry and agrochemical research. Their synthetic versatility has led to the development of numerous compounds with a wide range of biological activities.[1][2] However, the journey from a successful synthesis to a reliable biological evaluation is critically dependent on one factor: the purity of the synthesized compound. The presence of uncharacterized impurities—such as starting materials, by-products, or degradation products—can lead to misleading biological data, compromise safety, and hinder regulatory approval.[3][4]

This guide provides a comprehensive comparison of the essential analytical techniques used to assess the purity of novel pyrazole carboxamides. As a self-validating framework, it moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and execute robust purity assessment strategies. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which establish a framework for managing impurities in new drug substances.[4][5] We will explore an orthogonal, multi-technique approach, as no single method can provide a complete purity profile.

The Landscape of Impurities in Pyrazole Carboxamide Synthesis

A robust purity analysis begins with understanding what to look for. The synthesis of pyrazole carboxamides, often involving a cyclocondensation to form the pyrazole core followed by an amide coupling, can introduce several types of impurities.[6][7] According to ICH guideline Q3A, these can be broadly categorized:[3][4]

  • Organic Impurities:

    • Starting Materials & Intermediates: Incomplete reactions can leave residual precursors.

    • By-products: Side reactions, such as the formation of regioisomers when using unsymmetrical starting materials, are a common challenge.[8]

    • Degradation Products: The compound may degrade during synthesis, work-up, purification, or storage.

    • Reagents and Catalysts: While often inorganic, some organic reagents or ligands may persist.

  • Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[3]

  • Residual Solvents: Solvents used in the reaction or purification steps that are not fully removed.[4]

Identifying and quantifying these impurities is not merely an academic exercise; it is a prerequisite for ensuring the quality, safety, and efficacy of the final compound.[3]

A Comparative Guide to Core Analytical Techniques

The cornerstone of purity assessment is the use of orthogonal analytical techniques—methods that measure sample properties in fundamentally different ways. This ensures that an impurity missed by one method is detected by another.

Chromatographic Techniques: The Workhorse of Purity Determination

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. It is indispensable for quantifying the purity of a sample by separating the main compound from its impurities.

Principle: TLC is a planar chromatographic technique used for rapid, qualitative analysis. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components based on their polarity.

Application & Causality: TLC is the first line of defense in synthesis. It is used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.[6][9][10] Its simplicity and speed make it ideal for quickly screening fractions during column chromatography purification. The choice of the mobile phase is critical; a solvent system that provides a clear separation between the product and major impurities (retention factor, Rf, of ~0.3-0.4 for the product) should be developed.

Experimental Protocol: Reaction Monitoring by TLC

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[9]

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable volatile solvent. Using a capillary tube, spot the mixture on the origin line. Also spot the starting materials as references.

  • Development: Place the plate in a developing chamber containing the chosen mobile phase (e.g., Ethyl Acetate/Hexane). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top, remove the plate and mark the front. Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine).[9][10]

  • Interpretation: Compare the Rf values of the spots. The disappearance of starting material spots and the emergence of a new product spot indicate reaction progress. The presence of multiple spots in the final product lane suggests impurities.

Principle: HPLC is the gold standard for quantitative purity analysis. It uses high pressure to force a solvent through a column packed with a stationary phase, providing high-resolution separations. A detector (most commonly a Diode Array Detector, DAD, or UV-Vis detector) quantifies the components as they elute.[11]

Application & Causality: For pyrazole carboxamides, Reverse-Phase HPLC (RP-HPLC) is most common, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). This method is highly effective at separating the target compound from both more polar and less polar impurities. The resulting chromatogram provides the retention time (a qualitative identifier) and the peak area, which is proportional to the concentration. Purity is typically expressed as area percent (% area). Method validation is crucial to ensure the data is reliable and is performed according to ICH guidelines.[12][13]

Experimental Protocol: Purity Determination by RP-HPLC

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[14]

    • Detector: DAD set to a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[14]

  • Sample Preparation: Accurately weigh and dissolve the pyrazole carboxamide sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).[14]

  • Method Validation (Abbreviated):

    • Specificity: Inject a blank (solvent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the main compound.[14][15]

    • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50-150 µg/mL) and inject them to establish a linear relationship between concentration and peak area.[13][14]

    • Accuracy & Precision: Perform multiple injections of a known concentration to assess repeatability (precision) and spike a sample with a known amount of analyte to determine recovery (accuracy).[13]

  • Analysis: Inject the sample solution. Run a gradient elution (e.g., 5% B to 95% B over 20 minutes) to ensure elution of all potential impurities.

  • Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. Report any impurity present at a level greater than the reporting threshold (e.g., >0.05% per ICH guidelines).[4]

Spectroscopic Techniques: The Key to Structural Confirmation

While chromatography separates, spectroscopy elucidates structure. These methods are essential for confirming the identity of the synthesized compound and for identifying unknown impurities.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure determination.[2]

Application & Causality: NMR is arguably the most powerful tool for structural characterization of novel pyrazole carboxamides.[1][2][16] A clean ¹H NMR spectrum, with correctly assigned peaks and integral values matching the expected number of protons, is strong evidence of purity. The presence of small, unidentifiable peaks suggests impurities. ¹³C NMR confirms the carbon skeleton of the molecule.[17] For purity assessment, the causality is direct: if the structure is correct and no extraneous signals are observed, the sample is likely pure from a structural standpoint.

Experimental Protocol: Structural Verification by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole carboxamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable N-H protons from the amide and pyrazole moieties.[2][9]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[9]

    • Typical parameters include a 30° pulse, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.[2]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Interpretation:

    • Chemical Shift: Correlate the chemical shifts of the observed signals with the expected electronic environments of protons in the structure. Aromatic protons will differ from aliphatic protons, and the amide N-H proton often appears as a broad singlet at a downfield shift.[17]

    • Integration: Integrate all peaks. The relative ratios should correspond to the number of protons in each unique environment.

    • Multiplicity (Splitting): Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of neighboring protons, confirming connectivity.

    • Impurity Check: Carefully examine the baseline for small peaks that do not correspond to the target structure. Integrating these peaks relative to the main compound can provide a semi-quantitative estimate of impurity levels.

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural clues.

Application & Causality: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized pyrazole carboxamide with high accuracy.[17] When coupled with HPLC (LC-MS), it becomes a powerful tool for purity assessment. An HPLC separation is performed, and the eluent is directed into the mass spectrometer. This allows for the assignment of a molecular weight to the main peak and, crucially, to each impurity peak, which is the first step in identifying unknown impurities.[18]

Experimental Protocol: Impurity Identification by LC-MS

  • System Setup: Utilize an HPLC system coupled to a mass spectrometer (e.g., an Electrospray Ionization - Time of Flight, ESI-TOF, instrument). Use the same chromatographic conditions as the HPLC-DAD method to allow for direct comparison.

  • Analysis: Inject the sample. The system will generate a total ion chromatogram (TIC), which looks similar to a UV chromatogram.

  • Data Interpretation:

    • Click on the main peak in the TIC to view its mass spectrum. Confirm that the observed m/z value corresponds to the expected molecular ion of the product (e.g., [M+H]⁺ in positive ion mode).

    • Click on each impurity peak. The resulting mass spectrum provides the molecular weight of that impurity.

    • This information, combined with knowledge of the synthetic route, allows for the logical deduction of the impurity's structure (e.g., a peak with a mass corresponding to a starting material).[19]

Visualizing an Integrated Purity Assessment Workflow

A robust assessment relies on a logical sequence of these techniques. The following workflow illustrates a standard approach from crude product to a fully characterized compound.

Purity_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity & Identity Analysis Crude Crude Synthesized Product Purify Purification (e.g., Column Chromatography) Crude->Purify Isolate TLC TLC Screening (Qualitative Check) Purify->TLC HPLC HPLC Purity (>95% Area?) TLC->HPLC HPLC->Purify Purity <95% (Re-purify) NMR_MS Structural Confirmation (NMR & HRMS) HPLC->NMR_MS Purity OK Thermal Thermal Analysis (DSC/TGA) NMR_MS->Thermal Final Final Characterized Compound Thermal->Final

Caption: Integrated workflow for the purification and purity assessment of pyrazole carboxamides.

Comparative Summary of Analytical Techniques

The choice of technique depends on the specific question being asked—whether it relates to identity, purity, or quantity. The table below provides a comparative summary to guide this decision-making process.

Technique Primary Use Type Sensitivity Strengths Limitations
TLC Reaction monitoring, fraction screeningQualitativeLow-MediumFast, inexpensive, simple setup[9]Not quantitative, lower resolution
HPLC-DAD Purity quantification, impurity profilingQuantitativeHighHigh resolution, highly quantitative, robust, and reproducible[13][14]Requires method development, may not detect non-UV active impurities
¹H / ¹³C NMR Structure elucidation, identity confirmationQualitative & Quantitative (qNMR)LowUnambiguous structure confirmation, detects a wide range of impurities[1][2]Lower sensitivity than HPLC, can be complex to interpret, requires more sample
LC-MS Molecular weight confirmation, impurity IDQualitative & QuantitativeVery HighProvides molecular weight of all separated components, essential for identifying unknowns[18]Response factors can vary, quantification is more complex than HPLC-DAD
FT-IR Functional group identificationQualitativeMediumFast, confirms presence of key bonds (e.g., C=O, N-H), good for identity check[17]Provides limited structural information, not suitable for purity assessment
DSC Melting point, crystalline formQuantitativeMediumSensitive to impurities that affect melting point, assesses thermal propertiesNot suitable for non-crystalline materials, non-specific

Conclusion: An Orthogonal Approach to Trustworthy Data

Assessing the purity of synthesized pyrazole carboxamides is a multi-faceted process that is fundamental to the integrity of subsequent research. This guide has demonstrated that a robust strategy is not reliant on a single "best" method, but on the intelligent application of an orthogonal suite of analytical techniques.

The journey begins with rapid, qualitative checks using TLC, moves to high-resolution quantitative analysis with a validated HPLC method, and is definitively confirmed by spectroscopic techniques like NMR and MS for structural verification. This integrated workflow ensures that the compound being advanced for biological testing is of known identity, strength, and purity, thereby generating trustworthy and reproducible scientific data. By understanding the "why" behind each technique, researchers can confidently validate their synthetic products and accelerate the path of discovery.

References

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Safety Operating Guide

Proper Disposal of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride, a compound that, due to its acyl chloride functional group, requires careful handling to mitigate risks of energetic reactions, personal injury, and environmental contamination.

The primary principle underpinning the disposal of this and similar acyl chlorides is the controlled conversion of the highly reactive acyl chloride moiety into a less hazardous substance through a carefully executed neutralization process. This guide will detail this process, emphasizing the causality behind each procedural step to ensure a self-validating and safe workflow.

Hazard Profile and Chemical Reactivity

  • Acyl Chloride Reactivity : The carbonyl chloride group is highly susceptible to nucleophilic attack, particularly by water. This hydrolysis reaction is typically vigorous, exothermic, and produces hydrochloric acid (HCl) as a byproduct, leading to the release of corrosive vapors.[1][2] Uncontrolled addition to water or other nucleophiles can cause a violent reaction with rapid gas evolution and splashing of corrosive materials.[3][4]

  • Pyrazole Core Hazards : Structurally similar chlorinated pyrazole derivatives are classified as causing skin and eye irritation, and may cause respiratory irritation.[5][6] They are also often harmful if swallowed.

Therefore, the disposal procedure must be designed to control the hydrolysis of the acyl chloride while containing and neutralizing the resulting acidic and potentially irritating byproducts.

Immediate Safety Precautions: The Prerequisite for Safe Disposal

Before commencing any disposal activities, a thorough review of safety measures is mandatory.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is non-negotiable. This includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Chemical safety goggles and a full-face shield.

    • A flame-resistant lab coat.

  • Engineered Controls : All handling and disposal operations must be conducted within a certified and properly functioning chemical fume hood to manage and contain the release of HCl gas and other volatile compounds.[3]

  • Spill Management : An appropriate spill kit must be readily accessible. For small spills, an inert, dry absorbent material such as sand or vermiculite should be used.[3] Do not use water or combustible materials to clean up spills. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol: Controlled Neutralization

The recommended method for the disposal of this compound is a controlled neutralization reaction. This procedure converts the reactive acyl chloride into the significantly less hazardous sodium 4-chloro-1-methyl-1H-pyrazole-3-carboxylate salt.

Materials:
  • This compound for disposal.

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Deionized water.

  • A large beaker or flask (at least 5 times the volume of the final solution).

  • A magnetic stir bar and stir plate.

  • An ice bath.

  • pH paper or a calibrated pH meter.

  • An appropriately labeled hazardous waste container.

Experimental Procedure:
  • Preparation of the Neutralizing Solution : In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker. The use of a large vessel is critical to contain potential foaming and gas evolution. Place the beaker in an ice bath and begin stirring with the magnetic stir plate. The cold temperature helps to moderate the exothermic nature of the hydrolysis reaction.

  • Slow Addition of the Acyl Chloride : Very slowly, add the this compound to the cold, stirring basic solution in a dropwise manner or in very small portions. The slow rate of addition is the most critical step for ensuring safety, as it prevents a runaway reaction, excessive heat generation, and vigorous foaming from the release of carbon dioxide and hydrochloric acid.[5]

  • Monitoring the Reaction : Continue stirring the solution for at least one hour after the final addition of the acyl chloride to ensure the reaction has gone to completion. The reaction involves the hydrolysis of the acyl chloride to the corresponding carboxylic acid, which is then immediately neutralized by the bicarbonate/carbonate base.

  • pH Verification : Once the reaction appears complete (e.g., gas evolution has ceased), carefully check the pH of the solution using pH paper or a pH meter. The solution should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate/carbonate solution until the desired pH is achieved.

  • Waste Collection and Labeling : Transfer the neutralized aqueous solution to a clearly labeled hazardous waste container. The label should include the chemical name of the product (Sodium 4-chloro-1-methyl-1H-pyrazole-3-carboxylate solution) and indicate that it is a non-hazardous aqueous waste, unless institutional policies dictate otherwise.

  • Final Disposal : Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste management company.[5] Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS office.

Data Presentation

The following table summarizes the key quantitative parameters for the recommended disposal protocol.

ParameterRecommended Value/StateRationale
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Bicarbonate is generally preferred for a milder reaction; both effectively neutralize the HCl byproduct and the resulting carboxylic acid.
Reaction Temperature 0-10 °C (Ice Bath)Controls the exothermic reaction rate, preventing thermal runaway and excessive gas evolution.
Addition Rate Slow, dropwisePrevents a violent reaction, excessive foaming, and splashing of corrosive materials.[5]
Final pH 7-9Ensures complete neutralization of all acidic components before final disposal.

Visualized Workflows

The following diagrams illustrate the logical flow of the disposal process and the underlying chemical transformation.

DisposalWorkflow cluster_prep Preparation cluster_reaction Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood SpillKit Ensure Spill Kit is Accessible FumeHood->SpillKit NeutralizingSol Prepare Cold, Stirring NaHCO₃/Na₂CO₃ Solution SpillKit->NeutralizingSol SlowAdd Slowly Add Acyl Chloride to Neutralizing Solution NeutralizingSol->SlowAdd Monitor Stir and Monitor for 1 Hour SlowAdd->Monitor pH_Check Verify pH is Neutral (pH 7-9) Monitor->pH_Check WasteCollection Transfer to Labeled Hazardous Waste Container pH_Check->WasteCollection EHS_Pickup Arrange for EHS Waste Pickup WasteCollection->EHS_Pickup

Caption: Disposal workflow for this compound.

NeutralizationReaction cluster_reactants Reactants cluster_products Products AcylChloride This compound Salt Sodium 4-chloro-1-methyl-1H- pyrazole-3-carboxylate (in solution) AcylChloride->Salt Controlled Hydrolysis & Neutralization Byproducts NaCl + H₂O + CO₂ AcylChloride->Byproducts Base Sodium Bicarbonate (NaHCO₃) Base->Salt Base->Byproducts

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: A Proactive Approach to Safety

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride, by its very nature as an acyl chloride, is a reactive and potentially hazardous substance.[4] The primary concerns are its corrosivity and its vigorous, exothermic reaction with water and other nucleophiles.[6] Contact with moisture, including humidity in the air, can lead to the release of corrosive hydrogen chloride (HCl) gas.[4] Therefore, all handling procedures must be conducted in a controlled and dry environment.

Based on analogous compounds, this chemical should be treated as a substance that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][5][7] Inhalation of dust or vapors may lead to respiratory discomfort, and direct contact can result in chemical burns.[5][7]

Hazard Summary:

  • Corrosive: Causes severe skin burns and eye damage.

  • Reactive: Reacts violently with water, releasing toxic and corrosive gas.

  • Irritant: May cause respiratory irritation upon inhalation.[5]

  • Harmful if swallowed.

The First Line of Defense: Personal Protective Equipment (PPE)

Your personal protective equipment is the most critical barrier between you and potential exposure. The selection of appropriate PPE is not merely a suggestion but a mandatory prerequisite for handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, such as nitrile or neoprene.To prevent skin contact and chemical burns.
Eye Protection Chemical safety goggles and a full-face shield.To protect the eyes and face from splashes and fumes.
Lab Coat Chemical-resistant, long-sleeved.To protect the body from accidental spills.
Respiratory Protection NIOSH-approved respirator with an acid gas cartridge.To prevent inhalation of corrosive vapors and dust.

Donning and Doffing PPE: A Step-by-Step Protocol

Properly putting on and taking off your PPE is as important as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator: Ensure a proper fit and seal.

  • Goggles and Face Shield: Position securely.

  • Gloves: Pull the cuffs over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Handle by the headband or sides.

  • Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Respirator: Remove last.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Safe Handling and Operations: A Controlled Workflow

All operations involving this compound must be conducted within a certified chemical fume hood with proper ventilation.[6] The work area should be free of moisture and incompatible materials.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designated Dry Area Gather_PPE Don Appropriate PPE Prep_Area->Gather_PPE 1. Prep_Fume_Hood Prepare Fume Hood (Dry Glassware, Inert Atmosphere) Gather_PPE->Prep_Fume_Hood 2. Weigh_Chemical Weigh Chemical (Inert Atmosphere if possible) Prep_Fume_Hood->Weigh_Chemical 3. Reaction_Setup Set up Reaction (Under Inert Gas) Weigh_Chemical->Reaction_Setup 4. Quench_Reaction Carefully Quench Reaction Reaction_Setup->Quench_Reaction 5. Decontaminate_Glassware Decontaminate Glassware Quench_Reaction->Decontaminate_Glassware 6. Dispose_Waste Dispose of Waste (Segregated Containers) Decontaminate_Glassware->Dispose_Waste 7. Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE 8. Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 9.

Caption: Workflow for the safe handling of this compound.

Spill Management and Decontamination: A Rapid Response Plan

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

Small Spills (in a fume hood):

  • Ensure your PPE is intact.

  • Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Prevent the spill from spreading and keep personnel from entering the area.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this chemical. Never dispose of this compound down the drain.[8][9][10]

Waste Neutralization Protocol:

The recommended method for disposing of residual this compound is through a controlled neutralization reaction.[6]

Materials:

  • Waste this compound

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Large beaker

  • Stir bar and magnetic stir plate

  • Ice bath

Procedure:

  • In a chemical fume hood, prepare a cold solution of sodium bicarbonate or sodium carbonate in a large beaker.

  • Place the beaker in an ice bath and begin stirring.

  • Slowly and carefully add the waste acyl chloride dropwise to the cold, stirring basic solution. Be prepared for gas evolution (CO₂).

  • Monitor the temperature and addition rate to prevent a runaway reaction.

  • Once the addition is complete, continue stirring for at least one hour to ensure complete neutralization.

  • Check the pH of the solution to confirm it is neutral or slightly basic.

  • Dispose of the neutralized solution in a properly labeled aqueous hazardous waste container.

All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a designated, labeled hazardous waste container for incineration.[8]

Conclusion: A Culture of Safety

The safe handling of reactive chemicals like this compound is a cornerstone of responsible scientific practice. By understanding the inherent risks, diligently using the correct personal protective equipment, and adhering to established protocols for handling and disposal, you contribute to a safer laboratory environment for yourself and your colleagues. This guide provides a framework for safe operation; always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

  • ChemBK. (2024, April 10). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Laboratory Waste - Module 2. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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